Sildenafil chlorosulfonyl
Beschreibung
Eigenschaften
IUPAC Name |
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVOSOSBFSYZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461096 | |
| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-22-2 | |
| Record name | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139756222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(5-CHLOROSULFONYL-2-ETHOXYPHENYL)-1-METHYL-3-PROPYL-1,6-DIHYDRO-7H-PYRAZOLO(4,3-D)PYRIMIDIN-7-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y70Q28MLE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Sildenafil's Chlorosulfonyl Intermediate from 2-Ethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a key synthetic pathway to a crucial intermediate in the manufacture of Sildenafil (B151). The synthesis commences with 2-ethoxybenzoyl chloride and proceeds through a series of reactions to yield the chlorosulfonyl derivative of the core pyrazolopyrimidinone (B8486647) structure. This document details the experimental protocols, presents quantitative data for each step, and visualizes the synthetic workflow.
Synthetic Pathway Overview
The synthesis of the sildenafil chlorosulfonyl intermediate from 2-ethoxybenzoyl chloride is a multi-step process that involves the initial formation of an amide, followed by cyclization to form the pyrazolopyrimidinone core, and concluding with a chlorosulfonation reaction. This convergent synthesis strategy is an improvement over earlier linear routes, offering better overall yields and addressing some of the safety and environmental concerns of previous methods.[1]
The key transformations in this pathway are:
-
Amide Formation: Acylation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 2-ethoxybenzoyl chloride to form 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
-
Cyclization: Base-catalyzed intramolecular condensation of the amide intermediate to yield 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
-
Chlorosulfonation: Electrophilic aromatic substitution on the ethoxy-phenyl ring of the pyrazolopyrimidinone core using chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position, yielding 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
This chlorosulfonyl derivative is the immediate precursor for the final condensation with 1-methylpiperazine (B117243) to produce Sildenafil.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key transformations in the synthesis pathway.
Synthesis of 4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
This step involves the acylation of the aminopyrazole carboxamide with 2-ethoxybenzoyl chloride.
Protocol:
In a 250 mL three-neck flask, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (21.8 g, 0.10 mol) is dissolved in ethyl acetate (B1210297) (200 mL) and triethylamine (B128534) (32 mL, 0.23 mol) to prepare a solution in an ice bath. To this solution, 2-ethoxybenzoyl chloride (17.0 mL, 0.11 mmol) is added dropwise, maintaining the temperature below 5°C. The resulting mixture is then stirred at room temperature for 2 hours. To quench the reaction, water (170 mL) and petroleum ether (100 mL) are added, and the mixture is stirred for an additional 30 minutes. The precipitated solid is collected by filtration, washed with water (170 mL), and dried at 70°C for 12 hours to afford the desired product as a white solid.[2]
Synthesis of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
This intramolecular cyclization is typically achieved under basic conditions.
Protocol:
The 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (32.0 g, from the previous step) is suspended in a suitable solvent such as ethanol. A strong base, for instance, an aqueous solution of sodium hydroxide, is added, and the mixture is heated to reflux. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral with an acid, leading to the precipitation of the product. The solid is then filtered, washed with water, and dried to yield the pyrazolopyrimidinone.[3] For an anhydrous alternative that can produce very clean product, the carboxamide can be slurried in tert-butyl alcohol, and potassium tert-butoxide is added. The mixture is then heated to reflux for 8 hours. After cooling and addition of water, the pH is adjusted to 7 with concentrated HCl to precipitate the product, which is then filtered, washed, and dried.[4]
Synthesis of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
This final step introduces the reactive chlorosulfonyl group onto the phenyl ring.
Protocol:
To a flask containing chlorosulfonic acid (50 mL), 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (25 g, 80.13 mmol) is added portion-wise at a temperature of 0–10 °C. To facilitate the reaction and improve yield, thionyl chloride (9.53 g, 80.13 mmol) is also added. The reaction mixture is then warmed to 20–30 °C and stirred for 4 hours. After the reaction is complete, the mixture is carefully poured onto approximately 500 g of ice, which causes the product to precipitate. The solid is then extracted with dichloromethane (B109758) (250 mL). The organic layer is separated and washed with a 5% w/w aqueous sodium bicarbonate solution (100 mL). The resulting dichloromethane solution containing the final chlorosulfonyl product can be used directly in the subsequent reaction with 1-methylpiperazine.
Quantitative Data Summary
The following table summarizes the quantitative data for each key step in the synthesis pathway.
| Step | Reactants | Product | Yield (%) | Purity (%) | Melting Point (°C) |
| 1. Amide Formation | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, 2-ethoxybenzoyl chloride | 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 95 | - | 153 - 154 |
| 2. Cyclization | 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 90.2 | - | 189 - 190 |
| 3. Chlorosulfonation | 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, Chlorosulfonic acid, Thionyl chloride | 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | High | - | - |
Note: Purity data is often determined by HPLC, and melting points are for the isolated, purified products. The yield for the chlorosulfonation step is reported to be high, though a specific percentage is not always provided in the literature as the product is often used directly in the next step.
Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis pathway from 2-ethoxybenzoyl chloride to the target chlorosulfonyl intermediate.
Caption: Synthesis pathway from 2-ethoxybenzoyl chloride.
Conclusion
This technical guide has detailed a robust and efficient synthetic route to a key chlorosulfonylated intermediate of Sildenafil, starting from 2-ethoxybenzoyl chloride. The provided experimental protocols and quantitative data offer valuable insights for researchers and professionals in the field of drug development and manufacturing. The visualized workflow provides a clear and concise overview of the entire process. This pathway represents a significant advancement in the synthesis of Sildenafil, optimizing for yield, safety, and environmental impact.
References
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2125821B1 - Process for the preparation of sildenafil - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. erowid.org [erowid.org]
Chemical properties and structure of sildenafil chlorosulfonyl.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sildenafil (B151) chlorosulfonyl (CAS No: 139756-22-2) is a critical synthetic intermediate in the manufacturing of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary hypertension.[1][2] This compound is also recognized as a potential process-related impurity in commercial sildenafil preparations. A thorough understanding of its chemical properties, structure, and synthesis is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the chemical and physical properties of sildenafil chlorosulfonyl, detailed experimental protocols for its synthesis, and a discussion of relevant analytical methodologies.
Chemical Structure and Properties
This compound, systematically named 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride, is a complex organic molecule incorporating a pyrazolopyrimidinone (B8486647) core structure linked to an ethoxy-substituted phenylsulfonyl chloride moiety.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 139756-22-2[2] |
| Molecular Formula | C₁₇H₁₉ClN₄O₄S[3] |
| Molecular Weight | 410.9 g/mol [3] |
| IUPAC Name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)benzenesulfonyl chloride |
| Synonyms | CMP, 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[3] |
| InChI Key | RVVOSOSBFSYZDM-UHFFFAOYSA-N[2] |
| SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C[2] |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white or pale beige solid | [2] |
| Melting Point | 180-182 °C | [2] |
| Solubility | Chloroform (1 mg/ml), Slightly soluble in DMSO and Methanol (with heating) | [3] |
| Stability | Moisture sensitive | [2] |
| Storage | -20°C or in an inert atmosphere at 2-8°C | [2][3] |
| UV λmax | 273 nm | [3] |
Synthesis of this compound
This compound is synthesized via an electrophilic aromatic substitution (chlorosulfonation) reaction on its precursor, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
Synthetic Pathway
The overall reaction involves the treatment of the sildenafil precursor with chlorosulfonic acid, which introduces the chlorosulfonyl group onto the phenyl ring.
Caption: Synthetic pathway for the preparation of this compound.
Experimental Protocol: Chlorosulfonation
This protocol is a composite of several described methods.[1][2]
Materials:
-
5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1.0 equivalent)
-
Chlorosulfonic acid (approx. 5-10 equivalents)
-
Thionyl chloride (optional, approx. 1.0 equivalent)[1]
-
Dichloromethane (B109758) (for extraction)
-
5% w/w aqueous sodium bicarbonate solution
-
Ice
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer and under an inert atmosphere, add chlorosulfonic acid (and optionally, thionyl chloride).
-
Cool the flask in an ice bath to 0-10°C.
-
Slowly add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in portions, maintaining the internal temperature below 10°C. The reaction is exothermic.[2]
-
After the addition is complete, raise the temperature to 20-30°C and stir for 4-12 hours until the reaction is complete (monitored by TLC or HPLC).[1][2]
-
Slowly pour the reaction mixture onto a sufficient amount of crushed ice with vigorous stirring. A white solid will precipitate.[2]
-
Extract the product with dichloromethane.[1]
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.[1]
-
The resulting dichloromethane solution containing this compound can be used directly in the subsequent step of sildenafil synthesis or concentrated to isolate the solid product.[1]
Analytical Characterization
Accurate analytical characterization of this compound is crucial for quality control. While specific spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry are often proprietary and included with commercial standards, general analytical techniques are well-documented.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and for quantifying it as an impurity in sildenafil API.
Typical HPLC Method Parameters for Sildenafil and Related Impurities:
| Parameter | Description | Source(s) |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [6] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol). | [7][8] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection | UV at approximately 230-290 nm | [6][8] |
| Temperature | 30 °C | [9] |
Experimental Workflow for HPLC Analysis:
Caption: General workflow for the HPLC analysis of this compound.
Role in Drug Development and Manufacturing
This compound is not intended for therapeutic use but is a pivotal molecule in the synthesis of sildenafil. The chlorosulfonyl group is a reactive handle that allows for the subsequent coupling with N-methylpiperazine to form the sulfonamide linkage present in the final sildenafil molecule.
As a process-related impurity, its presence in the final drug product must be carefully controlled to meet regulatory standards. The development of robust analytical methods for its detection and quantification is therefore a critical aspect of quality assurance in sildenafil manufacturing.
Safety Information
This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a laboratory setting. It is classified as corrosive and harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[2]
Conclusion
This compound is a well-characterized intermediate with a defined role in the synthesis of sildenafil. Its chemical and physical properties are well-established, and its synthesis is achievable through standard organic chemistry techniques. For professionals in drug development and manufacturing, a comprehensive understanding of this intermediate is essential for process control, impurity management, and the consistent production of high-quality sildenafil. Further research into more efficient and greener synthetic routes for this intermediate could contribute to improved manufacturing processes.
References
- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 139756-22-2 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. allmpus.com [allmpus.com]
- 6. asianpubs.org [asianpubs.org]
- 7. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of Sildenafil Chlorosulfonyl in the Synthesis of Sildenafil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), has become a cornerstone in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The commercial success of sildenafil has driven extensive research into its synthetic pathways, aiming for efficiency, scalability, and purity. A critical intermediate in the most common synthetic routes is 5-(2-ethoxy-5-chlorosulfonyl)phenyl-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, commonly known as sildenafil chlorosulfonyl.[3][4] This technical guide provides an in-depth analysis of the synthesis, properties, and role of this compound as a pivotal synthetic intermediate. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic and signaling pathways to support researchers and professionals in the field of drug development.
Introduction to Sildenafil and its Synthesis
Sildenafil's therapeutic action is rooted in its ability to inhibit the cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[1][2] By inhibiting PDE5, sildenafil leads to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation. The synthesis of sildenafil is a multi-step process, with a key step being the introduction of the sulfonyl group, which is essential for the molecule's activity. The chlorosulfonated intermediate, this compound, is the direct precursor to the final condensation step that completes the sildenafil molecule.[1][5]
Synthesis of this compound
The formation of this compound is a critical step that influences the overall yield and purity of the final sildenafil product. The process involves the chlorosulfonation of the pyrazolopyrimidinone (B8486647) precursor.
Synthetic Pathway Overview
The synthesis of this compound typically starts from 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This precursor is subjected to chlorosulfonation to introduce the chlorosulfonyl group onto the phenyl ring.
Caption: Synthetic pathway for this compound.
Experimental Protocol for the Synthesis of this compound
An improved and commonly cited method for the synthesis of this compound involves the use of chlorosulfonic acid in combination with thionyl chloride to drive the reaction to completion.[2]
Materials:
-
5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
5% w/w aqueous sodium bicarbonate solution
Procedure:
-
To a flask containing chlorosulfonic acid (50 mL), add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol) portion-wise at a temperature of 0–10 °C.[6]
-
Following the addition, add thionyl chloride (9.53 g, 80.13 mmol) to the reaction mixture.[6]
-
Allow the reaction mass temperature to rise to 20–30 °C and stir for 4 hours to ensure the reaction is complete.[6]
-
Carefully pour the reaction mixture onto ice (approximately 500 g).
-
Extract the product with dichloromethane (250 mL).
-
Separate the dichloromethane layer and wash it with a 5% w/w aqueous sodium bicarbonate solution (100 mL).[6]
-
The resulting dichloromethane layer containing this compound is typically used directly in the next synthetic step without further purification.
Role of this compound in Sildenafil Synthesis
This compound is the key electrophilic intermediate that reacts with N-methylpiperazine in a nucleophilic substitution reaction to form the final sildenafil base.
Synthetic Pathway Overview
The sulfonyl chloride group of this compound is highly reactive towards amines, allowing for the efficient formation of the sulfonamide bond.
Caption: Condensation of this compound with N-methylpiperazine.
Experimental Protocol for the Synthesis of Sildenafil from this compound
Materials:
-
Dichloromethane solution containing this compound
-
N-methylpiperazine
-
5% w/w aqueous sodium bicarbonate solution
-
Demineralized (DM) water
Procedure:
-
To the dichloromethane layer containing this compound, add N-methylpiperazine (9.6 g, 96 mmol) and stir the mixture for 1 hour at 20–25 °C.[2]
-
Wash the reaction mass with a 5% w/w aqueous sodium bicarbonate solution (100 mL) followed by demineralized water (100 mL).[2]
-
Concentrate the dichloromethane layer at a temperature below 50 °C.
-
Add methanol to the residue to crystallize the sildenafil product.
-
Filter the product and dry it at 55–60 °C under vacuum to obtain pure sildenafil.[2]
Quantitative Data
The efficiency of the synthetic steps involving this compound is crucial for the overall process viability. The following tables summarize key quantitative data from the synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉ClN₄O₄S | [7] |
| Molecular Weight | 410.9 g/mol | [7] |
| Appearance | Off-White Solid | [3] |
| Melting Point | 180-182 °C | [8] |
| Solubility | Chloroform: 1 mg/ml; DMSO: slightly soluble | [7] |
Table 2: Reaction Yields
| Reaction Step | Product | Yield | Reference |
| Chlorosulfonation | This compound | Not typically isolated, used in situ | [2] |
| Condensation | Sildenafil | 90% | [2] |
Sildenafil's Mechanism of Action: A Signaling Pathway Overview
Understanding the biological target of sildenafil provides context for the importance of its synthesis. Sildenafil functions by inhibiting PDE5, which is part of the nitric oxide (NO) signaling pathway.
Caption: The nitric oxide/cGMP signaling pathway and the inhibitory action of sildenafil on PDE5.
Conclusion
This compound is a cornerstone intermediate in the chemical synthesis of sildenafil. The chlorosulfonation of its precursor and the subsequent condensation with N-methylpiperazine are robust and high-yielding reactions that are critical for the industrial production of this widely used pharmaceutical. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals involved in the synthesis and development of sildenafil and related compounds. A thorough understanding of the role of this compound is essential for process optimization, impurity profiling, and the development of novel synthetic strategies.
References
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | 139756-22-2 [chemicalbook.com]
The Genesis of a Blockbuster: An In-depth Technical Guide to the Discovery and Development of Sildenafil Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways developed for sildenafil (B151) (Viagra®), a landmark pharmaceutical for the treatment of erectile dysfunction. From the initial discovery chemistry to the optimized commercial process, this document details the evolution of sildenafil synthesis, emphasizing the chemical strategies, experimental methodologies, and process improvements that have shaped its production.
Introduction: From Angina Treatment to a Global Phenomenon
Sildenafil was originally investigated by Pfizer scientists as a potential treatment for hypertension and angina pectoris. The molecule was designed as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme prevalent in the corpus cavernosum of the penis. During clinical trials, an unexpected side effect—the induction of penile erections—was observed, leading to a pivotal shift in its therapeutic application. This serendipitous discovery culminated in the approval of sildenafil citrate (B86180) in 1998 as the first oral treatment for erectile dysfunction, marking a significant milestone in pharmaceutical history.
The journey from a laboratory curiosity to a globally recognized medication involved a significant evolution in its chemical synthesis. The initial route, while suitable for medicinal chemistry exploration, presented several challenges for large-scale production, including a linear sequence, the use of hazardous reagents in late stages, and a substantial environmental footprint. This necessitated the development of a more efficient, convergent, and environmentally benign commercial synthesis.
The Initial Medicinal Chemistry Route
The first synthesis of sildenafil, developed during the drug discovery phase, was a linear nine-step process. While effective for producing small quantities for initial studies, it was not amenable to large-scale manufacture due to several inherent drawbacks.
Synthesis of the Pyrazole (B372694) Core
The synthesis commenced with the construction of the pyrazole ring, a key structural motif of sildenafil.
Experimental Protocol: Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
-
Step 1: Diketoester Formation: 2-Pentanone is reacted with diethyl oxalate (B1200264) to form a diketoester.
-
Step 2: Pyrazole Formation: The diketoester is then cyclized with hydrazine (B178648) to yield the pyrazole ring system.
-
Step 3: N-Methylation: The pyrazole is regioselectively methylated using dimethyl sulfate.
-
Step 4: Hydrolysis: The resulting ester is hydrolyzed with aqueous sodium hydroxide (B78521) to afford 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
Functionalization and Amide Formation
The pyrazole carboxylic acid intermediate underwent further functionalization to introduce the necessary substituents for the subsequent cyclization.
Experimental Protocol: Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
-
Step 5: Nitration: The pyrazole-5-carboxylic acid is nitrated using a mixture of fuming nitric acid and oleum (B3057394) at elevated temperatures. This step is highly exothermic and requires careful temperature control to prevent runaway reactions and decarboxylation.
-
Step 6: Amide Formation: The nitro-substituted carboxylic acid is converted to the corresponding carboxamide by treatment with thionyl chloride followed by aqueous ammonia.
-
Step 7: Nitro Group Reduction: The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride. The use of heavy metals like tin posed environmental concerns in the original process.
Acylation, Cyclization, and Final Assembly
The final steps of the medicinal chemistry route involved the acylation of the aminopyrazole, cyclization to form the pyrazolopyrimidinone (B8486647) core, and the introduction of the sulfonamide moiety.
Experimental Protocol: Synthesis of Sildenafil
-
Step 8: Acylation: The 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is acylated with 2-ethoxybenzoyl chloride.
-
Step 9: Cyclization: The resulting diamide (B1670390) is cyclized under basic conditions, initially using aqueous sodium hydroxide and hydrogen peroxide, to form the pyrazolopyrimidinone ring system.
-
Step 10: Chlorosulfonation: The pyrazolopyrimidinone intermediate is then chlorosulfonated at the 5'-position of the phenyl ring using chlorosulfonic acid. This late-stage introduction of a reactive group was a significant drawback of this route.
-
Step 11: Sulfonamide Formation: Finally, the sulfonyl chloride is reacted with 1-methylpiperazine (B117243) to yield sildenafil.
Drawbacks of the Medicinal Chemistry Route
The initial synthesis route had several disadvantages for large-scale production:
-
Linearity: The nine-step linear sequence resulted in a low overall yield.
-
Hazardous Reagents: The use of potentially toxic materials like the sulfonyl chloride in the final steps required extensive purification of the final product.
-
Scale-up Difficulties: The chlorosulfonation reaction was difficult to scale up due to competing hydrolysis.
-
Environmental Impact: The late-stage chlorosulfonation and the use of heavy metals contributed to a significant amount of aqueous waste.
The Optimized Commercial Synthesis
Recognizing the limitations of the initial route, Pfizer's process chemistry team developed a more convergent and environmentally friendly commercial synthesis. This redesigned route addressed the key issues of the medicinal chemistry approach by reordering the synthetic steps and employing cleaner reaction conditions.
Early Stage Introduction of the Sulfonamide Group
A key strategic change in the commercial process was the early-stage introduction of the sulfonamide moiety. This avoided the problematic late-stage chlorosulfonation of a complex intermediate.
Experimental Protocol: Synthesis of 5-(4-methylpiperazin-1-yl)sulfonyl-2-ethoxybenzoic acid
-
Step 1: Chlorosulfonation of 2-Ethoxybenzoic Acid: 2-Ethoxybenzoic acid is chlorosulfonated using chlorosulfonic acid and thionyl chloride. The use of molten 2-ethoxybenzoic acid allowed for a reduction in solvent volume.
-
Step 2: Sulfonamide Formation: The resulting sulfonyl chloride is reacted with 1-methylpiperazine in water to form the sulfonamide. This step avoids the use of organic solvents.
Convergent Amide Coupling and Cyclization
The commercial route employs a convergent strategy where the two key fragments, the sulfonamide-bearing benzoic acid and the aminopyrazole carboxamide, are coupled before the final cyclization.
Experimental Protocol: Synthesis of Sildenafil
-
Step 3: Amide Coupling: The sulfonamide-functionalized benzoic acid is coupled with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This is achieved by activating the carboxylic acid, for example, with N,N'-carbonyldiimidazole (CDI).
-
Step 4: Cyclization: The final and key step is the intramolecular cyclization of the amide intermediate to form the pyrazolopyrimidinone ring of sildenafil. This is carried out under anhydrous conditions using a strong base such as potassium tert-butoxide in tert-butanol. This "clean" cyclization as the final step was a major improvement, leading to high yields of the final product with minimal side reactions.
Sildenafil Citrate Salt Formation
For pharmaceutical use, sildenafil is converted to its citrate salt.
Experimental Protocol: Sildenafil Citrate Formation
Sildenafil base is dissolved in a suitable solvent, such as a mixture of acetone (B3395972) and water, and treated with a solution of citric acid to precipitate sildenafil citrate.
Quantitative Data Summary
The following tables summarize the reported yields for the different synthetic routes of sildenafil, providing a clear comparison of their efficiency.
Table 1: Yields for the Initial Medicinal Chemistry Route
| Step | Product | Yield (%) |
| Pyrazole formation and N-methylation | 1-methyl-3-propyl-1H-pyrazole-5-carboxylate | ~60-70 |
| Hydrolysis | 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | High |
| Nitration | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | ~85 |
| Amide formation | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | High |
| Nitro reduction | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | ~70 |
| Acylation and Cyclization | Pyrazolopyrimidinone intermediate | Moderate |
| Chlorosulfonation and Sulfonamide formation | Sildenafil | Moderate |
| Overall Yield | Sildenafil | ~27.6 |
Table 2: Yields for the Commercial Synthesis Route
| Step | Product | Yield (%) |
| Chlorosulfonation and Sulfonamide formation | 5-(4-methylpiperazin-1-yl)sulfonyl-2-ethoxybenzoic acid | High |
| Amide Coupling | N-(4-amino-1-methyl-3-propyl-1H-pyrazole-5-carbonyl)-...-benzamide | High |
| Cyclization | Sildenafil | up to 95 |
| Overall Yield | Sildenafil | ~47.8 - 51.7 |
| Citrate Salt Formation | Sildenafil Citrate | 99-100 |
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key synthetic routes for sildenafil.
Caption: Initial Medicinal Chemistry Route to Sildenafil.
An In-depth Technical Guide on the Physical Properties of Sildenafil Chlorosulfonyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of sildenafil (B151) chlorosulfonyl, a key intermediate in the synthesis of sildenafil. The document details its melting point and solubility characteristics, outlines standardized experimental protocols for their determination, and includes a workflow diagram for its role in the synthesis of sildenafil.
Physical Properties of Sildenafil Chlorosulfonyl
This compound presents as a white to pale beige solid.[1][2] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Melting Point | 180-182 °C | [1][2][3] |
| Solubility | Qualitative Description | |
| Chloroform: Slightly soluble | [1] | |
| Methanol: Slightly soluble (with heating) | [1] | |
| Dimethyl Sulfoxide (DMSO): Soluble | [3] | |
| Ether: Soluble | [3] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the melting point and solubility of pharmaceutical compounds like this compound. These protocols are based on established pharmacopeial guidelines.
The melting point of this compound can be determined using the capillary method, a standard procedure in pharmaceutical analysis.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus with a temperature-controlled block and a viewing lens
-
Glass capillary tubes (closed at one end)
-
Thermometer calibrated against certified standards
-
Spatula
-
Mortar and pestle (optional, for sample preparation)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample to a fine powder.
-
Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the closed end of the tube on a hard surface to pack the sample into a compact column at the bottom. The packed sample height should be approximately 2-4 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the block at a steady rate. For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range.
-
Determination: For an accurate measurement, begin heating at a slower rate (e.g., 1-2 °C per minute) when the temperature is about 10-15 °C below the expected melting point.
-
Observation: Observe the sample through the viewing lens. Record the temperature at which the first signs of melting (the substance begins to collapse or liquefy) are observed and the temperature at which the sample is completely molten. The range between these two temperatures is the melting range.
Given the lack of specific quantitative data, a general protocol for determining the solubility of a compound like this compound is provided. This can be adapted for various solvents.
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of the solute and solvent as well as on temperature, pressure, and the pH of the solution.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Constant temperature shaker or water bath
-
Vortex mixer
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure (Shake-Flask Method):
-
Solvent Selection: Choose the solvents of interest (e.g., chloroform, methanol, dimethyl sulfoxide, ether).
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Filter the aliquot through a suitable syringe filter to remove any remaining solid particles.
-
Quantification:
-
For Qualitative Assessment: Observe if the compound dissolves visually at a certain concentration.
-
For Semi-Quantitative/Quantitative Assessment: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
-
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL).
Sildenafil Synthesis Workflow
This compound is a crucial intermediate in the synthesis of sildenafil. The following diagram illustrates the experimental workflow from the precursor to sildenafil, highlighting the role of this compound.
Caption: A simplified workflow for the synthesis of sildenafil, showing the formation of the key intermediate, this compound.
This guide provides foundational technical information for professionals working with this compound. The provided protocols and workflow diagram are intended to support research, development, and quality control activities related to sildenafil and its intermediates.
References
Spectroscopic data (NMR, IR, Mass Spec) for sildenafil chlorosulfonyl.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sildenafil (B151) chlorosulfonyl, scientifically known as 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a crucial intermediate in the synthesis of Sildenafil, the active pharmaceutical ingredient in Viagra®. It is also considered a potential impurity in the final drug product. A thorough understanding of its spectroscopic profile is essential for quality control, process optimization, and regulatory compliance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the available spectroscopic data for sildenafil chlorosulfonyl, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Information
| Property | Value |
| Chemical Name | 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| CAS Number | 139756-22-2 |
| Molecular Formula | C₁₇H₁₉ClN₄O₄S |
| Molecular Weight | 410.88 g/mol |
Spectroscopic Data
While detailed, publicly available spectra are limited, the following tables summarize the expected and reported spectroscopic data based on the analysis of sildenafil and its related impurities. This data is critical for the structural elucidation and purity assessment of this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2-8.4 | d | 1H | Aromatic H (ortho to -SO₂Cl) |
| ~7.9-8.1 | dd | 1H | Aromatic H (meta to -SO₂Cl) |
| ~7.2-7.4 | d | 1H | Aromatic H (ortho to ethoxy) |
| ~4.2-4.4 | q | 2H | -OCH₂CH₃ |
| ~4.1-4.3 | s | 3H | N-CH₃ |
| ~2.8-3.0 | t | 2H | Pyrazole-CH₂CH₂CH₃ |
| ~1.7-1.9 | m | 2H | Pyrazole-CH₂CH₂CH₃ |
| ~1.4-1.6 | t | 3H | -OCH₂CH₃ |
| ~0.9-1.1 | t | 3H | Pyrazole-CH₂CH₂CH₃ |
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. The exact chemical shifts can vary based on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C=O |
| ~158 | Aromatic C-O |
| ~148 | Pyrazole C |
| ~145 | Pyrimidine C |
| ~138 | Aromatic C-SO₂Cl |
| ~135 | Aromatic CH |
| ~130 | Aromatic C |
| ~125 | Aromatic CH |
| ~115 | Aromatic CH |
| ~65 | -OCH₂CH₃ |
| ~37 | N-CH₃ |
| ~30 | Pyrazole-CH₂CH₂CH₃ |
| ~22 | Pyrazole-CH₂CH₂CH₃ |
| ~14 | -OCH₂CH₃ |
| ~13 | Pyrazole-CH₂CH₂CH₃ |
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Medium | Aliphatic C-H stretch |
| ~1690 | Strong | C=O stretch (lactam) |
| ~1600, ~1470 | Medium | Aromatic C=C stretch |
| ~1370, ~1180 | Strong | S=O stretch (sulfonyl chloride) |
| ~1250 | Strong | Ar-O-C stretch (asymmetric) |
| ~1040 | Strong | Ar-O-C stretch (symmetric) |
Table 4: Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 411.08 | [M+H]⁺ (Calculated for C₁₇H₂₀ClN₄O₄S⁺) |
| 410.07 | [M]⁺ (Calculated for C₁₇H₁₉ClN₄O₄S) |
| 375 | [M-Cl]⁺ |
| 312 | [M-SO₂Cl]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., ESI, CI, EI).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These are based on standard analytical chemistry practices and information from the synthesis and analysis of sildenafil and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Varian Mercury 300 (300 MHz for ¹H NMR) or equivalent.
-
¹H NMR Acquisition:
-
Acquire the proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, etc.).
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the daughter ions.
-
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Relationship between Synthesis and Analysis
This diagram illustrates the key steps in the synthesis of sildenafil and the position at which this compound is formed and subsequently analyzed.
Caption: The central role of this compound and its analysis in the synthesis of sildenafil.
The Chlorosulfonyl Moiety: A Linchpin in the Synthesis and Efficacy of Sildenafil and other PDE5 Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), has revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension. A critical step in the chemical synthesis of sildenafil involves the introduction of a chlorosulfonyl group onto a phenyl ring, creating a key intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This reactive moiety is essential for the subsequent coupling with 1-methylpiperazine (B117243) to complete the sildenafil molecule. This technical guide provides a comprehensive overview of the role of the sildenafil chlorosulfonyl derivative in the synthesis of PDE5 inhibitors, details the experimental protocols for its formation and subsequent reaction, presents quantitative data on the inhibitory activity of sildenafil and related compounds, and illustrates the core signaling pathway involved in its mechanism of action.
Introduction: The Significance of the Chlorosulfonyl Group in Sildenafil Synthesis
The synthesis of sildenafil is a multi-step process that culminates in the formation of a complex heterocyclic structure. One of the pivotal transformations in this synthesis is the chlorosulfonation of the phenyl ring of an advanced intermediate. This reaction introduces a highly reactive sulfonyl chloride (-SO₂Cl) group, which serves as an electrophilic handle for the subsequent nucleophilic substitution reaction with 1-methylpiperazine. The successful and efficient execution of this chlorosulfonation and the subsequent coupling step are critical for the overall yield and purity of the final active pharmaceutical ingredient.[1][2]
The chlorosulfonyl intermediate is not only a synthetic necessity but also a potential impurity in the final drug product. Therefore, robust analytical methods are required to monitor its presence and ensure the quality of the synthesized sildenafil.[3]
The Role of Sildenafil as a PDE5 Inhibitor: Mechanism of Action
Sildenafil exerts its therapeutic effects by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis and the pulmonary vasculature.[2][4] PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that plays a crucial role in smooth muscle relaxation and vasodilation.[5][6]
The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[5] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the relaxation of the smooth muscle of the corpus cavernosum and the helicine arteries, allowing for increased blood flow and culminating in an erection.[6]
Sildenafil's molecular structure is similar to that of cGMP, allowing it to act as a competitive inhibitor of PDE5. By blocking the degradation of cGMP, sildenafil effectively enhances and prolongs the signaling cascade initiated by NO, thereby facilitating and sustaining an erection in the presence of sexual stimulation.[5][7]
Figure 1: cGMP Signaling Pathway and Sildenafil's Mechanism of Action.
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy of sildenafil as a PDE5 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Sildenafil exhibits high potency against PDE5 and also demonstrates selectivity for PDE5 over other phosphodiesterase isoforms. This selectivity is crucial for minimizing off-target side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances.[4][8]
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE1 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE1 Selectivity |
| Sildenafil | 3.5 - 8.5[9] | 35 - 85 | 140 - 340 | >10,000 | ~10 | ~40[10] |
| Vardenafil | 0.7 | 12 | 98 | >10,000 | ~17 | ~140[10] |
| Tadalafil | 5 | 1,200 | >100,000 | 200 | ~240 | >20,000 |
Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.
Experimental Protocols
Synthesis of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
This protocol describes a representative procedure for the chlorosulfonation of the sildenafil precursor.[2][11]
Materials:
-
5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
5% w/w aqueous sodium bicarbonate solution
Procedure:
-
In a reaction vessel equipped with a stirrer and maintained at 0-10 °C using an ice bath, slowly add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one to an excess of chlorosulfonic acid.
-
To this mixture, add thionyl chloride portion-wise while maintaining the temperature at 0-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to 20-30 °C and stir for approximately 4 hours. The reaction progress can be monitored by HPLC.[3]
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product into dichloromethane.
-
Wash the organic layer with a 5% w/w aqueous sodium bicarbonate solution.
-
The resulting dichloromethane solution containing the chlorosulfonyl derivative is typically used directly in the next step without further purification.
Synthesis of Sildenafil from the Chlorosulfonyl Intermediate
This protocol outlines the coupling reaction between the chlorosulfonyl derivative and 1-methylpiperazine.[2]
Materials:
-
Dichloromethane solution of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
1-Methylpiperazine
-
5% w/w aqueous sodium bicarbonate solution
-
Demineralized water
Procedure:
-
To the dichloromethane solution of the chlorosulfonyl intermediate, add 1-methylpiperazine and stir at 20-25 °C for approximately 1 hour.
-
Wash the reaction mixture sequentially with a 5% w/w aqueous sodium bicarbonate solution and demineralized water.
-
Concentrate the dichloromethane layer under reduced pressure at a temperature below 50 °C.
-
Add methanol to the residue to induce crystallization of the sildenafil base.
-
Filter the solid product and dry it under vacuum at 55-60 °C to obtain pure sildenafil.
Figure 2: Key Steps in the Synthesis of Sildenafil.
PDE5 Inhibition Assay
The following is a generalized protocol for a fluorescence polarization-based PDE5 inhibition assay, a common method for screening PDE5 inhibitors.[12][13]
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cGMP (cGMP-FAM)
-
PDE assay buffer
-
Phosphate-binding agent
-
Test compounds (e.g., sildenafil) and controls
-
384-well assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., sildenafil) in an appropriate solvent like DMSO.
-
Add the diluted compounds to the wells of a 384-well plate. Include wells for "no inhibitor" (maximum activity) and "no enzyme" (background) controls.
-
Add the diluted PDE5 enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for approximately 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the cGMP-FAM substrate to all wells.
-
Incubate the plate at 30°C for a duration that ensures the reaction proceeds linearly (e.g., 30-60 minutes).
-
Stop the reaction and add the phosphate-binding agent. This agent binds to the hydrolyzed cGMP, causing a change in fluorescence polarization.
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The chlorosulfonyl derivative of the sildenafil precursor is a cornerstone of its chemical synthesis, enabling the crucial final step of its formation. A thorough understanding of the chlorosulfonation reaction and the subsequent coupling is paramount for efficient and high-purity production. Sildenafil's potent and selective inhibition of PDE5, a direct consequence of its molecular structure, underpins its therapeutic success. The methodologies and data presented in this guide offer a detailed resource for researchers and professionals engaged in the development and analysis of PDE5 inhibitors, highlighting the critical interplay between chemical synthesis and pharmacological activity.
References
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. myexperiment.org [myexperiment.org]
- 12. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Key Intermediates in the Commercial Synthesis of Sildenafil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key chemical intermediates and their synthesis in the commercial production of Sildenafil (B151), a potent selective inhibitor of phosphodiesterase type 5 (PDE5) widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The commercial synthesis has evolved from an initial linear route to a more efficient, convergent, and environmentally benign process. This guide will focus on the optimized commercial synthesis, highlighting the critical intermediates and providing detailed experimental insights.
Overview of the Convergent Commercial Synthesis
The commercial synthesis of sildenafil is a convergent process, meaning that two key fragments of the molecule are synthesized separately and then combined in the later stages. This approach is generally more efficient for large-scale production as it allows for the parallel production of intermediates and often leads to higher overall yields. The two primary building blocks are a substituted pyrazole (B372694) derivative and a derivatized benzoic acid.
The key intermediates in this process are:
-
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
-
2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid
These intermediates are then coupled and cyclized to form the final sildenafil molecule.
Synthesis of the Pyrazole Core Intermediate
The synthesis of the pyrazole portion of sildenafil begins with the formation of a pyrazole ring, followed by functional group manipulations to introduce the necessary substituents for the final coupling reaction.
Formation and Nitration of the Pyrazole Ring
The initial steps involve the synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, which is then nitrated to introduce a nitro group at the 4-position. This nitro group is a precursor to the amine functionality required for the subsequent cyclization.
Experimental Protocol: Synthesis of 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
-
Methylation of 3-propylpyrazole-5-carboxylic acid ethyl ester: The synthesis starts with the methylation of 3-propylpyrazole-5-carboxylic acid ethyl ester using a methylating agent like dimethyl sulfate.[1]
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using an aqueous base, such as sodium hydroxide.[1]
-
Nitration: The 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is nitrated using a mixture of oleum (B3057394) (fuming sulfuric acid) and fuming nitric acid to yield 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid.[1]
Amidation and Reduction
The carboxylic acid is then converted to a carboxamide, and the nitro group is reduced to an amine.
Experimental Protocol: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
-
Carboxamide Formation: The nitrated carboxylic acid is converted to the corresponding carboxamide, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide, by treatment with thionyl chloride followed by ammonium (B1175870) hydroxide.[1]
-
Reduction of the Nitro Group: The nitro group of the carboxamide is reduced to an amino group. While early syntheses utilized reagents like tin(II) chloride, the commercial process employs a cleaner and more environmentally friendly method of catalytic hydrogenation using a palladium catalyst. This step yields the key intermediate, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
Synthesis of the Substituted Benzoic Acid Intermediate
The second major component of the sildenafil molecule is derived from 2-ethoxybenzoic acid. This fragment contains the sulfonyl group and the piperazine (B1678402) moiety.
Chlorosulfonation of 2-Ethoxybenzoic Acid
The first step in the synthesis of this intermediate is the chlorosulfonation of 2-ethoxybenzoic acid.
Experimental Protocol: Chlorosulfonation of 2-Ethoxybenzoic Acid
-
Reaction Setup: 2-Ethoxybenzoic acid is reacted with an excess of chlorosulfonic acid. Thionyl chloride is often added to facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature to prevent unwanted side reactions.
-
Work-up: The reaction mixture is carefully quenched with ice water to precipitate the product, 2-ethoxy-5-(chlorosulfonyl)benzoic acid.
Sulfonamide Formation
The resulting sulfonyl chloride is then reacted with 1-methylpiperazine (B117243) to form the corresponding sulfonamide.
Experimental Protocol: Synthesis of 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid
-
Reaction: The 2-ethoxy-5-(chlorosulfonyl)benzoic acid is reacted with 1-methylpiperazine in a suitable solvent.
-
Isolation: The product, 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid, is then isolated and purified.
Coupling and Cyclization to Sildenafil
The final steps of the commercial synthesis involve the coupling of the two key intermediates followed by a cyclization reaction to form the pyrazolo[4,3-d]pyrimidin-7-one ring system of sildenafil.
Experimental Protocol: Synthesis of Sildenafil
-
Amide Bond Formation: The 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is acylated with the 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid derivative. This is typically achieved by first activating the carboxylic acid, for example, by converting it to its acid chloride.
-
Cyclization: The resulting amide intermediate undergoes an intramolecular cyclization to form the pyrimidinone ring of sildenafil. This cyclization is often carried out in the presence of a base.
Quantitative Data Summary
The following table summarizes key quantitative data for the commercial synthesis of sildenafil, where available in the public domain. It is important to note that specific yields and conditions are often proprietary and may vary between manufacturers.
| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield (%) |
| Nitration & Amidation | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide | Oleum, Fuming HNO3; then SOCl2, NH4OH | Data not publicly available |
| Nitro Reduction | 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | H2, Pd/C | High |
| Chlorosulfonation | 2-Ethoxybenzoic acid | 2-Ethoxy-5-(chlorosulfonyl)benzoic acid | ClSO3H, SOCl2 | Data not publicly available |
| Sulfonamide Formation | 2-Ethoxy-5-(chlorosulfonyl)benzoic acid | 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid | 1-Methylpiperazine | Data not publicly available |
| Coupling & Cyclization | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide & Activated benzoic acid derivative | Sildenafil | Base-catalyzed cyclization | High |
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical flow of the commercial synthesis of sildenafil.
Caption: Convergent commercial synthesis pathway of Sildenafil.
Caption: High-level experimental workflow for Sildenafil synthesis.
References
The Chlorosulfonation Step in Sildenafil Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sildenafil (B151), the active pharmaceutical ingredient in Viagra®, involves a critical electrophilic aromatic substitution reaction: chlorosulfonation. This step introduces the chlorosulfonyl group (-SO₂Cl) onto an activated phenyl ring, which is a key precursor to the final sulfonamide moiety in the sildenafil molecule. This guide provides an in-depth technical overview of this pivotal reaction, summarizing quantitative data, detailing experimental protocols, and illustrating the process flow.
Core Reaction and Strategic Importance
The chlorosulfonation step is typically performed on one of two key intermediates in the overall sildenafil synthesis pathway:
-
Late-Stage Chlorosulfonation: The pyrazolopyrimidinone (B8486647) core structure is first synthesized and then subjected to chlorosulfonation. This was a feature of early synthetic routes.[1][2]
-
Early-Stage Chlorosulfonation: A smaller, commercially available starting material, such as 2-ethoxybenzoic acid or its derivative, is chlorosulfonated.[3][4] This approach is often favored in process chemistry for scalability and to avoid potential yield losses on a more complex and valuable intermediate.[2]
The resulting sulfonyl chloride is a highly reactive intermediate, readily undergoing nucleophilic substitution with 1-methylpiperazine (B117243) to form the desired sulfonamide, a crucial pharmacophore for sildenafil's activity as a PDE5 inhibitor.[5]
Quantitative Data Summary
The efficiency and selectivity of the chlorosulfonation reaction are highly dependent on the chosen reagents and reaction conditions. The following table summarizes quantitative data from various reported methodologies.
| Parameter | Method 1: Pyrazolopyrimidinone Intermediate | Method 2: 2-Ethoxybenzoic Acid Derivative | Source(s) |
| Starting Material | 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 2-ethoxybenzoic acid or 2-ethoxybenzoyl chloride | [3][4][5] |
| Chlorosulfonating Agent | Chlorosulfonic acid (ClSO₃H) | Chlorosulfonic acid (ClSO₃H) | [3][5][6] |
| Co-reagent/Solvent | Thionyl chloride (SOCl₂) | Thionyl chloride (SOCl₂) | [3][4][5] |
| Molar Ratio (Starting Material:ClSO₃H) | 1:9.5 (preferred) | 1:4 | [3][6] |
| Reaction Temperature | 0-10 °C (initial), then 20-30 °C | Not specified | [5][6] |
| Reaction Time | 4 hours | 12-20 hours | [5][6] |
| Overall Yield of Sildenafil | ~90% | ~47-52% | [5][7] |
Experimental Protocols
Method 1: Chlorosulfonation of the Pyrazolopyrimidinone Intermediate
This protocol is adapted from an improved synthesis method that utilizes thionyl chloride to drive the reaction to completion and minimize the formation of the sulfonic acid byproduct.[5][8]
Materials:
-
5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
Chlorosulfonic acid
-
Thionyl chloride
-
Aqueous sodium bicarbonate (5% w/w)
-
Ice
Procedure:
-
To a flask containing chlorosulfonic acid (50 mL), add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol) portion-wise at a temperature of 0–10 °C.[5]
-
Following the addition of the starting material, add thionyl chloride (9.53 g, 80.13 mmol) to the reaction mixture.[5]
-
Allow the reaction mass temperature to rise to 20–30 °C and stir for 4 hours to complete the reaction.[5]
-
Slowly pour the reaction mass onto ice (~500 g) for quenching.[5]
-
Extract the product with dichloromethane (250 mL).[5]
-
Separate the dichloromethane layer and wash it with 5% w/w aqueous sodium bicarbonate (100 mL).[5]
-
The resulting dichloromethane layer containing the sulfonyl chloride product can be used directly in the subsequent step of condensation with N-methylpiperazine.[5]
Method 2: Chlorosulfonation of 2-Ethoxybenzoic Acid
This method, often employed in commercial-scale synthesis, involves the chlorosulfonation of a simpler starting material.[1][3]
Materials:
-
2-ethoxybenzoic acid
-
Chlorosulfonic acid
-
Thionyl chloride
Procedure:
-
React 1 equivalent of 2-ethoxybenzoic acid with 4 equivalents of chlorosulfonic acid and 1 equivalent of thionyl chloride.[1][3] The thionyl chloride converts the intermediate sulfonic acid to the desired sulfonyl chloride.[4]
-
The resulting 5-(chlorosulfonyl)-2-ethoxybenzoic acid is then typically hydrolyzed in a neutral environment before being coupled with N-methylpiperazine.[4]
Reaction Mechanism and Workflow
The chlorosulfonation of the aromatic ring is a two-stage process.[5] First, the aromatic compound reacts with chlorosulfonic acid in an electrophilic aromatic substitution to form a sulfonic acid intermediate. In the presence of a chlorinating agent like thionyl chloride, this sulfonic acid is then converted to the final sulfonyl chloride product.[5][8]
Caption: Workflow for the chlorosulfonation of the pyrazolopyrimidinone intermediate.
Caption: Simplified two-stage mechanism of the chlorosulfonation reaction.
Conclusion
The chlorosulfonation step is a well-established and crucial transformation in the synthesis of sildenafil. The choice of starting material and the optimization of reaction conditions, particularly the use of thionyl chloride to ensure complete conversion to the sulfonyl chloride, are critical for achieving high yields and purity of the final product. Understanding the technical details of this step is essential for researchers and professionals involved in the development and manufacturing of sildenafil and related compounds.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 3. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111116591A - Method for preparing sildenafil citrate - Google Patents [patents.google.com]
- 7. EP2024369A2 - Novel process for the preparation of sildenafil citrate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Sildenafil Chlorosulfonyl: A Technical Overview for Drug Development Professionals
An in-depth guide to the molecular characteristics, synthesis, and biological significance of a key sildenafil (B151) intermediate.
This whitepaper provides a comprehensive technical overview of sildenafil chlorosulfonyl, a critical intermediate in the synthesis of the widely recognized phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's molecular properties, outlines a key synthetic protocol, and explores the biochemical pathways central to sildenafil's therapeutic effects.
Core Molecular Data
This compound, systematically named 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride, is a pivotal precursor in the manufacturing of sildenafil. Its chemical and physical properties are summarized below for clear reference.
| Property | Value | Source |
| Molecular Formula | C17H19ClN4O4S | [1][2][3][4] |
| Molecular Weight | 410.88 g/mol | [1] |
| Alternate Molecular Weight | 410.9 g/mol | [2][3] |
| CAS Number | 139756-22-2 | [1][2] |
| Appearance | Off-White Solid | [5] |
| Synonyms | CMP | [2] |
Synthesis and Experimental Protocol
This compound is synthesized via the chlorosulfonation of its precursor, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[5][6] This reaction is a critical step in the overall synthesis of sildenafil.[6][7]
Experimental Protocol: Chlorosulfonation
A common method for the preparation of this compound involves the following steps:
-
Reaction Setup : Chlorosulfuric acid is added to a three-neck flask and cooled in an ice bath.[5]
-
Addition of Precursor : 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is added portion-wise to the cooled chlorosulfuric acid with continuous stirring. The reaction is exothermic.[5]
-
Reaction Progression : The mixture is stirred continuously for 12 hours.[5]
-
Precipitation : Upon completion, the reaction solution is carefully poured into ice water, leading to the precipitation of a white solid, which is this compound.[5]
This intermediate is then typically condensed with 1-methylpiperazine (B117243) to yield sildenafil.[7]
Below is a workflow diagram illustrating the synthesis of sildenafil, highlighting the role of this compound.
Sildenafil's Mechanism of Action: The NO/cGMP Signaling Pathway
Sildenafil functions as a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[6][7][8] The physiological mechanism of action for inducing penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[8]
NO activates the enzyme guanylate cyclase, which in turn increases levels of cGMP.[8] This leads to smooth muscle relaxation and increased blood flow.[7][9] Sildenafil enhances the effect of NO by inhibiting PDE5, the enzyme responsible for the degradation of cGMP.[7][8][9] The resulting elevated levels of cGMP lead to a sustained erection.
The signaling pathway is illustrated in the diagram below.
References
- 1. This compound | CAS Number 139756-22-2 [klivon.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | C17H19ClN4O4S | CID 135496216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. daicelpharmastandards.com [daicelpharmastandards.com]
- 5. This compound | 139756-22-2 [chemicalbook.com]
- 6. A Facile, Improved Synthesis of Sildenafil and Its Analogues [mdpi.com]
- 7. Sildenafil - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. genericday.com [genericday.com]
Stability and Storage of Sildenafil Chlorosulfonyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for sildenafil (B151) chlorosulfonyl, a key synthetic intermediate in the production of the active pharmaceutical ingredient, sildenafil. The information presented herein is compiled from publicly available data sheets, studies on related compounds, and established chemical principles governing sulfonyl chlorides. This document is intended to inform best practices for handling, storing, and analyzing this compound in a research and development setting.
Introduction
Sildenafil chlorosulfonyl, with the chemical name 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride, is a critical intermediate in the synthesis of sildenafil.[1][2][3] As a highly reactive sulfonyl chloride, its stability is a crucial factor that can impact the yield and purity of the final sildenafil product.[4] Understanding its degradation pathways and requisite storage conditions is paramount for ensuring the integrity of the synthetic process. This guide outlines the known stability profile, likely degradation products, and provides recommended protocols for its handling and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride | [1] |
| CAS Number | 139756-22-2 | [1][4] |
| Molecular Formula | C₁₇H₁₉ClN₄O₄S | [1][5] |
| Molecular Weight | 410.88 g/mol | [5] |
| Appearance | Off-White to Pale Beige Solid | [6] |
| Melting Point | 180-182 °C | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [6] |
Stability Profile and Degradation
While specific quantitative kinetic studies on the degradation of this compound are not widely available in public literature, a robust stability profile can be inferred from the known chemistry of aromatic sulfonyl chlorides and from data on sildenafil impurities.
General Stability
This compound is sensitive to moisture, heat, and light.[6][7] The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis.[7][8] One supplier indicates a stability of at least four years when stored at -20°C.[9]
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis of the sulfonyl chloride group to form the corresponding sulfonic acid. This is a common reaction for all sulfonyl chlorides.[7][8] Other potential degradation pathways, inferred from forced degradation studies on the final sildenafil product, could involve oxidation, though sildenafil itself is generally stable under thermal and photolytic stress.[10][11]
-
Hydrolytic Degradation: In the presence of water, this compound will hydrolyze to form 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid. This sulfonic acid is a known process-related impurity in the synthesis of sildenafil.[12] The rate of hydrolysis is expected to increase with higher temperatures and pH.[8]
-
Thermal Degradation: While sildenafil citrate (B86180) is stable to heat, prolonged exposure of this compound to high temperatures could lead to decomposition, potentially releasing hazardous gases such as sulfur dioxide and hydrogen chloride.[7][13]
-
Photodegradation: Sildenafil citrate is generally stable under photolytic conditions.[10][11] However, as a general precaution for reactive intermediates, exposure to UV or strong visible light should be minimized.
A diagram illustrating the primary hydrolytic degradation pathway is provided below.
Caption: Primary hydrolytic degradation pathway of this compound.
Storage and Handling
Proper storage and handling are critical to maintain the purity and stability of this compound. Recommendations are summarized in Table 2.
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale | Reference(s) |
| Temperature | Store in a refrigerator (2-8°C) or freezer (-20°C) for long-term storage. | To minimize thermal degradation and slow the rate of potential hydrolytic degradation. | [6][9] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with atmospheric moisture, which causes hydrolysis. | [6] |
| Container | Keep in a tightly sealed, opaque container. | To protect from moisture and light. | [13][14] |
| Incompatibilities | Avoid contact with water, alcohols, bases, and strong oxidizing agents. | Sulfonyl chlorides react exothermically with nucleophiles like water and alcohols and can be oxidized. | [7] |
| Handling | Handle in a well-ventilated area, preferably a fume hood. Use appropriate Personal Protective Equipment (PPE). | To avoid inhalation of corrosive vapors (e.g., HCl) that may be released upon decomposition or hydrolysis. | [13][14] |
Experimental Protocols
While specific validated stability-indicating methods for this compound are not found in the public domain, the following protocols are proposed based on established methods for sildenafil citrate and general principles for analyzing sulfonyl chlorides.
Proposed Stability-Indicating HPLC Method
A reverse-phase HPLC method can be adapted to separate this compound from its primary degradant, sildenafil sulfonic acid.
-
Instrumentation: HPLC with UV or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M ammonium (B1175870) acetate, pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[11]
-
Sample Preparation: Dissolve the sample in a dry, aprotic solvent like acetonitrile (B52724) immediately before analysis to minimize hydrolysis.
Forced Degradation Studies Protocol
To assess the stability of this compound, forced degradation studies can be performed under various stress conditions.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl in a 1:1 acetonitrile/water mixture. Incubate at 60°C for a specified time. Neutralize with base before injection.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH in a 1:1 acetonitrile/water mixture. Incubate at room temperature for a specified time. Neutralize with acid before injection. (Note: Sulfonyl chlorides are highly reactive to bases).
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in a 1:1 acetonitrile/water mixture. Store in the dark at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat at 105°C for a specified period.
-
Photodegradation: Expose a solution of the compound (in dry acetonitrile) to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
The workflow for performing a forced degradation study is outlined in the diagram below.
Caption: A logical workflow for conducting forced degradation studies.
Sildenafil Synthesis Pathway
The stability of this compound is critical as it is a pivotal intermediate in the synthesis of sildenafil. The diagram below illustrates its position in a common synthetic route.
Caption: Simplified synthetic pathway showing this compound as a key intermediate.
Conclusion
This compound is a moisture and thermally sensitive intermediate. Its primary degradation pathway is hydrolysis to the corresponding sulfonic acid. To ensure its integrity, it must be stored in a cool, dry, and inert environment. While specific stability data is limited, the principles outlined in this guide, derived from the known chemistry of sulfonyl chlorides and related sildenafil compounds, provide a robust framework for its handling, storage, and analysis in a drug development context. The adoption of these practices will help to ensure the quality and consistency of the sildenafil synthesis process.
References
- 1. Chemical Profile of Sildenafil and Related Compounds [jstage.jst.go.jp]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cbijournal.com [cbijournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
Methodological & Application
Application Notes and Protocols: Synthesis of Sildenafil from 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Introduction
Sildenafil, marketed under the brand name Viagra among others, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1] Its synthesis is a multi-step process, with one of the key final steps involving the formation of a sulfonamide bond. This protocol details the facile and high-yield synthesis of Sildenafil by reacting its direct precursor, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (sildenafil chlorosulfonyl), with N-methylpiperazine.[2][3] This reaction is a crucial step that installs the N-methylpiperazine moiety, which is essential for the drug's pharmacological activity.[2][3] The following application note provides a detailed experimental procedure, quantitative data, and a visual workflow for this specific synthetic transformation.
Reaction Scheme
The core reaction involves the coupling of the sulfonyl chloride intermediate with N-methylpiperazine to form the sulfonamide bond, yielding sildenafil.
References
Application Notes & Protocols: Leveraging Sildenafil Chlorosulfonyl Intermediate for the Synthesis of Novel PDE5 Inhibitor Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications in erectile dysfunction and pulmonary hypertension.[1][2][3] The core structure of sildenafil features a pyrazolopyrimidinone (B8486647) scaffold linked to a substituted phenyl ring bearing a sulfonamide group. This sulfonamide moiety is a critical pharmacophore, and modifications at this position have been a key strategy in the development of novel analogues with altered potency, selectivity, and pharmacokinetic profiles.[4][5][6]
The synthesis of sildenafil and its analogues typically proceeds through a key intermediate: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d] pyrimidin-7-one.[1][3] This highly reactive chlorosulfonyl intermediate serves as a versatile precursor, enabling the introduction of diverse amine functionalities via nucleophilic substitution to generate a library of novel sulfonamide derivatives. This document provides detailed protocols for the synthesis of this key intermediate and its subsequent conversion into novel sildenafil analogues, along with methods for their biological evaluation.
Mechanism of Action: The NO/cGMP Signaling Pathway
Sildenafil and its analogues exert their therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[2][7] In response to sexual stimulation, NO is released, which activates the enzyme guanylate cyclase. This enzyme converts guanosine triphosphate (GTP) into cGMP, which acts as a second messenger, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum, resulting in an erection.[2][7] The action of cGMP is terminated by PDE5, which hydrolyzes it to inactive GMP.[2][7] Sildenafil competitively inhibits PDE5, preventing the degradation of cGMP, thereby enhancing and prolonging the pro-erectile signal.[2]
References
- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and phosphodiesterase inhibitory activity of new sildenafil analogues containing a carboxylic acid group in the 5'-sulfonamide moiety of a phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Determination, Biological Function, and Molecular Modelling Studies of Sulfoaildenafil Adulterated in Herbal Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Sildenafil via Condensation of Sildenafil Chlorosulfonyl with N-Methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Sildenafil (B151) through the reaction of its chlorosulfonyl intermediate with N-methylpiperazine. This condensation reaction is a critical step in several reported synthetic routes to the active pharmaceutical ingredient.
Introduction
Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction.[1] Its synthesis involves a multi-step process, with one of the key transformations being the formation of the sulfonamide linkage. This is typically achieved by reacting the sildenafil chlorosulfonyl intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, with N-methylpiperazine.[1][2] This reaction is a robust and high-yielding method for introducing the N-methylpiperazine moiety, which is crucial for the drug's pharmacological activity. These notes detail a specific protocol for this reaction, along with relevant data and a workflow diagram.
Data Presentation
The following table summarizes quantitative data reported for the synthesis of Sildenafil from its chlorosulfonyl intermediate and N-methylpiperazine.
| Parameter | Value | Reference |
| Yield | 90% | [1] |
| Yield (after recrystallization) | 88% | A Chinese patent |
| Purity (after recrystallization) | 99.98% | A Chinese patent |
| Reaction Time | 1-2 hours | [1] A Chinese patent |
| Reaction Temperature | 20-25 °C (Room Temperature) | [1] A Chinese patent |
Experimental Protocols
This section provides a detailed methodology for the reaction of this compound with N-methylpiperazine to produce sildenafil.
Materials:
-
5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (this compound Intermediate)
-
N-methylpiperazine
-
5% w/w aqueous sodium bicarbonate solution
-
Demineralized (DM) water
-
Methanol (B129727) or Ethyl Acetate (B1210297) (for recrystallization)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, filtration apparatus)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the this compound intermediate in dichloromethane.
-
Addition of N-methylpiperazine: To the stirred solution of the this compound intermediate, add N-methylpiperazine at room temperature (20-25 °C).
-
Reaction: Stir the reaction mixture at room temperature for 1 to 2 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a 5% w/w aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Follow with a wash with demineralized water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Isolation of Crude Product:
-
Filter off the drying agent.
-
Concentrate the dichloromethane solution under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude sildenafil product.
-
-
Purification:
-
Recrystallize the crude solid product from a suitable solvent such as methanol or ethyl acetate to yield pure sildenafil.
-
Filter the purified crystals and dry them under vacuum at 55-60 °C.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of Sildenafil from its chlorosulfonyl intermediate.
Caption: Workflow for the synthesis of Sildenafil.
References
Application Notes & Protocols for Monitoring Sildenafil Chlorosulfonyl Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the critical chlorosulfonation step in the synthesis of sildenafil (B151). Accurate monitoring of this reaction is crucial for ensuring high yield, purity, and safety of the final active pharmaceutical ingredient (API). The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) for quantitative analysis and spectroscopic methods for qualitative and in-situ monitoring.
Introduction to Sildenafil Synthesis and the Chlorosulfonation Step
Sildenafil, the active ingredient in Viagra™, is synthesized through a multi-step process. A key transformation involves the chlorosulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This reaction introduces a chlorosulfonyl group onto the phenyl ring, which is a precursor to the sulfonamide moiety in the final sildenafil molecule.
Incomplete or poorly controlled chlorosulfonation can lead to the formation of impurities, such as the corresponding sulfonic acid derivative, which can be difficult to remove in downstream processing and may impact the quality and safety of the final product. Therefore, robust analytical methods are required to monitor the reaction's progress and ensure the consumption of the starting material and the minimization of key impurities.
Analytical Methods for Reaction Monitoring
Several analytical techniques can be employed to monitor the sildenafil chlorosulfonyl reaction. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, real-time monitoring, or structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of the reaction mixture. It allows for the separation and quantification of the starting material, the desired chlorosulfonylated product, and key impurities.
-
Spectroscopic Methods (UV-Vis, IR, NMR): These methods are valuable for qualitative analysis, structural confirmation, and, in some cases, in-situ reaction monitoring.
-
UV-Vis Spectroscopy: Can be used to monitor the disappearance of starting material or the appearance of product if they have distinct UV absorbance profiles.
-
Infrared (IR) Spectroscopy: Particularly useful for in-situ monitoring by tracking the appearance of the characteristic sulfonyl chloride vibrational bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to analyzegrab samples to determine the composition of the reaction mixture.
-
Application Note 1: Quantitative Monitoring of Sildenafil Chlorosulfonation by RP-HPLC
This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the in-process monitoring of the sildenafil chlorosulfonation reaction.
Principle
The method utilizes a C18 stationary phase and a suitable mobile phase to separate the starting material, the this compound intermediate, and the sulfonic acid impurity. Detection is performed using a UV detector at a wavelength where all compounds of interest have adequate absorbance. Quantification is achieved by comparing the peak areas of the components in the reaction sample to those of known standards.
Experimental Protocol: RP-HPLC Method
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate.
-
Orthophosphoric acid.
-
Water (HPLC grade).
-
Reference standards for the starting material, this compound, and the sulfonic acid impurity.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with orthophosphoric acid) (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm[1] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
3. Sample Preparation:
-
Reaction Quenching: Carefully withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water) to prevent further reaction.
-
Dilution: Further dilute the quenched sample to a concentration within the linear range of the method.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
4. Data Analysis and Quantification:
-
Identify the peaks corresponding to the starting material, this compound, and the sulfonic acid impurity based on their retention times, which are determined by injecting the individual reference standards.
-
Calculate the percentage conversion of the starting material and the percentage of the desired product and impurities in the reaction mixture using the peak areas. External standard calibration is recommended for accurate quantification.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated HPLC method for sildenafil and related substances.
| Parameter | Typical Value |
| Linearity Range (Sildenafil) | 5 - 150 µg/mL |
| Correlation Coefficient (R²) | > 0.999[2] |
| Accuracy (% Recovery) | 99.7 - 104.1%[2] |
| Precision (RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[2] |
Note: These values are illustrative and should be established for the specific method and instrument used.
Workflow for HPLC Monitoring
Caption: Workflow for monitoring the chlorosulfonation reaction by HPLC.
Application Note 2: Spectroscopic Methods for Qualitative and In-Situ Monitoring
Spectroscopic techniques offer complementary information to HPLC for monitoring the sildenafil chlorosulfonation reaction.
UV-Vis Spectroscopy
Principle: Aromatic compounds exhibit characteristic UV absorbance. Changes in the substitution pattern on the aromatic ring during the chlorosulfonation reaction can lead to shifts in the absorbance spectrum, which can be used to monitor the reaction progress.
Protocol:
-
Record the UV-Vis spectrum of the starting material in a suitable solvent.
-
Periodically withdraw aliquots from the reaction, quench, and dilute them.
-
Record the UV-Vis spectrum of the reaction mixture.
-
Monitor the decrease in the absorbance of the starting material's characteristic peak or the increase in the absorbance of a new peak corresponding to the product.
Note: This method is generally less specific than HPLC as multiple components may absorb at similar wavelengths.
Infrared (IR) Spectroscopy
Principle: The introduction of the chlorosulfonyl group (-SO₂Cl) results in the appearance of characteristic strong absorption bands in the IR spectrum, typically in the regions of 1375-1350 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch). This makes IR spectroscopy, particularly with an in-situ probe, a powerful tool for real-time reaction monitoring.
Protocol (In-Situ Monitoring):
-
Insert a clean, dry attenuated total reflectance (ATR) IR probe into the reaction vessel.
-
Record a background spectrum of the reaction solvent and starting material before initiating the reaction.
-
Start the reaction and continuously collect IR spectra at regular intervals.
-
Monitor the appearance and increase in intensity of the characteristic -SO₂Cl peaks.
-
Simultaneously, monitor the decrease in the intensity of peaks associated with the starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provide detailed structural information about the molecules in the reaction mixture. The chemical shifts of protons and carbons on the aromatic ring will change significantly upon the introduction of the electron-withdrawing chlorosulfonyl group.
Protocol (Grab Sample Analysis):
-
Withdraw an aliquot from the reaction and quench it.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and/or ¹³C NMR spectra.
-
Analyze the spectra to identify the signals corresponding to the starting material, product, and any intermediates or byproducts. The relative integrals of the proton signals can be used to estimate the molar ratios of the components.
Logical Relationship of Analytical Methods
Caption: Relationship between analytical methods for reaction monitoring.
Conclusion
The successful synthesis of sildenafil relies on the careful control of the chlorosulfonation step. The analytical methods outlined in these application notes provide a robust framework for monitoring this critical reaction. RP-HPLC is the cornerstone for accurate quantitative analysis of reaction progress and impurity profiling. Spectroscopic methods such as in-situ IR, UV-Vis, and NMR offer valuable complementary information for real-time monitoring and structural confirmation. By implementing these analytical strategies, researchers and drug development professionals can ensure the quality, consistency, and safety of the sildenafil manufacturing process.
References
Application Note: High-Performance Liquid Chromatography for Purity Analysis of Sildenafil Chlorosulfonyl
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of sildenafil (B151) chlorosulfonyl, a critical intermediate in the synthesis of sildenafil. The described method is adept at separating sildenafil chlorosulfonyl from its precursor, subsequent product (sildenafil), and potential process-related impurities, including the sulfonic acid derivative formed from hydrolysis or incomplete chlorination. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to assist researchers, scientists, and drug development professionals in implementing this quality control procedure.
Introduction
This compound is a key synthetic intermediate in the manufacturing of sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension.[1][2] The purity of this intermediate is paramount as any impurities can be carried forward, impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is crucial for monitoring its purity and ensuring consistency in the manufacturing process.
This application note adapts and consolidates information from established HPLC methods for sildenafil and its related substances to provide a specific protocol for the purity assessment of this compound. The method is designed to be stability-indicating, capable of resolving the main compound from potential degradation products and process-related impurities.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | Waters XTerra RP-18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Orthophosphate (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Program | Time (min) / %B: 0/30, 15/70, 20/70, 22/30, 25/30 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Note: The gradient may need to be optimized depending on the specific column and system used to ensure adequate separation of all relevant impurities.
Reagent and Sample Preparation
2.1. Diluent Preparation: Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.
2.2. Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This solution should be prepared fresh.
2.3. Sample Solution Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2.4. Spiked Sample Solution (for Specificity): Prepare a sample solution as described in 2.3. Spike this solution with known impurities, such as the corresponding sulfonic acid and sildenafil, at a concentration of approximately 0.15% of the main analyte concentration to demonstrate specificity.
Data Presentation
The performance of the HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | Good resolution between analyte and impurities (Rs > 2.0) | The method effectively separates this compound from its precursor, sildenafil, and the sulfonic acid impurity. |
| Linearity (R²) | ≥ 0.999 | Linear relationship between peak area and concentration over the specified range. |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0% | Low variability in results, indicating a precise method. |
| Accuracy (% Recovery) | 98.0% - 102.0% | High recovery of impurities spiked in the sample matrix. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Method is sensitive to detect low levels of impurities. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | Method can reliably quantify low levels of impurities. |
| Robustness | No significant impact on results from minor changes in method parameters (e.g., pH, flow rate) | The method is reliable under slightly varied conditions. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Logical Relationships in Sildenafil Synthesis
This diagram illustrates the relationship between the precursor, this compound, the final product sildenafil, and a key process-related impurity.
Caption: Synthesis Pathway and Key Impurity Relationship.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the purity analysis of this compound. The method is specific, robust, and capable of separating the main component from key process-related impurities and potential degradants. Proper validation of this method in accordance with regulatory guidelines is essential before its implementation in a quality control laboratory. This application note provides a solid foundation for researchers and scientists to develop and validate a method for ensuring the quality of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of Sildenafil Chlorosulfonyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of sildenafil (B151) chlorosulfonyl, a key intermediate in the manufacturing of the active pharmaceutical ingredient (API) sildenafil. The document outlines detailed experimental protocols, presents quantitative data for process optimization, and discusses critical safety and environmental considerations.
Introduction
Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The commercial synthesis of sildenafil has evolved to improve efficiency, safety, and environmental sustainability. A pivotal step in many synthetic routes is the chlorosulfonation of a pyrazolopyrimidinone (B8486647) precursor to yield 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, commonly referred to as sildenafil chlorosulfonyl.[1][2] This intermediate is then reacted with N-methylpiperazine to form the sildenafil base.[1]
The efficiency and purity of the final sildenafil product are highly dependent on the successful execution of the chlorosulfonation step.[1] This document details two primary protocols for this reaction: one employing chlorosulfonic acid alone and an improved method incorporating thionyl chloride.
Sildenafil's Mechanism of Action: PDE5 Inhibition
Sildenafil exerts its therapeutic effect by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. In the physiological process of erection, nitric oxide (NO) is released, which in turn activates guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of nitric oxide and prolonging smooth muscle relaxation and vasodilation.[3][4]
Large-Scale Synthesis of this compound: Experimental Protocols
The following protocols are designed for the large-scale synthesis of this compound from its pyrazolopyrimidinone precursor.
General Workflow
The overall process involves the controlled addition of the starting material to the chlorosulfonating agent(s), followed by a reaction period, quenching of the reaction mixture, and extraction of the desired product.
Protocol 1: Chlorosulfonation using Chlorosulfonic Acid
This protocol outlines the synthesis of this compound using chlorosulfonic acid as the sole sulfonating agent.
Materials:
-
5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane
Procedure:
-
Charge a suitable reactor with chlorosulfonic acid (approximately 5 volumes relative to the starting material).
-
Cool the chlorosulfonic acid to 0-10 °C in an ice bath.
-
Slowly add the 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in portions, maintaining the temperature between 0-10 °C. The reaction is exothermic.
-
After the addition is complete, continue stirring the reaction mixture for 12-20 hours.[5][6]
-
Slowly pour the reaction mixture onto a sufficient amount of crushed ice to quench the reaction, ensuring the temperature does not rise excessively. A white solid will precipitate.
-
Extract the product with dichloromethane.
-
The dichloromethane layer containing the this compound is typically used directly in the subsequent reaction with N-methylpiperazine.
Protocol 2: Improved Chlorosulfonation with Thionyl Chloride
The addition of thionyl chloride can improve the conversion of the intermediate sulfonic acid to the desired sulfonyl chloride, potentially leading to higher yields and purity.[1][2]
Materials:
-
5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Dichloromethane
-
5% w/w aqueous sodium bicarbonate solution
Procedure:
-
Charge a suitable reactor with chlorosulfonic acid (approximately 2 volumes relative to the starting material).
-
Cool the reactor to 0-10 °C.
-
Add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1.0 equivalent) and thionyl chloride (approximately 1.0 equivalent) portion-wise to the chlorosulfonic acid, maintaining the temperature between 0-10 °C.[1]
-
Raise the temperature of the reaction mixture to 20-30 °C and stir for 4 hours to complete the reaction.[1]
-
Slowly pour the reaction mass onto crushed ice (approximately 20 volumes).
-
Extract the product with dichloromethane (approximately 10 volumes).[1]
-
Separate the dichloromethane layer and wash it with a 5% w/w aqueous sodium bicarbonate solution.[1]
-
The resulting dichloromethane solution containing this compound is ready for the next synthetic step.
Quantitative Data and Process Optimization
The choice of protocol can significantly impact the yield and purity of the final sildenafil product. The following table summarizes key quantitative parameters from various published methods.
| Parameter | Protocol 1 (Chlorosulfonic Acid only) | Protocol 2 (with Thionyl Chloride) | Reference(s) |
| Starting Material | 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [1][5] |
| Molar Ratio (Starting Material:Thionyl Chloride) | N/A | ~1:1 | [1] |
| Reaction Temperature | 0-10 °C, then 25-30 °C | 0-10 °C, then 20-30 °C | [1][6] |
| Reaction Time | 12-20 hours | 4 hours | [1][6] |
| Overall Sildenafil Yield (from chlorosulfonyl intermediate) | 88% | 90% | [1][6] |
| Sildenafil Purity | 99.98% | Not explicitly stated, but described as "pure" | [1][6] |
Subsequent Synthesis of Sildenafil
The this compound intermediate, dissolved in dichloromethane, is reacted with N-methylpiperazine to yield sildenafil.
Procedure:
-
To the dichloromethane solution of this compound, add N-methylpiperazine (approximately 1.2 equivalents).[1]
-
Wash the reaction mixture with a 5% w/w aqueous sodium bicarbonate solution, followed by demineralized water.[1]
-
Concentrate the dichloromethane layer and crystallize the sildenafil base from a suitable solvent such as methanol (B129727) or ethyl acetate.[1][6]
Safety and Environmental Considerations
The large-scale synthesis involving chlorosulfonic acid requires strict adherence to safety protocols due to the hazardous nature of this reagent.
-
Corrosivity: Chlorosulfonic acid is highly corrosive and can cause severe burns to the skin and eyes. It is also corrosive to many metals.[7][8]
-
Reactivity with Water: It reacts violently and exothermically with water, releasing corrosive and toxic fumes of hydrochloric acid and sulfuric acid.[9][10] This necessitates the use of dry equipment and careful quenching procedures.
-
Inhalation Hazard: The vapors are extremely irritating to the respiratory tract and can cause delayed lung damage.[8][9] All manipulations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection, must be worn.
-
Waste Disposal: The aqueous waste generated from the quenching and washing steps will be acidic and must be neutralized before disposal in accordance with local regulations.
-
Process Safety: The exothermic nature of the chlorosulfonation reaction requires careful temperature control to prevent runaway reactions. The addition of reagents should be slow and monitored.
The use of thionyl chloride in the improved protocol also requires caution as it is a corrosive and toxic substance. However, moving the chlorosulfonation step to an earlier stage in the overall sildenafil synthesis, as adopted in commercial processes, minimizes the loss of more valuable, late-stage intermediates in case of issues with this challenging step.[11] Furthermore, optimizing the stoichiometry of reagents, such as using stoichiometric quantities of thionyl chloride, is a key aspect of green chemistry improvements to the sildenafil synthesis.[2]
References
- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 139756-22-2 [chemicalbook.com]
- 6. CN111116591A - Method for preparing sildenafil citrate - Google Patents [patents.google.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. nj.gov [nj.gov]
- 9. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 10. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
Application Notes and Protocols: Experimental Procedure for the Chlorosulfonation of Sildenafil Precursors
These application notes provide detailed experimental protocols for the chlorosulfonation of key precursors in the synthesis of Sildenafil (B151). The procedures are intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis.
Introduction
The chlorosulfonation of the aromatic ring is a critical step in the synthesis of Sildenafil. This electrophilic aromatic substitution introduces a chlorosulfonyl group (-SO₂Cl) onto the phenyl ring of a precursor molecule. This functional group is then typically reacted with 1-methylpiperazine (B117243) to form the sulfonamide linkage present in the final Sildenafil structure. The efficiency and purity of this step significantly impact the overall yield and quality of the final active pharmaceutical ingredient.[1][2] This document outlines two primary protocols for this transformation, utilizing different starting materials and reaction conditions.
Health and Safety Precautions
This procedure involves the use of highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.
-
Chlorosulfonic acid (ClSO₃H): Extremely corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. It can cause severe burns upon contact with skin and eyes.
-
Thionyl chloride (SOCl₂): A corrosive and toxic liquid that also reacts with water to produce toxic gases (HCl and SO₂). It is a lachrymator and can cause severe respiratory and skin irritation.
All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield, must be worn at all times. An emergency shower and eyewash station must be readily accessible. All glassware must be thoroughly dried before use to prevent violent reactions.
Experimental Protocols
Two distinct methods for chlorosulfonation are detailed below. Method A describes the chlorosulfonation of the advanced intermediate, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. Method B outlines the chlorosulfonation of an earlier precursor, 2-ethoxybenzoic acid.[3]
Method A: Chlorosulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
This improved method utilizes thionyl chloride in conjunction with chlorosulfonic acid to facilitate the conversion of the intermediate sulfonic acid to the desired sulfonyl chloride, which can improve yield and purity.[1][4]
Protocol Steps:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (50 mL). Ensure the setup is under a nitrogen atmosphere and placed in an ice-water bath.
-
Reagent Addition: While maintaining the temperature between 0–10 °C, slowly and portion-wise add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol).[4]
-
Co-reagent Addition: Following the addition of the precursor, add thionyl chloride (9.53 g, 80.13 mmol) dropwise to the reaction mixture, ensuring the temperature remains between 0–10 °C.[4]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 20–30 °C. Stir the mixture at this temperature for 4 hours.[1][4] The reaction progress can be monitored by HPLC to ensure the intermediate sulfonic acid derivative is less than 2%.[4]
-
Quenching: Carefully and slowly pour the reaction mixture onto approximately 500 g of crushed ice in a separate large beaker with vigorous stirring. This step is highly exothermic and should be performed with caution in the fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (B109758) (250 mL).[1][4]
-
Washing: Separate the organic layer and wash it with a 5% w/w aqueous sodium bicarbonate solution (100 mL) to neutralize any remaining acid.[1][4]
-
Product for Next Step: The resulting dichloromethane layer, which contains the product 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, can be used directly in the subsequent reaction with N-methylpiperazine without further purification.[1][4]
Method B: Chlorosulfonation of 2-Ethoxybenzoic Acid
This approach performs the chlorosulfonation earlier in the synthetic route, which can be advantageous for industrial-scale production by reducing the molecular weight of the intermediate and potentially simplifying purification.[2]
Protocol Steps:
-
Reaction Setup: In a suitable reaction vessel, combine 1 equivalent mole of thionyl chloride with 4 equivalent moles of chlorosulfonic acid.[3]
-
Reagent Addition: Add 2-ethoxybenzoic acid to the reaction mixture.
-
Reaction Progression: The reaction is carried out to produce 2-ethoxy-5-(chlorosulfonyl)benzoic acid.[5]
-
Work-up: The resulting arylsulfonyl chloride derivative is then hydrolyzed in a neutral environment to yield 5-(chlorosulfonyl)-2-ethoxybenzoic acid.[5] This intermediate is then carried forward to subsequent steps, such as coupling with N-methylpiperazine.[5]
Data Presentation
The following tables summarize the quantitative data from the described protocols and variations found in the literature.
Table 1: Reagent and Reaction Parameters for Method A
| Parameter | Value | Reference |
| Starting Material | 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [4] |
| Amount of Starting Material | 25 g (80.13 mmol) | [4] |
| Chlorosulfonic Acid Volume | 50 mL | [4] |
| Thionyl Chloride Amount | 9.53 g (80.13 mmol) | [4] |
| Initial Temperature | 0–10 °C | [4] |
| Reaction Temperature | 20–30 °C | [4] |
| Reaction Time | 4 hours | [4] |
| Extraction Solvent | Dichloromethane (250 mL) | [4] |
| Wash Solution | 5% w/w Aqueous Sodium Bicarbonate (100 mL) | [4] |
| Overall Yield (to Sildenafil) | 90% | [1] |
Table 2: Alternative Conditions for Chlorosulfonation of Sildenafil Precursor II
| Parameter | Value | Reference |
| Starting Material | Compound II (Sildenafil Precursor) | [6] |
| Molar Ratio (Precursor:ClSO₃H) | 1 : 3-15 (1:9.5 is optimal) | [6] |
| Thionyl Chloride | Not added in this specific patent embodiment | [6] |
| Reaction Temperature | 0–40 °C (25–30 °C is optimal) | [6] |
| Reaction Time | 12–36 hours (12–20 hours preferred) | [6] |
| Product Yield | > 87.5% | [6] |
| Product Purity | > 99.9% | [6] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chlorosulfonation of the sildenafil precursor as described in Method A.
Caption: Workflow for the chlorosulfonation of a sildenafil precursor.
References
- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 3. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111116591A - Method for preparing sildenafil citrate - Google Patents [patents.google.com]
Application Notes and Protocols: Sildenafil Chlorosulfonyl in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sildenafil (B151) chlorosulfonyl, chemically known as 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a critical synthetic intermediate in the preparation of sildenafil and its analogues.[1][2][3] Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] Its primary clinical applications are in the treatment of erectile dysfunction and pulmonary arterial hypertension.[5] The chlorosulfonyl group provides a reactive handle for the introduction of various amine-containing side chains, enabling the synthesis of a diverse library of sildenafil analogues for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[6]
Core Application: Synthesis of Sildenafil and its Analogues
The principal application of sildenafil chlorosulfonyl is as a precursor in the final step of sildenafil synthesis. The synthesis involves the reaction of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one with a chlorosulfonating agent to yield this compound.[4] This intermediate is then typically reacted with N-methylpiperazine to produce sildenafil.[4] This synthetic route can be adapted to generate a variety of sildenafil analogues by substituting N-methylpiperazine with other amines.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from an improved and facile synthesis method.[4]
Materials:
-
5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
5% w/w aqueous sodium bicarbonate solution
Procedure:
-
In a suitable reaction vessel, cool chlorosulfonic acid (50 mL) to 0–10 °C in an ice bath.
-
Slowly add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (25 g, 80.13 mmol) portion-wise to the chlorosulfonic acid, maintaining the temperature between 0–10 °C.
-
Following the addition, add thionyl chloride (9.53 g, 80.13 mmol) to the reaction mixture.
-
Allow the reaction mass temperature to rise to 20–30 °C and stir for 4 hours to ensure the reaction goes to completion.
-
Slowly pour the reaction mass onto approximately 500 g of ice to quench the reaction.
-
Extract the product with dichloromethane (250 mL).
-
Separate the dichloromethane layer and wash it with 5% w/w aqueous sodium bicarbonate (100 mL).
-
The resulting dichloromethane solution containing this compound can be used directly in the next synthetic step.
Protocol 2: Synthesis of Sildenafil from this compound
This protocol describes the final step in the synthesis of sildenafil.[4]
Materials:
-
Dichloromethane solution of this compound (from Protocol 1)
-
N-methylpiperazine
-
5% w/w aqueous sodium bicarbonate solution
-
Deionized (DM) water
Procedure:
-
To the dichloromethane solution containing this compound, add N-methylpiperazine (9.6 g, 96.15 mmol) at a temperature of 20–25 °C.
-
Stir the reaction mixture for 4 hours.
-
Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate (100 mL) followed by DM water (100 mL).
-
Concentrate the dichloromethane layer at a temperature below 40 °C under reduced pressure to obtain a foamy material.
-
Add methanol to the residue to crystallize the sildenafil product.
-
Dry the crystallized product.
Data Presentation
The following table summarizes the yield and purity data for sildenafil and its synthesized analogues.
| Compound | R Group | Yield (%) | Purity (%) |
| Sildenafil | n-propyl | 88.00 | 99.98 |
| Sildenafil Ethyl Analogue | ethyl | - | - |
| Sildenafil Butyl Analogue | n-butyl | - | - |
| Sildenafil Isopropyl Analogue | isopropyl | - | - |
Data for analogues' yield and purity were not explicitly provided in the searched articles.
The biological activity of sildenafil analogues is a key aspect of their development. Several synthesized analogues have shown potent PDE5 inhibitory activity.
| Compound | IC50 (nM) | pEC50 (corpus cavernosum) | pEC50 (isolated aorta) |
| Sildenafil | - | - | - |
| Analogue 6f | - | High | - |
| Analogue 6r | As potent as sildenafil | - | As potent as sildenafil |
| Analogue 6u | As potent as sildenafil | - | As potent as sildenafil |
Specific IC50 and pEC50 values were not detailed in a tabular format in the source material, but the relative potency was noted.[6]
Mandatory Visualizations
Signaling Pathway of Sildenafil Action
Caption: Signaling pathway of sildenafil's mechanism of action.
Experimental Workflow for Sildenafil Synthesis
Caption: Workflow for the synthesis of sildenafil.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 139756-22-2 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Chemistry in Sildenafil Synthesis: A Greener Path to a Blockbuster Drug
For Immediate Release
In the pursuit of sustainable pharmaceutical manufacturing, significant strides have been made in the development of greener synthetic routes for sildenafil (B151) citrate (B86180), the active ingredient in the well-known erectile dysfunction medication, Viagra™. These approaches prioritize the reduction of hazardous waste, minimize the use of toxic reagents and solvents, and improve overall efficiency, aligning with the core principles of green chemistry. This document provides detailed application notes and protocols for two key green synthetic approaches to sildenafil: the optimized commercial synthesis developed by Pfizer and a novel copper-catalyzed cyclization method.
Sildenafil's Mechanism of Action: A Molecular Overview
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum.[1][2] NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and allowing for increased blood flow, resulting in an erection.[1][3] PDE5 is the enzyme responsible for the degradation of cGMP.[1][4] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the erection.[1][4]
Green Synthetic Approaches to Sildenafil
The original synthesis of sildenafil was a linear, multi-step process that was not ideal for large-scale, environmentally friendly production.[5] Recognizing these limitations, Pfizer developed a more convergent and greener commercial synthesis. More recently, academic research has yielded further innovations, such as a copper-catalyzed approach that circumvents some of the harsher reagents of previous methods.
Comparative Analysis of Synthetic Routes
| Metric | Original Linear Synthesis | Optimized Commercial Synthesis (Pfizer) | Copper-Catalyzed Synthesis (Odilov et al., 2024) |
| Overall Yield | ~4.2%[5] | 35.6% (from 2-ethoxybenzoic acid)[3] | 79% (final coupling step)[3][6] |
| Key Green Features | - | Convergent route, use of greener solvents (water, t-butanol, ethyl acetate), final step cyclization, reduced waste.[5][7] | Avoids nitration (use of nitric/sulfuric acid), avoids costly and toxic palladium catalysts, ligand-free copper catalyst.[3][6][8] |
| E-Factor | High (not explicitly reported, but implied) | ~6 kg of waste per kg of product (significantly lower than industry average of 25-100 kg/kg ).[7] | Potentially lower than commercial synthesis due to fewer steps and reagents (not explicitly reported). |
| Hazardous Reagents | Thionyl chloride in late stage, potentially toxic materials in final step.[9] | Use of chlorosulfonic acid and thionyl chloride in early stages, with subsequent purification.[5] | Avoids strong acids for nitration and palladium catalysts. Uses copper catalyst.[3][6] |
Experimental Protocols
Protocol 1: Optimized Commercial Sildenafil Synthesis (Based on Pfizer's Green Chemistry Approach)
This protocol outlines the key steps of the greener, convergent synthesis developed for the commercial production of sildenafil.
References
- 1. New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
Application Notes and Protocols: The Role of Thionyl Chloride in Sildenafil Chlorosulfonyl Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sildenafil (B151), the active ingredient in Viagra™, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[1][2] The synthesis of sildenafil involves a critical chlorosulfonation step to produce the key intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This application note details the use of thionyl chloride in this crucial step to improve reaction efficiency and yield, providing detailed protocols and comparative data. The addition of thionyl chloride to the chlorosulfonation reaction has been shown to be a significant process improvement, leading to higher yields and more consistent results on a commercial scale.[2]
Mechanism of Action of Sildenafil
Sildenafil's therapeutic effect in erectile dysfunction is mediated through the nitric oxide (NO)/cGMP signaling pathway.[1][3] Upon sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cGMP.[3][4] cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum, resulting in an erection.[4][5] Sildenafil enhances this process by inhibiting PDE5, the enzyme responsible for the degradation of cGMP, thereby prolonging its vasodilatory effects.[3][4][6]
References
- 1. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. genericday.com [genericday.com]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Sildenafil Synthesis Intermediates
Introduction
Sildenafil (B151), the active pharmaceutical ingredient in Viagra®, is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). Its synthesis involves a multi-step process with several key intermediates. The purity and structural integrity of these intermediates are critical to ensure the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the characterization of key sildenafil synthesis intermediates using various analytical techniques.
Key Intermediates in Sildenafil Synthesis
A common synthetic route for sildenafil involves the following key intermediates, which are the focus of these characterization protocols:
-
Intermediate I: 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
Intermediate II: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
The characterization of these intermediates is crucial for process control and to ensure they meet the required specifications before proceeding to the next synthetic step.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for assessing the purity of sildenafil intermediates and quantifying any related impurities. A reverse-phase HPLC method is typically employed.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B129727) (B) can be used.[1] Another option is an isocratic mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient or controlled at 30 °C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the intermediate standard or sample.
-
Dissolve in a suitable diluent (e.g., a mixture of the mobile phase components) to a concentration of 0.25 mg/mL.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
| Parameter | Intermediate I | Intermediate II |
| Expected Retention Time (min) | ~ 8-10 | ~ 12-15 |
| Purity Specification (%) | ≥ 99.0% | ≥ 98.5% |
| Known Impurities | Starting materials, side-reaction products | Residual Intermediate I, hydrolysis products |
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is used to confirm the molecular weight of the intermediates and to help identify any unknown impurities by analyzing their fragmentation patterns. Electrospray ionization (ESI) is a common ionization technique for these compounds.
Experimental Protocol
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with a quadrupole or ion trap mass analyzer.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.[1]
-
Cone Voltage: 25 V.[1]
-
Source Temperature: 100 °C.[1]
-
Desolvation Temperature: 350 °C.[1]
-
Desolvation Gas Flow: 450 L/h.[1]
Sample Preparation:
-
Samples are typically introduced via an LC system, following a similar protocol to the HPLC method described above, to separate the intermediate from other components before it enters the mass spectrometer.
Data Presentation
| Intermediate | Chemical Formula | Expected [M+H]⁺ (m/z) |
| Intermediate I | C₁₇H₂₀N₄O₂ | 313.16 |
| Intermediate II | C₁₇H₁₉ClN₄O₄S | 411.08 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of sildenafil intermediates.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or 500 MHz).
NMR Conditions:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1][4]
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) as needed for complex assignments.
Sample Preparation:
-
Dissolve 5-10 mg of the intermediate in approximately 0.6 mL of the chosen deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Presentation
Intermediate I: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Protons | Chemical Shift (ppm) |
|---|---|
| Aromatic protons | 7.0 - 8.0 |
| O-CH₂ (ethoxy) | ~ 4.1 (quartet) |
| N-CH₃ (pyrazole) | ~ 4.0 (singlet) |
| N-CH₂ (propyl) | ~ 2.8 (triplet) |
| CH₂ (propyl) | ~ 1.8 (sextet) |
| CH₃ (propyl) | ~ 1.0 (triplet) |
| CH₃ (ethoxy) | ~ 1.4 (triplet) |
Intermediate II: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ Similar to Intermediate I, but with downfield shifts for the aromatic protons on the phenyl ring due to the electron-withdrawing sulfonyl chloride group.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups in the intermediates.
Experimental Protocol
Instrumentation:
-
FTIR spectrometer.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Data Presentation
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in Intermediate I | Expected in Intermediate II |
| N-H stretch | 3300 - 3500 | Yes | Yes |
| C-H stretch (aromatic) | 3000 - 3100 | Yes | Yes |
| C-H stretch (aliphatic) | 2850 - 3000 | Yes | Yes |
| C=O stretch (amide) | 1650 - 1700 | Yes | Yes |
| C=N, C=C stretch | 1500 - 1600 | Yes | Yes |
| S=O stretch (sulfonyl chloride) | 1370-1390, 1180-1200 | No | Yes |
| C-O stretch (ether) | 1200 - 1250 | Yes | Yes |
Characteristic peaks for sildenafil and its precursors include a strong intensity band around 1703 cm⁻¹ due to the -C=O vibration.[5] Other notable bands are the N-H stretching at 3300 cm⁻¹ and the asymmetrical stretch of S=O.[5]
Diagrams
Caption: General workflow for the characterization of sildenafil intermediates.
Caption: Complementary nature of analytical techniques for structural confirmation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. asianpubs.org [asianpubs.org]
- 4. cbijournal.com [cbijournal.com]
- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Safe Handling of Chlorosulfonic Acid in Synthesis
Introduction
Chlorosulfonic acid (CSA) is a highly reactive and corrosive chemical intermediate used extensively in organic synthesis as a potent sulfonating, sulfating, and chlorosulfonating agent.[1] Its high reactivity, however, necessitates stringent safety protocols to prevent severe harm to personnel and damage to equipment. This document provides detailed guidelines, protocols, and safety data for handling chlorosulfonic acid in a research and development setting.
Chlorosulfonic acid is a colorless to yellowish, fuming liquid with a pungent odor.[2][3] It reacts violently with water, generating significant heat and releasing corrosive fumes of hydrogen chloride and sulfuric acid.[1][4][5] This reactivity is the primary source of its hazards.
Hazard Identification and Chemical Properties
Understanding the properties of chlorosulfonic acid is fundamental to its safe handling. It is classified as acutely toxic, corrosive, and a strong oxidizing agent.[2][6]
Emergency Overview: Causes severe skin, eye, and respiratory tract burns.[7][8] Fatal if inhaled in high concentrations. Reacts violently with water, which can cause spattering and explosive decomposition.[9][10] Contact with combustible materials may cause fire.[9]
Quantitative Data Summary
A summary of key physical and chemical properties is provided below for quick reference.
| Property | Value | Source |
| Chemical Formula | HSO₃Cl | [11] |
| CAS Number | 7790-94-5 | [2][8] |
| Molecular Weight | 116.52 g/mol | [8] |
| Appearance | Colorless to yellow fuming liquid | [2][3] |
| Density | 1.753 g/mL at 25°C | [2] |
| Boiling Point | 151-152°C | [2][11] |
| Melting Point | -80°C | |
| Vapor Pressure | 1.0 mmHg at 20°C | [1] |
| Vapor Density | 4.02 (Air = 1) | [3] |
| Reactivity | Reacts violently with water, alcohols, bases, and powdered metals. | [2][6] |
| OSHA PEL | 1 mg/m³ (for Sulfuric Acid mist) | [4] |
| NIOSH REL | 1 mg/m³ (TWA for Sulfuric Acid) | |
| ACGIH TLV | 0.2 mg/m³ (TWA for Sulfuric Acid, Thoracic fraction) |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
3.1 Engineering Controls
-
Fume Hood: All manipulations of chlorosulfonic acid must be performed inside a certified chemical fume hood with sufficient airflow to keep vapor concentrations below exposure limits.[7]
-
Ventilation: The laboratory must be well-ventilated with emergency exhaust capabilities.[2][12]
-
Safety Shower & Eyewash Station: A calibrated and unobstructed safety shower and eyewash station must be immediately accessible within a 10-second travel distance.
-
Materials: Use only compatible materials for storage and reaction vessels, such as glass-lined steel or certain stainless steel alloys.[4] Avoid contact with most metals, as corrosive hydrogen gas can be produced.[5]
3.2 Personal Protective Equipment (PPE) A full complement of PPE is required at all times when handling chlorosulfonic acid.[12]
-
Eye/Face Protection: Chemical splash goggles and a full-face shield are mandatory.[2][4]
-
Skin Protection:
-
Gloves: Wear acid-resistant gauntlet-style gloves (e.g., butyl rubber, Viton®). Double-gloving is recommended. Always consult the glove manufacturer's resistance guide.[9][11]
-
Lab Coat/Apron: A chemical-resistant apron worn over a flame-retardant lab coat is required.[12]
-
Full Body Protection: For large quantities or high-risk operations, a full acid-impervious suit should be considered.[4][9]
-
-
Respiratory Protection: For situations with potential for exposure above the PEL or during emergency spill response, a NIOSH-approved full-facepiece respirator with an appropriate acid gas cartridge or a self-contained breathing apparatus (SCBA) must be used.[6][7][9] All users must be medically cleared, trained, and fit-tested.[11]
Experimental Protocol: General Sulfonation Reaction
This protocol outlines a standard procedure for using chlorosulfonic acid as a sulfonating agent, with integrated safety steps.
4.1 Materials and Setup
-
Reagents:
-
Substrate (e.g., aromatic compound)
-
Chlorosulfonic Acid (CSA)
-
Anhydrous, non-reactive solvent (e.g., dichloromethane)
-
-
Equipment:
-
Three-neck, round-bottom flask, oven-dried
-
Pressure-equalizing addition funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Thermometer
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
-
Gas trap/scrubber containing a sodium hydroxide (B78521) solution to neutralize HCl off-gas.
-
4.2 Procedure
-
Preparation (Inside Fume Hood):
-
Ensure the fume hood sash is at the appropriate height.
-
Don all required PPE (face shield, goggles, acid-resistant gloves, apron).
-
Assemble the dry glassware in the fume hood.
-
Place the reaction flask in an ice bath on a magnetic stirrer.
-
-
Reagent Charging:
-
Dissolve the substrate in the anhydrous solvent within the reaction flask under an inert atmosphere.
-
Begin stirring and cool the solution to 0-5°C.
-
Carefully measure the required volume of chlorosulfonic acid in a dry, graduated cylinder and transfer it to the pressure-equalizing addition funnel. Perform this transfer in the fume hood over secondary containment.
-
-
Reaction:
-
Add the chlorosulfonic acid dropwise from the addition funnel to the cooled, stirring substrate solution.
-
Maintain the internal reaction temperature below 10°C. The reaction is highly exothermic.
-
Monitor the off-gassing and ensure it is being effectively neutralized by the scrubber.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC, LC-MS, etc.).
-
-
Workup and Quenching (Most Hazardous Step):
-
CRITICAL: The reaction mixture must be quenched by slowly and carefully transferring it to a separate vessel containing crushed ice or ice-cold water with vigorous stirring. NEVER add water or ice directly to the reaction flask containing excess chlorosulfonic acid. [9][12] This must be done extremely slowly to manage the violent exothermic reaction.
-
Perform the quench in a large beaker within an ice bath to control the temperature.
-
-
Waste Disposal:
-
All waste containing chlorosulfonic acid or its byproducts must be treated as hazardous waste.
-
Neutralize acidic aqueous layers carefully with a base (e.g., sodium bicarbonate) before disposal.[10]
-
Contaminated materials (gloves, paper towels) must be disposed of in a designated solid hazardous waste container.
-
Emergency Procedures
5.1 Spills
-
Evacuate: Immediately evacuate the area and alert others.[9][10]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the acid with an inert, dry material like vermiculite, dry sand, or earth.[7][9] DO NOT use combustible materials like sawdust. [2][13]
-
Neutralize: Cautiously neutralize the absorbed material and the spill residue with a weak base such as sodium bicarbonate or soda ash.[2][10]
-
Cleanup: Collect the neutralized residue in a sealed, properly labeled hazardous waste container.
-
Reporting: Report all spills to the Environmental Health & Safety department.
5.2 Personnel Exposure
-
Inhalation: Immediately move the victim to fresh air.[7][8] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7][10] Symptoms like pulmonary edema may be delayed.[10][13]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4][7][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if possible. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][8][12] If the victim is conscious, rinse their mouth and have them drink one or two glasses of water.[10] Seek immediate medical attention.
Visual Safety Protocols (Diagrams)
The following diagrams illustrate the critical safety workflows for handling chlorosulfonic acid.
Caption: Workflow for Safe Handling of Chlorosulfonic Acid.
Caption: Emergency Response Decision Tree for CSA Spills.
References
- 1. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 2. echemi.com [echemi.com]
- 3. Chlorosulfonic acid | SO2(OH)Cl | CID 24638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. macro.lsu.edu [macro.lsu.edu]
- 5. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. lobachemie.com [lobachemie.com]
- 9. nj.gov [nj.gov]
- 10. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 11. research.uga.edu [research.uga.edu]
- 12. slideserve.com [slideserve.com]
- 13. CHLOROSULFONIC ACID (ICSC) [erc.mp.gov.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chlorosulfonation in Sildenafil Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of the chlorosulfonation reaction in the synthesis of sildenafil (B151). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Q1: My chlorosulfonation reaction is resulting in a low yield of the desired sulfonyl chloride. What are the potential causes and how can I address them?
Low yields in the chlorosulfonation of the sildenafil precursor, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes & Corrective Actions:
-
Incomplete Reaction: The conversion of the intermediate sulfonic acid to the final sulfonyl chloride is a reversible reaction.[1] Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted starting material remaining.[1]
-
Solution: Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC to ensure complete conversion. An improved process suggests a reaction time of 4 hours at 20-30°C.[1]
-
-
Hydrolysis of the Sulfonyl Chloride: The chlorosulfonyl group is highly susceptible to hydrolysis, especially during the work-up phase when quenching with ice or water. This side reaction converts the desired product back into the sulfonic acid, reducing the overall yield.
-
Solution: Perform the quenching step rapidly and at a low temperature by pouring the reaction mixture slowly onto a large excess of crushed ice.[1] Efficiently extract the product into an organic solvent like dichloromethane (B109758) immediately after quenching to minimize its contact with the aqueous phase.[1]
-
-
Suboptimal Reagent Ratio: The molar ratio of the substrate to chlorosulfonic acid is a critical parameter. An insufficient amount of chlorosulfonic acid can lead to incomplete sulfonation.
-
Solution: Ensure an adequate excess of chlorosulfonic acid is used. A patent suggests a molar ratio of the sildenafil precursor to chlorosulfonic acid between 1:3 and 1:15, with a preferred range of 1:8 to 1:10 for optimal results.
-
-
Formation of Side Products: Besides hydrolysis, other side reactions can occur, such as the formation of chlorinated impurities, particularly when thionyl chloride is used.
-
Solution: Consider performing the reaction in the absence of thionyl chloride, as this has been shown to reduce the formation of chlorinated impurities and can still result in high yields and purity.
-
Below is a troubleshooting workflow to help diagnose and resolve low-yield issues:
Frequently Asked Questions (FAQs)
Q2: What is the role of thionyl chloride in the chlorosulfonation reaction for sildenafil synthesis?
Thionyl chloride is often used in conjunction with chlorosulfonic acid to facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride.[1][2] It is thought to drive the equilibrium towards the product side, thus ensuring a more complete reaction.[1]
Q3: Is the use of thionyl chloride mandatory for a high-yield reaction?
Not necessarily. While some improved protocols advocate for its use to achieve high yields,[1] other studies have shown that the reaction can proceed with high yield and purity in the absence of thionyl chloride. In fact, omitting thionyl chloride can be advantageous as it has been found to introduce chlorinated impurities that are difficult to remove in subsequent steps.
Q4: What are the optimal reaction conditions (temperature, time, molar ratios) for the chlorosulfonation of the sildenafil precursor?
Optimal conditions can vary, but based on published literature, the following parameters have been reported to provide good results:
-
Temperature: The reaction is typically initiated at a low temperature (0-10°C) during the addition of the substrate to the chlorosulfonic acid.[1] The temperature is then raised to 20-30°C and maintained for the duration of the reaction.[1] A patent also suggests that a temperature range of 0-40°C can be effective.
-
Time: A reaction time of 4 hours has been reported in an improved synthesis protocol.[1] However, a longer duration of 12-20 hours has also been suggested, particularly when thionyl chloride is omitted.
-
Molar Ratios: A significant excess of chlorosulfonic acid is generally used. A molar ratio of the sildenafil precursor to chlorosulfonic acid of 1:9.5 is cited as being optimal. Ratios between 1:3 and 1:15 have been explored, with lower ratios potentially leading to incomplete dissolution and reaction.
Q5: How can I minimize the formation of the sulfonic acid impurity in my final product?
The formation of the sulfonic acid impurity is primarily due to incomplete reaction or hydrolysis of the sulfonyl chloride. To minimize its presence:
-
Ensure Complete Reaction: As mentioned in Q1, allow for sufficient reaction time and maintain the appropriate temperature. The use of thionyl chloride can also help drive the reaction to completion.[1]
-
Careful Work-up: Quench the reaction mixture on a large volume of ice and extract the product promptly with a non-polar organic solvent to limit exposure to water.[1]
-
Purification: If the sulfonic acid impurity is still present, it can often be removed through careful purification steps such as recrystallization or column chromatography of the subsequent reaction product (sildenafil).
Data Presentation
The following table summarizes the reported yields of the sildenafil synthesis under different chlorosulfonation conditions.
| Precursor to Chlorosulfonic Acid Molar Ratio | Thionyl Chloride Present | Reaction Temperature (°C) | Reaction Time (h) | Yield of Sildenafil | Purity of Sildenafil | Reference |
| Not specified | Yes | 0-10, then 20-30 | 4 | 90% | Not specified | [3] |
| 1:9.5 | No | 20-30 | 12 | 88.00% | 99.98% | |
| 1:6.0 | No | 20-30 | 12 | Low (incomplete reaction) | Not specified | |
| 1:9.5 | Yes (0.5:1 to precursor) | Not specified | Not specified | Lower than without | Lower than without | |
| 1:9.5 | Yes (1:1 to precursor) | Not specified | Not specified | Lower than without | Lower than without | |
| 1:9.5 | No | 0-10 | Not specified | 87.80% | 99.96% | |
| 1:9.5 | No | 35-45 | Not specified | 87.57% | 99.92% |
Experimental Protocols
Improved Chlorosulfonation Protocol (with Thionyl Chloride) [1]
-
To 50 mL of chlorosulfonic acid, add 25 g (80.13 mmol) of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and 9.53 g (80.13 mmol) of thionyl chloride portion-wise at a temperature of 0-10°C.
-
Raise the temperature of the reaction mixture to 20-30°C and stir for 4 hours to complete the reaction.
-
Slowly pour the reaction mass onto approximately 500 g of crushed ice.
-
Extract the product with 250 mL of dichloromethane.
-
The resulting dichloromethane solution containing the chlorosulfonated product can be used directly in the next step of the sildenafil synthesis.
Chlorosulfonation Protocol (without Thionyl Chloride)
-
In a suitable reaction vessel, place 88 mL of chlorosulfonic acid.
-
Add 44.0 g of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in portions to the chlorosulfonic acid at room temperature (20-30°C).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction solution into 60.0 g of ice water.
-
Extract the mixture with dichloromethane.
-
The organic phase, containing the desired product, is then washed with saturated brine and purified water.
Visualizations
The following diagram illustrates the key steps in the chlorosulfonation of the sildenafil precursor and highlights the critical points for potential yield loss.
References
- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Side reactions and impurity formation in sildenafil synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions and impurity formation during the synthesis of sildenafil (B151). It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of sildenafil, offering potential causes and solutions in a question-and-answer format.
Question 1: My final product contains a significant amount of 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid. What is the likely cause and how can I prevent this?
Answer:
This impurity, often referred to as the Sulfonic Acid Impurity, typically arises from the hydrolysis of the key intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[1] The chlorosulfonyl group (-SO₂Cl) is highly reactive and susceptible to reaction with water.
Potential Causes:
-
Moisture in Reaction Solvents/Reagents: The presence of water in the reaction mixture during or after the chlorosulfonation step.
-
Prolonged Quench Times: Extended exposure to aqueous conditions during the work-up phase after chlorosulfonation can lead to hydrolysis.[2]
-
Atmospheric Moisture: Inadequate protection of the reaction from atmospheric moisture, especially in humid environments.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents (e.g., dichloromethane) and reagents for the chlorosulfonation and subsequent coupling steps.
-
Minimize Quench Time: Perform the quenching of the chlorosulfonation reaction (e.g., pouring onto ice) as rapidly as possible and proceed to the extraction step promptly.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Temperature Control: Maintain low temperatures (0–10 °C) during the chlorosulfonation step to control reactivity and minimize side reactions.[3]
Question 2: HPLC analysis of my sildenafil product shows a peak corresponding to Sildenafil N-Oxide. How is this impurity formed and what can be done to minimize it?
Answer:
Sildenafil N-Oxide is an oxidation product of sildenafil, where the tertiary amine nitrogen in the N-methylpiperazine ring is oxidized.[1][4]
Potential Causes:
-
Oxidizing Agents: Presence of residual oxidizing agents (e.g., peroxides) in solvents or reagents.[1]
-
Aerial Oxidation: Prolonged exposure of the sildenafil base to air, especially under harsh conditions (e.g., elevated temperature or light), can lead to slow oxidation.[1]
-
Degradation during Storage: Improper storage of the final product can lead to its formation over time.
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that solvents used in the final steps and for purification are free from peroxides.
-
Inert Atmosphere during Work-up: After the coupling reaction, conduct the work-up and isolation steps under an inert atmosphere to minimize contact with oxygen.
-
Controlled Crystallization: Avoid excessive heat and light exposure during the recrystallization of the sildenafil base.
-
Proper Storage: Store the final sildenafil product in a well-sealed container, protected from light and heat, and preferably under an inert atmosphere.
Question 3: I have identified a dimer impurity in my product. What is the source of this impurity?
Answer:
The sildenafil dimer impurity, Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl]piperazine, forms when the chlorosulfonyl intermediate reacts with piperazine (B1678402) instead of N-methylpiperazine.[1][5] Piperazine has two secondary amine groups, allowing it to react with two molecules of the intermediate, forming a dimer.
Potential Cause:
-
Contaminated N-methylpiperazine: The primary cause is the presence of piperazine as an impurity in the N-methylpiperazine starting material.[1]
Troubleshooting Steps:
-
Verify Starting Material Purity: Use high-purity N-methylpiperazine. It is crucial to test the purity of the reagent by GC or another suitable method before use to ensure the absence of piperazine.
-
Purify N-methylpiperazine: If the starting material is found to be contaminated, consider purifying it by distillation before use.
Frequently Asked Questions (FAQs)
Q1: What are the typical process-related impurities in sildenafil synthesis?
A1: Besides the impurities mentioned in the troubleshooting guide, other common process-related impurities include Desmethyl Sildenafil (from reaction with piperazine), Chloro Impurity (unreacted chlorosulfonyl intermediate), and Methyl/Ethyl Ester Impurities (from reaction of the sulfonyl chloride with alcohol solvents).[1]
Q2: What are the acceptable limits for these impurities in the final Active Pharmaceutical Ingredient (API)?
A2: The acceptable limits for impurities are defined by regulatory bodies like the International Council for Harmonisation (ICH). The thresholds are based on the maximum daily dose (MDD) of the drug. For sildenafil (MDD is 100 mg), the ICH Q3A(R2) guidelines are summarized below.[1][6][7]
| Threshold Type | Threshold (for Sildenafil with MDD = 100 mg) | Description |
| Reporting Threshold | ≥ 0.05% | Impurities at or above this level must be reported in the registration application. |
| Identification Threshold | > 0.10% | Impurities present above this level must have their structures identified.[5] |
| Qualification Threshold | > 0.15% | Impurities present above this level must be "qualified," meaning their biological safety is established.[1] |
Q3: Which analytical method is most suitable for detecting and quantifying sildenafil impurities?
A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for analyzing sildenafil and its related impurities.[8][9] A gradient method is often employed to achieve good separation of all known impurities.[8]
Experimental Protocols
Protocol 1: Synthesis of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
This protocol describes the critical chlorosulfonation step where hydrolysis can occur if not properly controlled.
-
Preparation: In a clean, dry, three-necked flask equipped with a stirrer and a dropping funnel, cool 50 mL of chlorosulfonic acid to 0–10 °C in an ice bath.
-
Addition of Starting Material: Slowly add 25 g (80.13 mmol) of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one to the cooled chlorosulfonic acid, followed by the portion-wise addition of 9.53 g (80.13 mmol) of thionyl chloride, ensuring the temperature remains between 0–10 °C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (20–30 °C) and stir for approximately 4 hours.[3]
-
Quenching: Slowly and carefully pour the reaction mixture onto ~500 g of crushed ice with stirring.
-
Extraction: Extract the resulting aqueous suspension with 250 mL of dichloromethane. The organic layer containing the desired sulfonyl chloride product is then used directly in the subsequent step.[3]
Protocol 2: HPLC Method for Sildenafil Impurity Profiling (Based on USP Monograph)
This protocol provides a representative method for the analysis of sildenafil and its organic impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of buffer, methanol, and acetonitrile (B52724) (58:25:17, v/v/v). The buffer is prepared by diluting 7 mL of triethylamine (B128534) in 1 L of water and adjusting the pH to 3.0 with phosphoric acid.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.[10]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Prepare a solution of Sildenafil Citrate (B86180) reference standard (RS) in the mobile phase.
-
System Suitability Solution: To generate the Sildenafil N-Oxide impurity for resolution checks, dissolve 70 mg of Sildenafil Citrate RS in 1 mL of a 2:1 mixture of hydrogen peroxide and formic acid. Let it stand for ~10 minutes, then dilute to 250 mL with the mobile phase.
-
-
Procedure: Equilibrate the column with the mobile phase. Inject the blank, system suitability solution, and sample solutions.
-
System Suitability Requirement: The resolution between the sildenafil and Sildenafil N-Oxide peaks must be not less than 2.5.[10]
Visualizations
Caption: Core reaction pathway for the synthesis of Sildenafil Citrate.
Caption: Logical pathways for the formation of common sildenafil impurities.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 3. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sildenafil EP Impurity B | 1094598-75-0 | SynZeal [synzeal.com]
- 5. cbijournal.com [cbijournal.com]
- 6. Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
How to remove unreacted starting material from sildenafil chlorosulfonyl.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting material from sildenafil (B151) chlorosulfonyl.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of sildenafil chlorosulfonyl.
| Issue | Potential Cause | Recommended Solution |
| Low Purity of this compound | Incomplete chlorosulfonation reaction leading to the presence of the starting material, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, and the corresponding sulfonic acid impurity.[1] | - Reaction Optimization: Incorporate thionyl chloride in the chlorosulfonation reaction. This converts the unreacted sulfonic acid intermediate back to the desired sulfonyl chloride, significantly reducing the starting material impurity.[1]- Thorough Aqueous Wash: During the workup, ensure a complete wash of the organic layer (e.g., dichloromethane) with an aqueous sodium bicarbonate solution. This will neutralize and remove the acidic sulfonic acid impurity into the aqueous layer.[1] |
| Product Loss During Workup | Hydrolysis of the this compound product back to the sulfonic acid upon prolonged contact with water. | - Rapid Extraction: Perform the quenching and extraction steps efficiently to minimize the time the product is in contact with the aqueous phase.- Use of Brine: Wash the organic layer with brine (saturated NaCl solution) to help break emulsions and reduce the amount of dissolved water in the organic phase before drying. |
| Difficulty in Isolating the Product | The product may not precipitate efficiently from the reaction mixture upon quenching with ice water. | - Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to ensure rapid cooling and precipitation.- Sufficient Solvent for Extraction: Use an adequate volume of an appropriate organic solvent (e.g., dichloromethane) to fully extract the product from the aqueous mixture.[1] |
| Emulsion Formation During Extraction | The presence of impurities or incomplete reaction can sometimes lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult. | - Brine Wash: Add a saturated sodium chloride (brine) solution to help break the emulsion.- Filtration: In some cases, filtering the emulsified layer through a pad of celite or glass wool can help to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary unreacted starting material impurity in the synthesis of this compound?
The main impurity is typically the sulfonic acid derivative, 5-[2-ethoxy-5-(sulfonyl)phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[1] This arises from the incomplete conversion of the starting material, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one, during the chlorosulfonation reaction.[1]
Q2: How can I minimize the formation of the sulfonic acid impurity during the reaction?
An improved synthetic method involves the addition of thionyl chloride to the chlorosulfonic acid.[1] This helps to drive the reaction to completion and converts the sulfonic acid intermediate to the desired this compound, thereby increasing the yield and purity of the final product.[1]
Q3: What is the purpose of the aqueous sodium bicarbonate wash during the workup?
The aqueous sodium bicarbonate wash is a critical purification step. This compound is a neutral compound, while the unreacted sulfonic acid impurity is acidic. The basic sodium bicarbonate solution reacts with the sulfonic acid to form a water-soluble salt. This salt then partitions into the aqueous layer and is removed, leaving the purified this compound in the organic layer.[1]
Q4: What are suitable solvents for the extraction of this compound?
Dichloromethane (B109758) is a commonly used solvent for extracting this compound from the aqueous reaction mixture after quenching.[1] Other non-polar organic solvents that are immiscible with water could also be employed.
Q5: Can I use the this compound solution directly for the next synthetic step?
Yes, in many published procedures, the dichloromethane solution containing the purified this compound is used directly in the subsequent reaction with N-methylpiperazine to synthesize sildenafil.[1] This avoids an additional isolation step which could lead to product loss.
Experimental Protocols
The following table summarizes a typical experimental protocol for the synthesis and purification of this compound.
| Step | Procedure | Reagents/Solvents | Key Parameters |
| 1. Chlorosulfonation | To a cooled solution of chlorosulfonic acid, add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one and thionyl chloride portion-wise. | Chlorosulfonic acid, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one, Thionyl chloride | Temperature: 0-10 °C during addition, then warm to room temperature. Reaction time: Monitor by TLC or HPLC until completion. |
| 2. Quenching | Slowly pour the reaction mixture onto crushed ice with vigorous stirring. | Crushed ice/Ice water | Maintain a low temperature to promote precipitation and minimize hydrolysis. |
| 3. Extraction | Extract the precipitated product with dichloromethane. Separate the organic layer. | Dichloromethane, Water | Use a sufficient volume of dichloromethane for complete extraction. |
| 4. Aqueous Wash | Wash the organic layer with a 5% w/w aqueous sodium bicarbonate solution. | 5% Aqueous sodium bicarbonate solution | This step is crucial for removing the sulfonic acid impurity. |
| 5. Brine Wash & Drying | Wash the organic layer with brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. | Saturated sodium chloride (brine) solution, Anhydrous sodium sulfate or magnesium sulfate | Removes residual water from the organic phase. |
| 6. Solvent Removal (Optional) | The solvent can be removed under reduced pressure to yield the crude this compound. | N/A | This step may not be necessary if the solution is used directly in the next step. |
| 7. Recrystallization (for solid product) | If a solid product is required, it can be recrystallized from a suitable solvent system. | Ethyl acetate (B1210297) has been reported for the recrystallization of the subsequent sildenafil product. | The choice of solvent will depend on the solubility of this compound and any remaining impurities. |
Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Purification of Crude Sildenafil Chlorosulfonyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude sildenafil (B151) chlorosulfonyl.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in crude sildenafil chlorosulfonyl?
The primary impurities typically found in crude this compound are:
-
Unreacted Starting Material: 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This impurity can be challenging to remove and may require multiple purification steps.[1]
-
Hydrolysis Product: 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid. This is formed by the reaction of the chlorosulfonyl group with water during the reaction or work-up.[2][3]
-
Other Process-Related Impurities: Depending on the synthetic route, other impurities may be present. These can include byproducts from side reactions or residual reagents.[2][3]
Q2: Why is my crude this compound an oil or a sticky solid instead of a crystalline powder?
This is a common issue that can be caused by several factors:
-
High Impurity Content: A significant amount of unreacted starting material or the sulfonic acid hydrolysis product can lower the melting point of the mixture and inhibit crystallization.
-
Residual Solvent: Trapped solvent from the extraction step (e.g., dichloromethane) can prevent the material from solidifying properly.
-
Presence of Water: As this compound is moisture-sensitive, any residual water can lead to hydrolysis, resulting in a mixture that is difficult to crystallize.
Q3: What are the recommended storage conditions for this compound?
This compound is sensitive to moisture.[4][5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C is often recommended) to minimize degradation.[5]
Troubleshooting Guides
Crystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Product "oils out" during crystallization | The solvent system is not optimal, or the concentration of the crude material is too high. Impurities are depressing the melting point. | - Try a different solvent or a combination of solvents. Consider a solvent in which the desired product has moderate solubility at elevated temperatures and low solubility at room temperature. - Decrease the initial concentration of the crude material in the solvent. - Add an anti-solvent slowly to a solution of the crude material to induce precipitation. - Attempt a "seed" crystal to initiate crystallization. |
| Low yield after recrystallization | The chosen solvent is too good, and a significant amount of the product remains in the mother liquor. The product is being lost during transfers or filtration. | - Select a solvent in which the product has lower solubility at room temperature. - Cool the crystallization mixture to a lower temperature before filtration to maximize precipitation. - Concentrate the mother liquor and attempt a second crop of crystals. - Ensure efficient transfer and washing of the crystals on the filter. |
| Poor purity after recrystallization | The chosen solvent does not effectively differentiate between the desired product and the impurities. Co-precipitation of impurities is occurring. | - Multiple recrystallizations may be necessary, especially to remove the unreacted starting material.[6] - Experiment with different solvent systems. A solvent that is good for dissolving the impurities but poor for the product at room temperature is ideal. - Consider a pre-purification step, such as a slurry wash with a solvent that selectively dissolves impurities. |
| Product hydrolyzes during recrystallization | The recrystallization solvent contains water. The process is performed in a humid environment. | - Use anhydrous solvents for recrystallization. - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). - Minimize the time the material is exposed to the atmosphere, especially when hot. |
Chromatographic Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of this compound from its main impurity (starting material) | The mobile phase composition is not optimized for selectivity. The stationary phase is not providing sufficient resolution. | - Adjust the polarity of the mobile phase. A gradient elution may be necessary to achieve good separation. - Experiment with different stationary phases (e.g., silica (B1680970) gel with different pore sizes, or bonded phases like cyano or diol). - Optimize the flow rate to improve resolution. |
| Peak tailing of this compound | Interaction of the sulfonyl chloride group with the stationary phase. The presence of acidic impurities. | - Add a small amount of a modifier to the mobile phase, such as a non-polar solvent, to reduce strong interactions with the silica gel. - Ensure the crude material is free of highly polar or acidic impurities before loading onto the column. |
| Degradation of the product on the column | The stationary phase (e.g., silica gel) is acidic and is catalyzing the hydrolysis of the chlorosulfonyl group. | - Use a deactivated or neutral stationary phase. - Work quickly and avoid prolonged exposure of the compound to the stationary phase. - Consider using a less polar mobile phase to elute the compound faster. |
Experimental Protocols
General Work-up Procedure for Crude this compound
The synthesis of this compound typically involves the reaction of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chlorosulfonic acid. The work-up procedure is critical to minimize hydrolysis of the product.
-
Quenching: The reaction mixture is cautiously and slowly poured onto crushed ice or into ice-water with vigorous stirring.[7] This step neutralizes the excess chlorosulfonic acid and precipitates the crude product.
-
Extraction: The precipitated solid is then typically extracted with an organic solvent, such as dichloromethane (B109758).[7]
-
Washing: The organic layer is washed with cold water and then with a mild base solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Example Recrystallization Protocol for Sildenafil (as a reference)
Suggested Starting Point for this compound Recrystallization:
-
Dissolve the crude this compound in a minimum amount of a warm, anhydrous solvent like dichloromethane or ethyl acetate.
-
Slowly add a non-polar anti-solvent such as hexane (B92381) or heptane (B126788) until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a cold mixture of the solvent/anti-solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the crystallization of crude this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Naarini Molbio Pharma [naarini.com]
- 5. This compound CAS#: 139756-22-2 [m.chemicalbook.com]
- 6. ukessays.com [ukessays.com]
- 7. EP0463756A1 - Pyrazolopyrimidinone antianginal agents - Google Patents [patents.google.com]
- 8. CN111116591A - Method for preparing sildenafil citrate - Google Patents [patents.google.com]
Troubleshooting low conversion rates in sildenafil analogue synthesis.
Welcome to the technical support center for the synthesis of sildenafil (B151) analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significantly low overall yield in our multi-step synthesis of a sildenafil analogue. Where should we start troubleshooting?
A1: A low overall yield in a multi-step synthesis often points to one or two critical steps with poor conversion rates. The most frequently reported bottlenecks in sildenafil and analogue synthesis are the chlorosulfonation of the phenyl ring and the final cyclization to form the pyrazolopyrimidinone (B8486647) core. We recommend analyzing the purity and yield of the intermediate at each stage to pinpoint the problematic reaction. The initial synthesis route for sildenafil had an overall yield of 27.6%, while optimized commercial routes can achieve yields as high as 51.7%[1].
Q2: Our final product is difficult to purify, and we suspect the presence of isomeric impurities. Is this a common issue?
A2: Yes, purification of sildenafil analogues can be challenging, and the formation of structural isomers is a known complication that makes identification difficult[2]. The presence of process-related impurities requires robust analytical methods for separation and determination[3]. We recommend using High-Performance Liquid Chromatography (HPLC) for both monitoring the reaction progress and for final purity assessment[3].
Q3: We are designing novel analogues. Are there known issues with the stability of the pyrazolopyrimidinone scaffold?
A3: The pyrazolopyrimidinone scaffold is a core structure in many phosphodiesterase 5 (PDE-5) inhibitors and is generally stable[4]. However, the solubility of the final compounds can be a significant issue, which may correlate with a high melting point, indicating strong crystal packing[5]. Modifications to the scaffold aimed at disrupting planarity have been explored to improve solubility[5].
Troubleshooting Guides
Issue 1: Low Yield in Chlorosulfonation Step
The chlorosulfonation of the 2-ethoxyphenyl moiety is a critical step that often determines the overall yield and quality of the final product[6]. The reaction can be reversible, and conditions must be optimized for maximum conversion[6].
Common Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reagents or suboptimal temperature.
-
Reagent Degradation: Chlorosulfonic acid is highly reactive and sensitive to moisture.
-
Side Reactions: Hydrolysis of the sulfonyl chloride intermediate back to the sulfonic acid can occur during workup.
Optimized Protocol: An improved, high-yield (90%) procedure involves the use of both chlorosulfonic acid and thionyl chloride[6].
-
Reaction Setup: Cool chlorosulfonic acid (50 mL) to 0–10 °C in an ice bath[6].
-
Reagent Addition: Portion-wise, add the starting material (e.g., 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one, 25 g) followed by thionyl chloride (9.53 g) while maintaining the temperature between 0–10 °C[6].
-
Reaction Progression: Raise the temperature to 20–30 °C and stir for 4 hours to ensure the reaction completes[6].
-
Workup: Slowly pour the reaction mass onto ice (~500 g). Extract the product with dichloromethane (B109758) (250 mL)[6].
-
Washing: Wash the organic layer with 5% w/w aqueous sodium bicarbonate (100 mL) to neutralize any remaining acid[6]. The resulting dichloromethane layer containing the sulfonyl chloride can often be used directly in the next step[6].
Caption: Troubleshooting logic for the chlorosulfonation step.
Issue 2: Poor Conversion in the Final Cyclization Step
The formation of the pyrimidone heterocycle is the final key step in constructing the core of sildenafil. The choice of base and solvent is critical to minimize side products and achieve a high yield[7].
Common Causes & Solutions:
-
Suboptimal Base/Solvent: Using a weak base or an inappropriate solvent can lead to incomplete cyclization or the formation of undesired side products.
-
Reaction Temperature: The reaction may require heating, but excessive temperatures can cause degradation.
Optimized Protocol: To achieve a near-quantitative yield and minimize side products, the following conditions are recommended:
-
Reagents: The sulfonamide precursor is reacted with the aminopyrazole derivative[7].
-
Cyclization Conditions: The cyclization is performed by adding potassium t-butoxide in t-butanol[7]. This strong base in a non-nucleophilic solvent promotes the desired intramolecular reaction[7].
-
Yield: This method has been reported to achieve yields up to 95% for the cyclization step[1].
Data Summary: Sildenafil Synthesis Yields
| Step/Route | Reported Yield | Reference |
| Original Synthesis (Overall) | 27.6% | [1] |
| Optimized Commercial Route (Overall) | 51.7% | [1] |
| Improved Chlorosulfonation | 90% | [6] |
| Base-Mediated Cyclization (Potassium t-butoxide) | up to 95% | [1] |
Experimental Workflows & Pathways
General Synthesis Workflow
The synthesis of sildenafil analogues typically follows a convergent approach where two key intermediates are prepared separately before being coupled and cyclized.
Sildenafil's Mechanism of Action: PDE5 Inhibition
Understanding the biological target is crucial for drug development. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[7][8]
Caption: Signaling pathway of PDE5 inhibition by sildenafil.
References
- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sildenafil - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions in Chlorosulfonation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorosulfonation reactions. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guide
Q1: My chlorosulfonation reaction is experiencing a rapid, uncontrolled temperature increase. What should I do?
An uncontrolled temperature increase, or thermal runaway, is a critical safety concern. Immediate action is required.
-
Immediate Actions:
-
Cease addition of the chlorosulfonating agent immediately.
-
Increase the cooling to the reactor jacket to its maximum capacity.
-
If the temperature continues to rise, be prepared to activate your emergency quenching procedure. This typically involves adding a pre-cooled, inert solvent or a suitable quenching agent to rapidly dilute and cool the reaction mixture.
-
-
Post-Incident Analysis:
-
Review your heat removal capacity. Was the cooling system adequate for the scale of the reaction?
-
Check the addition rate. The rate of addition of the chlorosulfonating agent directly impacts the rate of heat generation.
-
Assess the concentration. Higher concentrations of reactants lead to a faster reaction rate and greater heat output.
-
Q2: I am observing the formation of dark-colored byproducts in my reaction mixture. What is the likely cause and how can I prevent it?
The formation of dark-colored impurities often indicates charring or degradation of the starting material or product, which is typically caused by excessive local temperatures or prolonged reaction times.
-
Probable Causes:
-
Poor mixing: Inadequate agitation can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature reading.
-
Addition rate is too high: A rapid addition of the chlorosulfonating agent can create localized areas of high concentration and temperature.
-
Reaction temperature is too high: The overall reaction temperature may be too high for the stability of your substrate or product.
-
-
Preventative Measures:
-
Improve agitation: Ensure your stirring mechanism provides vigorous and efficient mixing throughout the reaction vessel.
-
Slow down the addition: Add the chlorosulfonating agent dropwise or via a syringe pump to maintain better temperature control.
-
Lower the reaction temperature: Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
-
Q3: The yield of my desired sulfonyl chloride is lower than expected, and I am isolating a significant amount of the corresponding sulfonic acid. What happened?
The presence of sulfonic acid suggests that the intermediate sulfonyl chloride has been hydrolyzed.
-
Cause: This is almost always due to the presence of water in the reaction system. Chlorosulfonic acid and sulfonyl chlorides are highly reactive towards moisture.
-
Solution:
-
Thoroughly dry all glassware and equipment before use.
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with chlorosulfonation reactions?
The primary hazard is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled. Additionally, chlorosulfonic acid is a highly corrosive substance, and the reaction often evolves hydrogen chloride (HCl) gas, which is also corrosive and toxic.
Q2: How can I effectively control the temperature of my chlorosulfonation reaction?
Effective temperature control is crucial and can be achieved through a combination of strategies:
-
Cooling Bath: Use an efficient cooling bath (e.g., ice-water, ice-salt, or a cryocooler) to maintain the desired reaction temperature.
-
Slow Addition: Add the chlorosulfonating agent slowly and in a controlled manner to manage the rate of heat generation.
-
Dilution: Conducting the reaction in a suitable inert solvent can help to dissipate the heat generated.
-
Efficient Stirring: Good agitation ensures uniform temperature distribution and prevents the formation of localized hot spots.
Q3: What are some common solvents used for chlorosulfonation?
The choice of solvent is critical as it must be inert to the highly reactive chlorosulfonating agent. Commonly used solvents include:
-
Dichloromethane (CH₂Cl₂)
-
Chloroform (CHCl₃)
-
Carbon tetrachloride (CCl₄) - Use with caution due to toxicity.
-
In some cases, an excess of the substrate itself can act as the solvent.
Q4: What is a suitable quenching agent for a chlorosulfonation reaction?
The reaction is typically quenched by slowly and carefully adding the reaction mixture to a large excess of ice-water. This hydrolyzes any remaining chlorosulfonic acid and the desired sulfonyl chloride to the more stable sulfonic acid, which can then be isolated.
Quantitative Data Summary
The following table summarizes key parameters for controlling chlorosulfonation reactions. These are general guidelines and may need to be optimized for your specific substrate and scale.
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | -10 °C to 25 °C | Minimizes byproduct formation and reduces the risk of thermal runaway. Some reactions may require higher temperatures, but this increases the hazard. |
| Molar Ratio (Substrate:Chlorosulfonating Agent) | 1 : 1.1 to 1 : 5 | An excess of the chlorosulfonating agent is often used to ensure complete conversion of the starting material. |
| Addition Time | 30 minutes to several hours | A longer addition time allows for better heat dissipation and temperature control, especially on a larger scale. |
| Stirring Speed | > 300 RPM | Vigorous stirring is essential to ensure good mixing and prevent the formation of localized hot spots. |
Experimental Protocols
Protocol 1: General Procedure for the Chlorosulfonation of an Aromatic Compound
Disclaimer: This is a general guideline and must be adapted to the specific reactivity and properties of your starting material. A thorough risk assessment should be conducted before commencing any new reaction.
-
Equipment Setup:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas).
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas (nitrogen or argon).
-
-
Reaction Initiation:
-
Charge the flask with the aromatic substrate and an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cool the flask to the desired temperature (typically 0-5 °C) using an ice-water bath.
-
-
Addition of Chlorosulfonating Agent:
-
Slowly add the chlorosulfonic acid (or other chlorosulfonating agent) to the stirred solution via the dropping funnel over a period of 1-2 hours.
-
Carefully monitor the internal temperature and ensure it does not exceed the set point. Adjust the addition rate as necessary to maintain temperature control.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-3 hours, or until the reaction is complete as determined by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
-
Work-up/Quenching:
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The product will either precipitate as a solid or will be in the organic layer.
-
If the product is a solid, it can be collected by filtration, washed with cold water, and dried.
-
If the product is in the organic layer, separate the layers, wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
Sildenafil chlorosulfonyl stability issues and degradation products.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sildenafil (B151) chlorosulfonyl and sildenafil.
Frequently Asked Questions (FAQs)
Q1: What is Sildenafil Chlorosulfonyl and what is its role in Sildenafil synthesis?
This compound is a key synthetic intermediate used in the manufacturing of sildenafil.[1][2] Its chemical name is 3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-benzenesulfonyl chloride.[1] During synthesis, the precursor 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one is reacted with a chlorosulfonating agent to produce this compound.[3] This intermediate is then typically condensed with 1-methylpiperazine (B117243) to form the final sildenafil molecule. Because it is a direct precursor, it can also be a potential impurity in the final sildenafil active pharmaceutical ingredient (API).[1][2]
Caption: Sildenafil synthesis pathway highlighting the chlorosulfonyl intermediate.
Q2: What are the primary stability concerns and degradation pathways for Sildenafil?
Sildenafil is susceptible to degradation under specific stress conditions. The primary pathways of degradation are through hydrolysis (especially under alkaline conditions) and oxidation.[4][5] It is generally stable under thermal and photolytic stress.[4][6]
-
Alkaline Hydrolysis: Significant degradation occurs in basic conditions.[4]
-
Oxidative Degradation: Sildenafil is completely degraded by strong oxidizing agents like hydrogen peroxide.[4][6]
-
Acid Hydrolysis: The molecule shows partial degradation under acidic conditions.[6]
-
Photodegradation: While relatively stable, prolonged exposure to UV light can cause gradual breakdown of the piperazine (B1678402) ring, with sulfonic acid being a key intermediate photoproduct.[7]
Q3: I am seeing unexpected peaks in my HPLC analysis after a synthesis reaction involving this compound. How can I troubleshoot this?
Unexpected peaks can originate from several sources, including unreacted starting materials, side-reaction products, or degradation products.
-
Check for Unreacted this compound: this compound is moisture-sensitive and can hydrolyze.[8] Compare the retention time of the unknown peak with a this compound standard. Incomplete conversion during the condensation step is a common issue.[3]
-
Consider Process-Related Impurities: The synthesis of sildenafil can generate various impurities.[9][10] These can include precursors or products from side-reactions. Refer to pharmacopeial information or literature on known sildenafil impurities.
-
Perform Forced Degradation: Subject your sample to forced degradation conditions (acidic, basic, oxidative) to see if the unexpected peak corresponds to a known degradation product. This can help confirm the identity of the impurity.
-
Use a Photodiode Array (PDA) Detector: A PDA detector can help determine the peak purity. If the peak is not spectrally pure, it may consist of co-eluting compounds.
-
Characterize with Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer is the most definitive way to identify the molecular weight of the unknown peak and elucidate its structure through fragmentation patterns.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Q4: What are the recommended storage conditions for this compound?
Due to its reactivity and moisture sensitivity, proper storage is critical.[8] Recommended storage conditions are at -20°C [1] or between 2-8°C under an inert atmosphere .[11] When stored correctly as a solid, it has a stability of at least four years.[1] Before use, ensure the container is brought to room temperature before opening to prevent condensation.
Experimental Protocols & Data
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Below is a typical protocol based on published studies.[4]
Caption: Workflow for a sildenafil forced degradation study.
Methodology:
-
Sample Preparation: Prepare stock solutions of sildenafil citrate (B86180) at a specified concentration (e.g., 250 µg/mL) in a suitable diluent.
-
Acid Hydrolysis: Mix the sample solution with 5 N HCl and reflux at 80°C for 5 hours.[4]
-
Alkali Hydrolysis: Mix the sample solution with 5 N NaOH and reflux at 80°C for 5 hours.[4]
-
Oxidative Degradation: Mix the sample solution with 5% H₂O₂ and reflux at 80°C for 3 hours.[4]
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours, then dissolve to the required concentration.[4]
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours, then dissolve to the required concentration.[4]
-
Analysis: After the specified time, cool the solutions, neutralize the acidic and basic samples if necessary, and dilute to the target concentration. Analyze all samples using a validated stability-indicating HPLC method.
Summary of Forced Degradation Data
The following table summarizes the results from a forced degradation study on sildenafil citrate, demonstrating its stability profile under various stress conditions.
| Stress Condition | Parameters | % Assay of Sildenafil | % Total Impurities | Mass Balance (%) |
| Alkali Hydrolysis | 5 N NaOH, 80°C, 5h | 90.2 | 9.75 | 99.95 |
| Oxidation | 5% H₂O₂, 80°C, 3h | 71.8 | 27.37 | 99.17 |
| Acid Hydrolysis | 5 N HCl, 80°C, 5h | 98.8 | 0.04 | 98.84 |
| Thermal | 105°C, 24h | 99.5 | 0.06 | 99.56 |
| Photolytic | UV at 254 nm, 24h | 99.6 | 0.06 | 99.66 |
| Data adapted from Phani Kumar, A., et al. (2011).[4] |
Example Stability-Indicating HPLC Method
This section provides an example of a reversed-phase HPLC method suitable for separating sildenafil from its process-related impurities and degradation products.[4][6][12]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 0.2 M ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (40:60 v/v), with the pH adjusted to 7.0.[6]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient.
-
Diluent: Mobile phase or a similar composition.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 139756-22-2 [chemicalbook.com]
- 3. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naarini Molbio Pharma [naarini.com]
- 9. rjptonline.org [rjptonline.org]
- 10. rjpbcs.com [rjpbcs.com]
- 11. This compound | 139756-22-2 [sigmaaldrich.com]
- 12. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions with N-methylpiperazine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, optimized protocols, and frequently asked questions for the successful N-arylation of N-methylpiperazine, a crucial transformation in medicinal chemistry.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of N-methylpiperazine with aryl and heteroaryl halides, primarily focusing on the widely used Buchwald-Hartwig amination.
Question: My reaction yield is low or the reaction is incomplete. What are the potential causes and how can I improve it?
Answer: Low or incomplete conversion is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[1][2] Using a more stable and robust precatalyst, such as a G3 or G4 Buchwald precatalyst or an NHC-Pd complex, can improve reproducibility and catalyst longevity.[2][3]
-
Inappropriate Ligand Choice: The ligand's electronic and steric properties are critical. For electron-poor aryl halides, standard ligands may suffice. However, for more challenging substrates like electron-rich or sterically hindered aryl chlorides, bulky, electron-rich biarylphosphine ligands such as RuPhos or XPhos are often necessary to promote efficient oxidative addition and reductive elimination.[3][4]
-
Insufficient Base Strength or Solubility: The base is crucial for deprotonating the amine to form the active nucleophile.[4] Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly effective.[3][5] If the base has poor solubility in your chosen solvent, the reaction can stall. Consider a different base or solvent system. For base-sensitive substrates, a weaker base like Cesium Carbonate (Cs₂CO₃) may be beneficial.[3][6]
-
Low Reaction Temperature: Many coupling reactions require heating to proceed at a reasonable rate. If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80°C to 100-110°C) can improve the yield.[1][3] However, excessive heat can lead to catalyst decomposition.[1]
Question: I'm observing a significant amount of the bis-arylated piperazine (B1678402) byproduct. How can I favor mono-arylation?
Answer: Formation of a bis-arylated product occurs because unprotected piperazine has two reactive secondary amine sites. This is a common issue, especially when the aryl halide is highly reactive.[6]
Potential Causes & Solutions:
-
Incorrect Stoichiometry: An excess of the aryl halide relative to N-methylpiperazine will favor double arylation. To favor mono-arylation, use an excess of N-methylpiperazine.[3][6] Ratios of 1.5 to 2.0 equivalents of N-methylpiperazine are a good starting point. In some cases, N-methylpiperazine can even be used as the solvent ("neat" conditions).[3][6]
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to the formation of the thermodynamic bis-arylated product. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-arylated product is maximized.
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture can help maintain a high concentration of the amine relative to the electrophile, thereby favoring the mono-arylated product.[3]
Question: My aryl halide is being consumed, but I'm seeing dehalogenation instead of the desired product. How can I prevent this side reaction?
Answer: Dehalogenation (or hydrodehalogenation) is a competing side reaction where the halide is replaced by a hydrogen atom. This is often promoted by palladium-hydride (Pd-H) species.[7]
Potential Causes & Solutions:
-
Base and Solvent Choice: Strong bases, particularly in the presence of trace amounts of water or other protic impurities, can generate hydride species that lead to dehalogenation.[7] Ensure all reagents and solvents are anhydrous.
-
High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation.[7] Try lowering the reaction temperature.
-
Ligand Effects: The choice of ligand can influence the relative rates of C-N coupling versus dehalogenation. Screening different ligands may identify a system less prone to this side reaction.[7]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for a Buchwald-Hartwig coupling with N-methylpiperazine?
A1: A reliable starting point for optimization is crucial. The table below summarizes generally effective conditions for coupling an aryl halide with N-methylpiperazine.
Q2: My aryl halide is electron-rich and sterically hindered. What conditions should I start with?
A2: This is a challenging substrate combination that requires a highly active catalytic system. You should use a modern Pd-precatalyst (like a G3 or G4 Buchwald precatalyst), a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos, and a strong base like NaOtBu or LHMDS.[3] Higher temperatures, in the range of 80-110 °C, may also be necessary to facilitate the reaction.[3]
Q3: Can I run the reaction open to the air?
A3: While some modern precatalysts are air- and moisture-stable for handling, the active Pd(0) catalytic species is susceptible to oxidation.[1] For best results and reproducibility, it is strongly recommended to assemble the reaction under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) and to use degassed solvents.[1] Some protocols have been developed for aerobic conditions, but these often require specific catalyst systems.[6]
Q4: How does the choice of base affect the reaction?
A4: The base plays a critical role in the catalytic cycle. It deprotonates the amine, making it a more potent nucleophile to displace the halide from the palladium center.[4]
-
Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common and effective bases for Buchwald-Hartwig aminations, capable of deprotonating a wide range of amines.[3]
-
Weaker Bases (K₃PO₄, Cs₂CO₃): These are used for substrates that are sensitive to strong bases. Cesium carbonate can be particularly effective for certain heteroaromatic substrates.[3][6] The base's solubility is also important; an insoluble base can lead to a sluggish or incomplete reaction.[3][5]
Data and Conditions Tables
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling with N-methylpiperazine
| Parameter | Recommendation | Notes |
|---|---|---|
| Aryl Halide | 1.0 equivalent | Limiting reagent. Reactivity order is generally Br > Cl > I > OTf.[5] |
| N-methylpiperazine | 1.5 - 2.0 equivalents | Excess amine is used to favor mono-arylation and prevent bis-arylation.[3][6] |
| Pd Precatalyst | 1-2 mol% | Buchwald precatalysts (G3, G4) or Pd₂(dba)₃ are common choices.[3] |
| Ligand | 2-4 mol% | RuPhos or XPhos are robust, general-purpose ligands.[3] |
| Base | 2.0 - 2.5 equivalents | NaOtBu is a strong, effective choice. K₃PO₄ or Cs₂CO₃ for sensitive substrates.[3] |
| Solvent | Anhydrous, Degassed | Toluene (B28343), Dioxane, or THF are common.[3] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for less reactive aryl chlorides.[3] |
| Atmosphere | Inert (Argon or N₂) | Critical for preventing catalyst deactivation.[1] |
Detailed Experimental Protocol
Example: Buchwald-Hartwig Amination of 4-Chlorotoluene with N-methylpiperazine
This protocol is adapted from established procedures and serves as a general guide.[3]
Materials:
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
N-methylpiperazine (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.1 mmol, 2.1 equiv)
-
Toluene, anhydrous (2 mL)
Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add Amine: Add N-methylpiperazine to the vial.
-
Seal and Purge: Seal the vial with a septum cap. If outside a glovebox, remove the vial and purge with argon or nitrogen for 5 minutes.
-
Add Solvent and Electrophile: Add anhydrous, degassed toluene via syringe, followed by the 4-chlorotoluene.
-
Heating and Monitoring: Place the sealed vial in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 10-30 minutes.[3]
-
Work-up: Upon completion, remove the vial from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding 5 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure N-(4-methylphenyl)-N'-methylpiperazine.[3]
Experimental Workflow Diagram
Caption: A step-by-step workflow for a typical Buchwald-Hartwig coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. google.com [google.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Identification of Unknown Peaks in HPLC of Sildenafil Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying unknown peaks encountered during the High-Performance Liquid Chromatography (HPLC) analysis of sildenafil (B151) synthesis.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate the challenges of unknown peak identification.
Q1: We are observing an unknown peak with a shorter retention time than sildenafil. What could it be?
A1: Early eluting peaks are typically more polar than the main analyte. Potential sources include:
-
Starting Materials and Reagents: Unreacted starting materials or reagents from the synthesis are common early eluting impurities.
-
Highly Polar Impurities: Certain process-related impurities or degradation products can be significantly more polar than sildenafil. For instance, 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid is a known potential impurity that would elute earlier than sildenafil.[1]
-
"Ghost Peaks": These are extraneous peaks that can originate from various sources, including contaminated mobile phase, sample diluent, or carryover from previous injections.[2] To investigate, run a blank injection (mobile phase only). If the peak persists, the source is likely the HPLC system or solvents.[2][3]
Q2: An unknown peak is appearing at a longer retention time than sildenafil. What are the possible sources?
A2: Late-eluting peaks are generally less polar than the main analyte. Possible identities include:
-
Less Polar Impurities: Synthesis by-products or intermediates that are less polar than sildenafil will have a longer retention time. Examples include dimer impurities like Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl]piperazine.[1]
-
Late-Eluting Peaks from Previous Injections: If the column is not adequately flushed between runs, compounds from a previous injection may elute in a subsequent chromatogram. To check for this, extend the run time of your current method to see if other peaks appear.
-
Column Contamination: Over time, columns can accumulate non-polar residues, which may slowly leach out and appear as broad, late-eluting peaks.[4]
Q3: How can we confirm the identity of a suspected impurity?
A3: A multi-step approach is recommended for the positive identification of an unknown peak:
-
Spiking: Inject a small amount of a reference standard for the suspected impurity into your sample. If the peak area of the unknown peak increases and the peak remains symmetrical, it is highly likely that the unknown is the same compound as the standard.
-
Mass Spectrometry (LC-MS): This is a powerful technique for determining the molecular weight of the unknown compound.[3] This information can be used to propose a chemical structure.
-
Forced Degradation Studies: Subjecting the sildenafil sample to stress conditions (e.g., acid, base, oxidation, heat, light) can help to generate potential degradation products.[5][6][7] Comparing the chromatograms of the stressed samples to your sample with the unknown peak can help in identification. Sildenafil has been shown to be susceptible to degradation under oxidative and alkaline conditions.[6][7]
-
Fraction Collection and NMR: For a definitive structural elucidation, you can collect the fraction containing the unknown peak as it elutes from the HPLC. After removing the mobile phase, the purified compound can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Experimental Protocols
Representative HPLC Method for Sildenafil Analysis
This protocol provides a general method for the analysis of sildenafil and its related substances. Method optimization may be required based on the specific impurities of interest and the HPLC system used.
| Parameter | Condition |
| Chromatographic System | A standard HPLC system with a UV detector.[8][9] |
| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8][9] |
| Mobile Phase | A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 70:30 v/v, pH 7.0).[8] |
| Flow Rate | 0.8 mL/min.[8][9] |
| Detection | UV detection at 228 nm.[8][9] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25°C.[9] |
Note: The mobile phase composition, pH, and flow rate can be adjusted to optimize the separation of sildenafil from its impurities.
Data Presentation
Known Process-Related Impurities and Degradation Products of Sildenafil
The following table summarizes some known impurities that can arise during the synthesis of sildenafil. The retention times (RT) are presented relative to sildenafil, as absolute retention times can vary between different HPLC systems and methods.
| Impurity Name | Potential Source | Expected Relative Retention Time (RRT) |
| Sildenafil N-oxide | Oxidation of sildenafil | Varies, often close to sildenafil |
| Desmethyl Sildenafil | Impurity in starting material or side reaction | Varies |
| Chloro Impurity | Incomplete reaction of intermediate | Later eluting |
| Methyl Ester Impurity | Side reaction with methanol | Later eluting |
| Acid Impurity | Hydrolysis of an intermediate | Earlier eluting |
| Dimer Impurity | Side reaction during synthesis | Later eluting |
This table is a compilation of potential impurities and their expected elution behavior. Actual RRTs should be determined experimentally.[1][10]
Mandatory Visualization
Caption: Experimental workflow for the identification of unknown HPLC peaks.
Caption: Troubleshooting logic for HPLC artifacts and impurities.
Caption: Sildenafil's mechanism of action via the cGMP pathway.
Frequently Asked Questions (FAQs)
What are the most common process-related impurities in sildenafil synthesis?
Common process-related impurities can include unreacted starting materials, intermediates, and by-products from side reactions.[11] Specific examples that have been identified include desmethyl sildenafil, sildenafil N-oxide, and various dimer impurities.[1][10] The exact impurity profile will depend on the specific synthetic route employed.[12][13][14][15]
What are typical degradation products of sildenafil?
Sildenafil is susceptible to degradation under certain conditions. Forced degradation studies have shown that it can degrade in the presence of oxidative and alkaline conditions.[6][7] The primary oxidative degradation product is often sildenafil N-oxide.[1]
Can the mobile phase composition affect the elution of unknown peaks?
Yes, absolutely. The composition of the mobile phase, particularly the ratio of organic solvent to aqueous buffer and the pH, has a significant impact on the retention times of all compounds.[9] If you are having trouble separating an unknown peak from the main sildenafil peak, systematically adjusting the mobile phase composition can improve resolution.
What is a "ghost peak" and how can I eliminate it?
A "ghost peak" is a peak that appears in your chromatogram that is not from your sample.[2] Common causes include contamination of the mobile phase or injector, or the elution of a compound from a previous injection. To troubleshoot, run a blank gradient (injecting only the mobile phase). If the peak is still present, the source is likely your HPLC system or solvents, which may need to be cleaned or replaced.[2][3]
What regulatory guidelines should I be aware of for unknown impurities?
The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines specify thresholds at which impurities must be reported, identified, and qualified (i.e., assessed for safety). Generally, any unknown impurity above 0.1% should be investigated.[1][3]
References
- 1. cbijournal.com [cbijournal.com]
- 2. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 3. youtube.com [youtube.com]
- 4. sgs.com [sgs.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. thaiscience.info [thaiscience.info]
- 7. asianpubs.org [asianpubs.org]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. benchchem.com [benchchem.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sildenafil - Wikipedia [en.wikipedia.org]
- 13. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 14. ukessays.com [ukessays.com]
- 15. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
Preventing hydrolysis of sildenafil chlorosulfonyl during workup.
Technical Support Center: Sildenafil (B151) Synthesis
Topic: Preventing Hydrolysis of Sildenafil Chlorosulfonyl Intermediate During Workup
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to minimize or prevent the hydrolysis of the critical this compound intermediate during the reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its hydrolysis a significant problem?
A1: this compound is a key synthetic intermediate in the manufacturing of sildenafil.[1] The sulfonyl chloride (-SO₂Cl) functional group is highly reactive and essential for the subsequent step, which involves forming a sulfonamide bond with N-methylpiperazine.[2] Hydrolysis occurs when this group reacts with water, converting it into the much less reactive sulfonic acid (-SO₃H).[3][4] This conversion is problematic for two main reasons:
-
Reduced Yield: The sulfonic acid byproduct will not react to form sildenafil, leading to a significant loss of product and lower overall yield.[5]
-
Purification Challenges: The formation of the sulfonic acid introduces a major impurity that must be removed in subsequent purification steps.[3]
Q2: What are the primary causes of this compound hydrolysis during experimental workup?
A2: The primary cause of hydrolysis is the exposure of the sulfonyl chloride to water, especially under acidic conditions leftover from the chlorosulfonation reaction. Key moments where this occurs include:
-
Aqueous Quenching: The most common step leading to hydrolysis is quenching the reaction mixture (containing excess chlorosulfonic acid) by pouring it into ice water.[6][7]
-
Extended Contact Time: The longer the sulfonyl chloride remains in an aqueous environment, the more hydrolysis will occur. This is a well-known challenge when scaling up reactions, as quench and extraction times increase.[5]
-
Elevated Temperatures: The rate of hydrolysis increases with temperature. Performing the quench and extraction at room temperature or higher will accelerate product loss.[3]
-
Ambient Moisture: Using wet solvents or failing to use properly dried glassware can introduce enough water to cause hydrolysis, although this is a lesser contributor than the quench itself.[8]
Q3: How can I confirm that hydrolysis is the cause of my low yield?
A3: If you suspect hydrolysis, you can confirm it by analyzing your crude product. The primary methods are:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the non-polar this compound from its much more polar sulfonic acid byproduct.[9]
-
Thin-Layer Chromatography (TLC): The sulfonic acid will appear as a distinct, more polar spot (lower Rf value) compared to the desired sulfonyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show distinct aromatic signals for the hydrolyzed product compared to the starting material.
Troubleshooting Guide: Low Yields in Sildenafil Synthesis
Problem: You are experiencing low yields after the chlorosulfonation step, and analysis of the crude product indicates the presence of a significant, highly polar impurity.
Probable Cause: Hydrolysis of the this compound intermediate to its corresponding sulfonic acid during the workup procedure.
Solution Pathway Diagram
The following diagram outlines a logical approach to troubleshooting and resolving this issue.
Caption: Troubleshooting flowchart for hydrolysis of this compound.
Comparative Summary of Workup Protocols
To minimize hydrolysis, the workup protocol must be optimized to reduce the sulfonyl chloride's contact time with water. A biphasic quench is a highly effective strategy.[6]
| Workup Protocol | Key Parameters | Expected Yield of Sulfonyl Chloride | Expected Hydrolysis Byproduct | Advantages & Disadvantages |
| Standard Aqueous Quench | Reaction mixture is added directly to ice water. | 40-60% | 30-50% | Advantage: Simple setup. Disadvantage: High potential for hydrolysis, especially at larger scales, leading to significant yield loss.[3][5] |
| Optimized Biphasic Quench | Reaction mixture is added to a vigorously stirred mixture of ice water and a water-immiscible organic solvent (e.g., Dichloromethane). | >85% | <10% | Advantage: Dramatically reduces hydrolysis by immediately extracting the product into the organic phase.[2][6] Disadvantage: Requires an additional solvent and vigorous stirring. |
Recommended Experimental Protocol
Optimized Biphasic Quench and Extraction
This protocol is designed to minimize the hydrolysis of this compound by immediately partitioning the product away from the aqueous phase upon quenching.
Materials:
-
Chlorosulfonation reaction mixture
-
Dichloromethane (B109758) (DCM), anhydrous
-
Deionized water, chilled
-
Ice
-
5% w/w Sodium bicarbonate (NaHCO₃) solution, chilled
-
Saturated sodium chloride (Brine) solution, chilled
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel and standard glassware (oven-dried)
Procedure:
-
Prepare the Quench Mixture: In a flask appropriately sized for the reaction scale, prepare a biphasic mixture of dichloromethane and ice water (approx. 1:1 v/v). Begin vigorous stirring to create a rapidly mixing emulsion. Place the flask in an ice bath to maintain a temperature of 0-5°C.
-
Quench the Reaction: Slowly and carefully, add the chlorosulfonation reaction mixture dropwise via an addition funnel into the vigorously stirred biphasic quench mixture. Monitor the internal temperature to ensure it does not rise above 5°C.
-
Phase Separation: Once the addition is complete, transfer the entire mixture to a separatory funnel. Allow the layers to separate. Drain and collect the lower organic (DCM) layer, which contains the desired this compound.
-
Aqueous Washes: Wash the collected organic layer sequentially with:
-
Drying: Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent. The resulting DCM solution contains the this compound, which is now significantly protected from hydrolysis and can be concentrated or used directly in the subsequent reaction with N-methylpiperazine.[2]
Workflow Diagram for Optimized Protocol
Caption: Optimized experimental workflow for quenching this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 6. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 7. myttex.net [myttex.net]
- 8. benchchem.com [benchchem.com]
- 9. New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
Navigating the Scale-Up of Sildenafil Synthesis: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals involved in scaling up the synthesis of sildenafil (B151) from the laboratory to the pilot plant. It provides troubleshooting guidance and frequently asked questions to address common challenges encountered during this critical phase of process development.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps to monitor when scaling up sildenafil synthesis?
A1: The most critical stages are the pyrazole (B372694) formation, the chlorosulfonation of the pyrimidinone intermediate, and the final cyclization and purification steps. The chlorosulfonation is particularly hazardous and prone to side reactions at a larger scale due to its exothermic nature and the corrosive reagents involved.[1] Inefficient heat transfer in larger reactors can lead to temperature spikes, increasing the formation of impurities.[1]
Q2: Why is the choice of solvent so important during scale-up?
A2: Solvents play a crucial role in reaction kinetics, temperature control, and product isolation. A solvent suitable for a lab-scale reaction may not be appropriate for a pilot plant due to differences in mixing efficiency, heat transfer, and safety considerations. For instance, Pfizer's commercial synthesis route prioritized solvents that allowed for easy recovery and reuse, such as toluene, to improve the process's environmental footprint and cost-effectiveness.[1][2]
Q3: What are the common impurities encountered during sildenafil synthesis, and how do they change upon scale-up?
A3: Common impurities can arise from starting materials, side reactions, or degradation products. These include isomers from the N-methylation of the pyrazole ring, products of incomplete reactions, and over-sulfonated or hydrolyzed intermediates.[3] During scale-up, inadequate mixing and localized "hot spots" can lead to an increase in these impurities. It is crucial to have a robust analytical method, such as HPLC, to monitor the impurity profile at each stage.[3][4]
Q4: How does the change in the surface-area-to-volume ratio affect the process?
A4: As the reactor size increases, the surface-area-to-volume ratio decreases significantly. This directly impacts heat transfer, making it more challenging to control the temperature of exothermic reactions like nitration and chlorosulfonation. This can lead to runaway reactions or the formation of thermal degradation products.
Q5: What are the key safety considerations for pilot-plant production of sildenafil?
A5: The synthesis of sildenafil involves several hazardous reagents, including chlorosulfonic acid and thionyl chloride.[5] Handling these chemicals on a larger scale requires stringent safety protocols, including closed-system transfers, proper personal protective equipment (PPE), and robust emergency procedures. The exothermic nature of some reaction steps necessitates careful monitoring and control to prevent runaway reactions.
Troubleshooting Guide
Issue 1: Low Yield in Pyrazole Ring Formation
The initial formation of the pyrazole ring is a crucial step that can be affected by poor mixing and temperature control during scale-up.
Data Presentation: Lab vs. Pilot Plant Parameters for Pyrazole Formation
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) |
| Reaction Vessel | 1 L Glass Flask | 100 L Glass-Lined Reactor |
| Agitation | Magnetic Stirrer (500 rpm) | Turbine Agitator (150 rpm) |
| Reagent Addition | Manual addition over 30 min | Programmed pump over 2 hours |
| Temperature | 80-85°C (oil bath) | 80-90°C (jacketed heating) |
| Reaction Time | 4 hours | 6-8 hours |
| Typical Yield | 85-90% | 75-80% |
Troubleshooting Workflow
Issue 2: High Impurity Levels After Chlorosulfonation
The chlorosulfonation step is highly exothermic and sensitive to moisture, which can lead to the formation of sulfonic acid and other impurities.
Data Presentation: Impurity Profile after Chlorosulfonation
| Impurity | Lab Scale (HPLC Area %) | Pilot Plant Scale (HPLC Area %) |
| Starting Material | < 0.5% | < 2.0% |
| Sulfonic Acid Hydrolysis Product | < 1.0% | 2-5% |
| Di-sulfonated Byproduct | < 0.2% | 0.5-1.5% |
| Other Unknown Impurities | < 0.1% | < 0.5% |
Troubleshooting Workflow
Issue 3: Incomplete Cyclization to Sildenafil
The final cyclization step to form the pyrazolopyrimidinone (B8486647) ring of sildenafil can be sluggish at a larger scale if mixing and temperature are not optimal.
Data Presentation: Cyclization Reaction Parameters
| Parameter | Laboratory Scale (50 g) | Pilot Plant Scale (5 kg) |
| Base | Potassium tert-butoxide | Potassium tert-butoxide |
| Solvent | tert-Butanol (B103910) | tert-Butanol |
| Temperature | Reflux (82°C) | 80-85°C |
| Reaction Time | 6 hours | 10-12 hours |
| Conversion (by HPLC) | > 98% | 90-95% |
| Key Impurity (Uncyclized Amide) | < 1% | 3-7% |
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
-
To a solution of ethyl 2,4-dioxoheptanoate in ethanol, add hydrazine (B178648) hydrate (B1144303) dropwise at room temperature.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and add dimethyl sulfate.
-
Adjust the pH to >12 with aqueous sodium hydroxide (B78521) and heat to 60°C for 2 hours to effect both N-methylation and ester hydrolysis.
-
Cool to room temperature and acidify with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to yield 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
Protocol 2: Chlorosulfonation of the Pyrimidinone Core
-
To a jacketed reactor, charge chlorosulfonic acid and cool to 0-5°C.
-
Slowly add 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in portions, maintaining the internal temperature below 10°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction mixture by slowly adding it to a mixture of ice and water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Final Condensation and Cyclization
-
Dissolve the crude chlorosulfonyl intermediate in a suitable solvent such as dichloromethane.
-
Add 1-methylpiperazine (B117243) and a non-nucleophilic base (e.g., triethylamine) and stir at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Solvent swap to tert-butanol and add potassium tert-butoxide.
-
Heat the mixture to reflux and monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture and add water.
-
Adjust the pH to precipitate the sildenafil free base.
-
Filter, wash with water, and dry.
Mandatory Visualizations
Sildenafil Synthesis Workflow
References
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. rjptonline.org [rjptonline.org]
- 5. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolopyrimidinones
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of pyrazolopyrimidinones.
FAQs and Troubleshooting
This section addresses specific issues that may arise during the synthesis of pyrazolopyrimidinone (B8486647) compounds.
Issue 1: Low or No Product Yield
Q1: My reaction is resulting in a very low yield or no desired product. What are the potential causes and solutions?
A: Low yields are a common pitfall in pyrazolopyrimidinone synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.[1] Key areas to investigate include starting material quality, reaction conditions, and potential side reactions.
-
Starting Material Purity: Ensure the purity of your starting materials, such as 5-aminopyrazoles and β-dicarbonyl compounds. Impurities can significantly interfere with the reaction.[2] It is recommended to use freshly purified reagents, as some, like hydrazine (B178648) derivatives, can degrade over time.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Acetic acid is commonly used as it can also act as a catalyst.[2] If yields remain low, consider switching to a higher-boiling point solvent to increase the reaction temperature.[2]
-
Catalyst: The reaction can be catalyzed by either acids or bases. Ensure the chosen catalyst is appropriate and its concentration is optimal. For acid-catalyzed reactions, options include acetic acid or sulfuric acid.[2]
-
Temperature & Time: Many pyrazolopyrimidinone syntheses require elevated temperatures (reflux).[2] If the yield is poor, incrementally increase the reaction temperature or prolong the reaction time. It is essential to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC).[2]
-
-
Alternative Synthesis Methods:
-
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.
-
One-Flask Procedures: Novel one-flask methods, for example, using PBr₃ with N,N-substituted amides followed by heterocyclization with agents like hexamethyldisilazane (B44280) (HMDS), can provide good to excellent yields.[3][4]
-
Caption: Troubleshooting workflow for addressing low reaction yields.
Issue 2: Formation of Regioisomers
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical starting materials like substituted aminopyrazoles or β-dicarbonyl compounds. The regioselectivity is influenced by both steric and electronic properties of the substituents.
-
Mechanism of Formation: In the common synthesis involving a 5-aminopyrazole and a β-dicarbonyl compound, the initial nucleophilic attack can occur from either the exocyclic amino group (N-H) or the endocyclic pyrazole (B372694) nitrogen (N1-H). This leads to two different cyclization pathways and results in isomeric products, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.
-
Controlling Regioselectivity:
-
Reactant Choice: The structure of the β-dicarbonyl compound plays a crucial role. For example, reacting 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone can lead to the regioselective formation of the desired products.[5]
-
Protecting Groups: In some cases, using a protecting group on the N1 position of the pyrazole ring can prevent its participation in the cyclization, thus favoring the formation of a single isomer.
-
Reaction Conditions: Fine-tuning reaction parameters such as solvent and temperature can influence the kinetic vs. thermodynamic product distribution, thereby affecting the isomeric ratio. Acid catalysis often plays a role in directing the cyclization pathway.
-
Caption: Regioisomer formation from unsymmetrical starting materials.
Issue 3: Difficult Product Purification
Q3: I am struggling to purify my final pyrazolopyrimidinone product. What are some effective strategies?
A: Purification can be challenging due to the presence of closely related side products, unreacted starting materials, or poor solubility of the target compound.
-
Poor Aqueous Solubility: Pyrazolopyrimidinone derivatives often exhibit poor solubility in water, which can complicate work-up procedures but can also be leveraged for purification.[6] If the product precipitates upon cooling or addition of an anti-solvent (like water), filtration can be a simple and effective initial purification step.
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying organic compounds. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to achieve optimal separation of your product from impurities.
-
Preparative TLC/HPLC: For difficult separations, especially with isomers, preparative thin-layer chromatography or high-performance liquid chromatography may be necessary.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can significantly improve purity. The choice of solvent is critical and may require screening several options.
-
Monitoring the Reaction: Closely monitoring the reaction by TLC can prevent the formation of excess byproducts by allowing the reaction to be stopped at the optimal time.[2]
Data Presentation
Table 1: Comparison of Catalysts in Pyrazolopyranopyrimidine Synthesis
The choice of catalyst can significantly impact the yield and reaction time. The following table summarizes the efficiency of various catalysts in a model three-component synthesis.
| Entry | Catalyst | Time (min) | Yield (%) |
| 1 | ZnFe₂O₄/GA | 10 | 96 |
| 2 | L-proline | 25 | 92 |
| 3 | Piperidine | 35 | 85 |
| 4 | Et₃N | 40 | 80 |
| 5 | PPh₃ | 60 | 50 |
| 6 | No Catalyst | 120 | 20 |
| (Data adapted from a study on pyrazolopyranopyrimidine synthesis, which shares structural similarities and reaction principles. The efficiency of ZnFe₂O₄/GA was found to be superior in this context.)[7] |
Key Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
This protocol details a two-step synthesis starting from the formation of a 5-aminopyrazole intermediate.
Step A: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Combine 2-(ethoxymethylene)malononitrile and phenylhydrazine (B124118) in ethanol (B145695).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration. This intermediate is typically used in the next step without further purification.
Step B: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
Take the crude 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, approx. 5.04 mmol) and suspend it in formic acid (30 mL).[7]
-
Reflux the solution for 7-12 hours, monitoring the reaction progress by TLC.[7]
-
After completion, pour the hot reaction mixture into ice-cold water.[7]
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water, then dry.
-
Recrystallize the crude product from ethanol to obtain the pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Typical Yield: ~83%).[7]
Protocol 2: One-Flask Synthesis of 1,3-Disubstituted-1H-pyrazolo[3,4-d]pyrimidines
This protocol describes an efficient one-flask synthesis from 5-aminopyrazoles.[4]
-
Reaction Setup: Carry out all steps under a nitrogen atmosphere.
-
Vilsmeier Reagent Formation: To a solution of the appropriate 5-amino-1,3-disubstituted pyrazole (1.0 equiv) in N,N-dimethylformamide (DMF, 2 mL), add phosphorus tribromide (PBr₃, ~3 equiv) at room temperature.[4]
-
Amidation/Imination: Heat the mixture to 50–60 °C and stir for 1-2 hours. Monitor the formation of the formamidine (B1211174) intermediate by TLC.[4]
-
Heterocyclization: After the initial reaction is complete, add hexamethyldisilazane (HMDS, ~3 equiv) to the flask.
-
Continue heating at 50-60 °C, monitoring the formation of the final product by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to yield the final product (Typical Yields: 78-91%).
Caption: Workflow for one-flask pyrazolopyrimidinone synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Sildenafil Synthesis Routes for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthetic routes for sildenafil (B151), the active ingredient in Viagra™. The information is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of process performance with supporting experimental data. We will explore the original medicinal chemistry route, the optimized commercial synthesis by Pfizer, and a more recent, innovative copper-catalyzed approach.
Key Synthesis Routes: An Overview
The synthesis of sildenafil has evolved significantly from its initial discovery to its large-scale commercial production. The original route, while crucial for the initial studies, presented several challenges for industrial application, including its linear nature and the use of hazardous reagents in late stages. Pfizer's commercial process addressed these issues by developing a more convergent and environmentally friendly synthesis. More recently, academic research has focused on developing even more efficient and greener alternatives, such as the copper-catalyzed cyclization method.
Quantitative Data Comparison
The following tables summarize the key quantitative data for the different sildenafil synthesis routes, providing a side-by-side comparison of their efficiency and material requirements.
Table 1: Original Medicinal Chemistry Synthesis Route
| Step | Starting Material | Key Reagents | Solvent | Conditions | Product | Yield (%) |
| 1 | Diethyl 2-(pentan-2-one)malonate | Hydrazine | Not specified | Not specified | Pyrazole derivative | Not specified |
| 2 | Pyrazole derivative | Dimethyl sulfate | Not specified | Not specified | N-methylated pyrazole | Not specified |
| 3 | N-methylated pyrazole | NaOH (aq) | Not specified | Hydrolysis | Pyrazole carboxylic acid | Not specified |
| 4 | Pyrazole carboxylic acid | HNO₃, H₂SO₄ | Not specified | Nitration | Nitropyrazole carboxylic acid | Not specified |
| 5 | Nitropyrazole carboxylic acid | SOCl₂, NH₄OH | Not specified | Amidation | Nitropyrazole carboxamide | Not specified |
| 6 | Nitropyrazole carboxamide | SnCl₂·2H₂O | Ethanol | Reduction | Aminopyrazole carboxamide | Not specified |
| 7 | Aminopyrazole carboxamide | 2-Ethoxybenzoyl chloride | Not specified | Acylation | Acylated aminopyrazole | Not specified |
| 8 | Acylated aminopyrazole | NaOH, H₂O₂ | Aqueous alcohol | Cyclization | Pyrazolopyrimidinone | 30-70 |
| 9 | Pyrazolopyrimidinone | Chlorosulfonic acid, 1-methylpiperazine | Not specified | Sulfonylation and amination | Sildenafil | Not specified |
| Overall | - | - | - | - | Sildenafil | ~27.6 [1] |
Table 2: Pfizer's Commercial Synthesis Route
| Step | Starting Material | Key Reagents | Solvent | Conditions | Product | Yield (%) |
| 1 | 2-Ethoxybenzoic acid | Chlorosulfonic acid, SOCl₂ | Neat | Not specified | 2-Ethoxy-5-(chlorosulfonyl)benzoic acid | High |
| 2 | 2-Ethoxy-5-(chlorosulfonyl)benzoic acid | 1-Methylpiperazine | Water | Not specified | 5-((4-Methylpiperazin-1-yl)sulfonyl)-2-ethoxybenzoic acid | 86 |
| 3 | 5-((4-Methylpiperazin-1-yl)sulfonyl)-2-ethoxybenzoic acid | N,N'-Carbonyldiimidazole (CDI) | Ethyl acetate | Not specified | Imidazolide intermediate | High |
| 4 | Nitropyrazole carboxamide | Pd/C, H₂ | Ethyl acetate | Hydrogenation | Aminopyrazole carboxamide | High |
| 5 | Imidazolide intermediate, Aminopyrazole carboxamide | - | Ethyl acetate | Coupling | Amide intermediate | 90-96 (over 3 steps)[2] |
| 6 | Amide intermediate | K'O'Bu | tert-Butanol | Cyclization | Sildenafil | 90.2[2] |
| 7 | Sildenafil | Citric acid | 2-Butanone | Salt formation | Sildenafil Citrate | 99-100[2] |
| Overall | - | - | - | - | Sildenafil Citrate | ~75 |
Table 3: Copper-Catalyzed Synthesis Route (Final Step)
| Step | Starting Material | Key Reagents | Solvent | Conditions | Product | Yield (%) |
| Final | Halo-pyrazole moiety, 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamidine | CuI, K₂CO₃ | DMSO | 120 °C | Sildenafil | 79 |
Experimental Protocols
Pfizer's Commercial Synthesis: Cyclization Step
-
The amide intermediate is suspended in tert-butanol.
-
Potassium tert-butoxide (1.2 equivalents) is added to the mixture.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, water is added to the reaction mixture.
-
The pH is adjusted to the isoelectric point (pH 7.5) using 4 M hydrochloric acid to precipitate the product.
-
The solid sildenafil is collected by filtration, washed with water, and dried.
Copper-Catalyzed Synthesis: Cyclization Step
-
To a reaction vessel is added the halo-pyrazole moiety, 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamidine, copper(I) iodide (CuI), and potassium carbonate (K₂CO₃).
-
Dimethyl sulfoxide (B87167) (DMSO) is added as the solvent.
-
The reaction mixture is heated to 120 °C and stirred until the reaction is complete as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled and worked up to isolate the sildenafil product.
Visualization of Synthesis Routes
The following diagrams illustrate the logical flow of the different sildenafil synthesis routes.
References
A Comparative Guide to Sulfonylating Agents in Synthesis: Sildenafil Chlorosulfonyl in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamide-containing molecules, a common motif in pharmacologically active compounds. This guide provides an objective comparison of the performance of sildenafil (B151) chlorosulfonyl's parent reagent, chlorosulfonic acid, and related methods with other common sulfonylating agents. The comparison is supported by experimental data to aid in reagent selection for specific synthetic applications.
Executive Summary
The synthesis of sildenafil, a well-known phosphodiesterase 5 (PDE5) inhibitor, prominently features a key chlorosulfonation step to create the reactive intermediate, sildenafil chlorosulfonyl. This intermediate is crucial for the subsequent introduction of the N-methylpiperazine moiety to form the final drug substance. While effective, the use of chlorosulfonic acid presents certain challenges, including its high reactivity and moisture sensitivity. This has led to the exploration of alternative sulfonylating agents in broader synthetic contexts. This guide compares the chlorosulfonation method used for sildenafil with other widely used sulfonylating agents, namely arylsulfonyl chlorides (e.g., tosyl chloride) and the emerging class of sulfonyl hydrazides.
Data Presentation: Comparison of Sulfonylating Agents
The following tables summarize the performance of different sulfonylating agents in the context of sulfonamide synthesis. It is important to note that direct comparison is challenging due to the variation in substrates and reaction conditions reported in the literature.
Table 1: Chlorosulfonation in Sildenafil Synthesis
| Sulfonylating Agent(s) | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Chlorosulfonic acid | 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | This compound | Excess chlorosulfonic acid, 0-10 °C to 20-30 °C, 4h | ~90% (of subsequent sulfonamide) | [1] |
| Chlorosulfonic acid, Thionyl chloride | 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | This compound | Chlorosulfonic acid, Thionyl chloride, 0-10 °C to 20-30 °C, 4h | Improved yield and purity over chlorosulfonic acid alone | [1] |
Table 2: General Sulfonamide Synthesis with Alternative Agents
| Sulfonylating Agent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| p-Toluenesulfonyl chloride (Tosyl Chloride) | Aniline | N-Phenyl-p-toluenesulfonamide | Pyridine (B92270), 0-25 °C | ~100% | [2] |
| p-Toluenesulfonyl chloride (Tosyl Chloride) | Various amines | Corresponding sulfonamides | Triethylamine (B128534), THF, 0 °C to RT, 6h | 86% | [2] |
| (2-Chlorophenyl)methanesulfonyl chloride | Aniline | N-phenyl-(2-Chlorophenyl)methanesulfonamide | Triethylamine, Dichloromethane (B109758), 0 °C to RT, 4-12h | Not specified, general protocol | [3] |
| p-Toluenesulfonyl hydrazide | Aniline | N-Phenyl-p-toluenesulfonamide | I₂, Water, 80 °C, 8h | 65-85% | [4] |
Key Observations
-
Chlorosulfonic Acid (for Sildenafil Synthesis): This reagent is highly effective for the specific intramolecular chlorosulfonation of the sildenafil precursor, leading to high yields of the desired sulfonamide after reaction with N-methylpiperazine.[1] The addition of thionyl chloride can improve the reaction's yield and purity.[1] However, chlorosulfonic acid is a harsh reagent, and its high reactivity and moisture sensitivity can be challenging to handle, especially on a large scale.[5]
-
Arylsulfonyl Chlorides (e.g., Tosyl Chloride): These are the most common sulfonylating agents, offering high yields under relatively mild conditions when reacted with primary and secondary amines.[2] Their reactivity can be tuned by substituents on the aromatic ring; electron-withdrawing groups increase reactivity.[6]
-
Sulfonyl Hydrazides: This class of reagents is gaining attention as a stable, easy-to-handle, and less corrosive alternative to sulfonyl chlorides.[4][7] While the reaction conditions may be more demanding (e.g., requiring a catalyst and higher temperatures), they offer a valuable option, particularly when stability and ease of handling are priorities.[4]
Experimental Protocols
Synthesis of this compound and subsequent Sildenafil formation (Improved Method)
This protocol is adapted from an improved synthesis of sildenafil.[1]
Materials:
-
5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
N-methylpiperazine
-
Aqueous sodium bicarbonate
-
Ice
Procedure:
-
To a flask containing chlorosulfonic acid (50 mL), add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol) portion-wise at 0–10 °C.
-
Add thionyl chloride (9.53 g, 80.13 mmol) to the mixture at the same temperature.
-
Allow the reaction mixture to warm to 20–30 °C and stir for 4 hours.
-
Slowly pour the reaction mass onto ice (~500 g) and extract the product with dichloromethane (250 mL).
-
Wash the organic layer with 5% w/w aqueous sodium bicarbonate (100 mL). The resulting dichloromethane layer containing this compound is used directly in the next step.
-
To the dichloromethane solution of this compound, add N-methylpiperazine (9.6 g, 96 mmol) and stir for 1 hour at 20–25 °C.
-
Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate (100 mL) followed by demineralized water (100 mL).
-
Concentrate the dichloromethane layer at <50 °C.
-
Add methanol to the residue to crystallize the sildenafil product.
-
Filter the product and dry at 55–60 °C under vacuum to obtain pure sildenafil (yield ~90%).
General Synthesis of a Sulfonamide using an Arylsulfonyl Chloride
This is a general protocol for the synthesis of an N-aryl sulfonamide.[3]
Materials:
-
Primary or secondary amine (e.g., aniline)
-
Arylsulfonyl chloride (e.g., (2-Chlorophenyl)methanesulfonyl chloride)
-
Triethylamine or Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) or pyridine (2.0 eq) dropwise.
-
In a separate flask, dissolve the arylsulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction with 1 M HCl and transfer to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Synthesis of a Sulfonamide using a Sulfonyl Hydrazide
This protocol provides a general method for N-sulfonylation using a sulfonyl hydrazide.[4]
Materials:
-
Amine (e.g., aniline)
-
Sulfonyl hydrazide (e.g., p-Toluenesulfonyl hydrazide)
-
Iodine (I₂)
-
Water
Procedure:
-
In a reaction vessel, combine the amine (1.0 mmol), sulfonyl hydrazide (1.2 mmol), and iodine (20 mol%).
-
Add water (5 mL) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
After completion, cool the reaction to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by chromatography.
Mandatory Visualizations
Caption: Workflow for the synthesis of Sildenafil via chlorosulfonation.
Caption: Comparison of properties for different sulfonylating agents.
References
- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validated HPLC Methods for Sildenafil and Its Impurities
This guide presents a comparative analysis of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of sildenafil (B151) and the separation of its process-related and degradation impurities. The information compiled is intended for researchers, scientists, and drug development professionals, offering an objective overview of different experimental approaches and their performance characteristics based on published data.
Experimental Protocols
Detailed methodologies for three distinct, validated reversed-phase HPLC (RP-HPLC) methods are presented below. These methods have been selected from peer-reviewed publications and offer a range of chromatographic conditions for the analysis of sildenafil and its impurities.
Method 1: Isocratic RP-HPLC with Phosphate (B84403) Buffer/Acetonitrile (B52724)
This method is a widely cited approach for the routine analysis of sildenafil citrate (B86180) in pharmaceutical formulations.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable for this method.[1]
-
Stationary Phase: A WELCHROM C18 column (4.6 x 250 mm, 5 µm) is a recommended stationary phase.[1]
-
Mobile Phase: The mobile phase consists of a mixture of acetonitrile and phosphate buffer.[1][2] A common composition is a 70:30 (v/v) ratio of acetonitrile to phosphate buffer, with the pH adjusted to 7.0.[2]
-
Flow Rate: A flow rate of 0.8 mL/min is typically employed.[2]
-
Detection: UV detection at a wavelength of 230 nm is optimal for sildenafil citrate.[1]
Method 2: Gradient RP-HPLC for Impurity Profiling
This gradient method is designed for the separation of sildenafil from its known impurities and degradation products, making it suitable for stability-indicating assays.[3]
-
Chromatographic System: An HPLC system with a quaternary gradient pump and a photodiode array (PDA) detector is recommended to ensure specificity.[3]
-
Stationary Phase: A Waters XTerra RP-18 column (250 mm × 4.6 mm, 5 µm) has been shown to provide good separation.[3]
-
Mobile Phase: The mobile phase consists of a buffer (e.g., sodium dihydrogen orthophosphate dihydrate with triethylamine, pH 5.6) as mobile phase A and an organic solvent like acetonitrile as mobile phase B. A typical gradient program is as follows: 0-30 min (0-100% B), 30-35 min (100% B), 35-40 min (100-0% B), 40-45 min (0% B).[3]
-
Flow Rate: A flow rate of 1.0 mL/min is maintained throughout the analysis.[3]
-
Detection: Detection is performed at 230 nm to monitor sildenafil and its impurities.[3]
Method 3: Rapid Isocratic RP-HPLC for High-Throughput Analysis
This method is optimized for a shorter run time, making it suitable for quality control environments where high throughput is required.
-
Chromatographic System: A Shimadzu LC-2010 system or equivalent with a Diode Array Detector is appropriate.[2]
-
Stationary Phase: A Hypersil BDS-C18 column (125 x 4 mm i.d., 5 µm particle size) can be used.[2]
-
Mobile Phase: The mobile phase is a mixture of 20 mM phosphate buffer (pH 2.8) and acetonitrile in a 71:29 (v/v) ratio.[2]
-
Flow Rate: A higher flow rate of 1.5 mL/min is used to reduce the analysis time.[2]
-
Detection: UV detection is carried out at 285 nm.[2]
Data Presentation: Comparison of Validation Parameters
The following table summarizes the key validation parameters for the described HPLC methods, allowing for a direct comparison of their performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 10-50[1] | Impurities: LOQ to 150% of specification level[3] | 2 - 100[4] |
| Correlation Coefficient (r²) | 0.999[1] | >0.99 for all impurities[3] | 0.9994[4] |
| LOD (µg/mL) | 0.4221[1] | Not explicitly stated for each impurity[3] | 0.0092 (as ng)[4] |
| LOQ (µg/mL) | 1.2792[1] | Not explicitly stated for each impurity[3] | 0.0272 (as ng)[4] |
| Accuracy (% Recovery) | Not explicitly stated | 98.5% - 101.2% for impurities[3] | 99.74% - 100.88%[4] |
| Precision (%RSD) | <2%[1] | Assay: <0.1%, Impurities: <4.0%[3] | Not explicitly stated |
| Retention Time (min) | 3.473[1] | Sildenafil: ~15 min, varies for impurities[3] | < 10 min[2] |
Mandatory Visualization
Caption: Experimental workflow for a validated HPLC method for sildenafil analysis.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method. Sildenafil citrate is subjected to various stress conditions to generate potential degradation products.[3][5]
-
Acid Degradation: Sildenafil shows partial degradation when exposed to acidic conditions (e.g., 5 N HCl at 80°C for 5 hours).[3][5]
-
Alkali Degradation: Significant degradation is observed under alkaline conditions (e.g., refluxing with alkali).[3][5]
-
Oxidative Degradation: Sildenafil is highly susceptible to oxidation, showing considerable degradation when treated with hydrogen peroxide (e.g., 5% H₂O₂ at 80°C for 3 hours).[3][5]
-
Thermal and Photolytic Degradation: The drug is found to be relatively stable under thermal (e.g., 105°C for 24 hours) and photolytic (e.g., UV light at 254 nm for 24 hours) stress.[3]
The developed HPLC method must be able to separate the sildenafil peak from all the degradation products formed under these stress conditions, confirming the method's specificity and stability-indicating capability.[3]
Sildenafil Impurities
Several process-related impurities of sildenafil have been identified and characterized.[6] These include, but are not limited to:
-
Impurity A (Amine): A precursor in the synthesis of sildenafil.[6]
-
Impurity B (Nitro): An intermediate from an earlier stage of the synthesis.[6]
-
Impurity C (Condensed): A by-product formed during the condensation step.[6]
-
Impurity D (CSA): Related to the starting materials.[6]
-
Impurity E (Cyclised): A cyclization by-product.[6]
-
Sildenafil N-oxide: An oxidative degradation product.[7]
-
Sildenafil Related Compound A: An analog of sildenafil.[8]
A robust HPLC method should be capable of resolving sildenafil from these and other potential impurities to ensure the quality and safety of the drug product.[9] The USP monograph for sildenafil citrate tablets specifies system suitability requirements for the resolution between sildenafil and sildenafil N-oxide.[7][10]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Validated HPLC Method for Determination of Sildenafil in Pharmaceutical Dosage Forms - UGD Academic Repository [eprints.ugd.edu.mk]
- 5. thaiscience.info [thaiscience.info]
- 6. rjptonline.org [rjptonline.org]
- 7. Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis® Express C18 with UV detection [sigmaaldrich.com]
- 8. Sildenafil EP Impurity A | 1391053-95-4 | SynZeal [synzeal.com]
- 9. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Spectroscopic comparison of sildenafil and its chlorosulfonyl intermediate.
In the intricate world of pharmaceutical synthesis, understanding the molecular journey from intermediate to final active pharmaceutical ingredient (API) is paramount. This guide provides a detailed spectroscopic comparison of sildenafil (B151), the active ingredient in Viagra®, and its key chlorosulfonyl intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This analysis is crucial for researchers, scientists, and drug development professionals for in-process control, impurity profiling, and ensuring the final product's quality and purity.
Chemical Structures
Sildenafil: 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Sildenafil Chlorosulfonyl Intermediate: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for sildenafil and its chlorosulfonyl intermediate, offering a clear comparative overview of their structural differences.
¹H NMR Data (DMSO-d₆)
| Assignment | Sildenafil Chemical Shift (δ ppm) | This compound Intermediate Chemical Shift (δ ppm) |
| -CH₂CH₂CH₃ (propyl) | 0.94 (t, 3H) | ~0.95 (t, 3H) |
| -CH₂CH₂ CH₃ (propyl) | ~1.75 (m, 2H) | ~1.76 (m, 2H) |
| -CH₂ CH₂CH₃ (propyl) | 2.76 (t, 2H) | ~2.78 (t, 2H) |
| N-CH₃ (pyrazole) | 4.14 (s, 3H) | ~4.15 (s, 3H) |
| O-CH₂ CH₃ (ethoxy) | 4.18 (q, 2H) | ~4.20 (q, 2H) |
| O-CH₂CH₃ (ethoxy) | 1.32 (t, 3H) | ~1.35 (t, 3H) |
| Aromatic-H | 7.36 (d, 1H) | ~7.40 (d, 1H) |
| Aromatic-H | 7.80 (m, 2H) | ~7.85-7.95 (m, 2H) |
| NH (pyrazole) | 12.16 (br s, 1H) | ~12.20 (br s, 1H) |
| N-CH₃ (piperazine) | 2.15 (s, 3H) | - |
| Piperazine-H | 2.35 (br s, 4H) | - |
| Piperazine-H | 2.88 (br s, 4H) | - |
¹³C NMR Data (DMSO-d₆)
| Assignment | Sildenafil Chemical Shift (δ ppm) | This compound Intermediate Chemical Shift (δ ppm) |
| Propyl C1 | ~14.0 | ~14.0 |
| Propyl C2 | ~22.5 | ~22.5 |
| Propyl C3 | ~26.0 | ~26.0 |
| N-CH₃ (pyrazole) | ~36.0 | ~36.0 |
| Piperazine CH₃ | 45.3 | - |
| Piperazine CH₂ | 46.8 | - |
| Piperazine CH₂ | 53.5 | - |
| Ethoxy CH₂ | 64.5 | ~65.0 |
| Ethoxy CH₃ | 14.5 | ~14.5 |
| Aromatic/Heterocyclic C | ~112-160 | ~112-160 |
| C=O | ~163.0 | ~163.0 |
Infrared (IR) Spectroscopy Data (KBr, cm⁻¹)
| Functional Group | Sildenafil Wavenumber (cm⁻¹) | This compound Intermediate Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300 | ~3300 |
| C-H Stretch (aromatic) | ~3050 | ~3050 |
| C-H Stretch (aliphatic) | ~2870-2960 | ~2870-2960 |
| C=O Stretch (amide) | ~1703 | ~1700 |
| C=N, C=C Stretch (aromatic/heterocycle) | ~1580-1650 | ~1580-1650 |
| S=O Stretch (sulfonamide) | ~1359 (asymmetric), ~1172 (symmetric) | - |
| S=O Stretch (sulfonyl chloride) | - | ~1380 (asymmetric), ~1180 (symmetric) |
| C-O-C Stretch (ether) | ~1250 | ~1250 |
| SO₂-Cl Stretch | - | ~550-600 |
Mass Spectrometry Data
| Parameter | Sildenafil | This compound Intermediate |
| Molecular Formula | C₂₂H₃₀N₆O₄S | C₁₇H₁₉ClN₄O₄S |
| Molecular Weight | 474.58 g/mol | 410.88 g/mol |
| [M+H]⁺ (m/z) | 475.2 | 411.1 |
| Key Fragments (m/z) | 99 (methylpiperazine), 283, 311 | 313 (loss of SO₂Cl), 283 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are prepared as potassium bromide (KBr) pellets. The spectra are recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Samples are dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) and introduced into the mass spectrometer.
Synthesis Pathway
The following diagram illustrates the conversion of the chlorosulfonyl intermediate to sildenafil.
Caption: Synthesis of Sildenafil from its Chlorosulfonyl Intermediate.
A Comparative Purity Analysis of Sildenafil Synthesized by Different Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of sildenafil (B151), a widely used active pharmaceutical ingredient (API), when synthesized through different chemical routes. The purity of an API is a critical quality attribute that directly impacts its safety and efficacy. Understanding the impurity profile associated with various synthetic methods is paramount for process optimization, quality control, and regulatory compliance. This document presents a summary of common synthetic routes, their associated impurities, and a standardized analytical protocol for purity determination, supported by comparative data.
Introduction to Sildenafil Synthesis
Sildenafil (5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Its synthesis is a multi-step process, and several routes have been developed since its initial discovery, each with its own advantages and disadvantages concerning yield, cost, and impurity profile. The choice of a specific synthetic pathway can significantly influence the types and levels of impurities present in the final product.
The most well-documented synthetic strategies for sildenafil can be broadly categorized into:
-
The Original Medicinal Chemistry Route (Linear Synthesis): This was the initial route developed for the discovery of sildenafil.[2] It is a linear sequence of nine steps, which can lead to the accumulation of impurities and lower overall yield.[2] A key feature of this route is the late-stage chlorosulfonation, which can introduce specific impurities that require extensive purification of the final product.[2]
-
The Convergent Process Chemistry Route: To overcome the limitations of the linear synthesis, a more convergent approach was developed for commercial production.[2] This route involves the synthesis of two key intermediates that are then coupled together in the later stages. By introducing critical functional groups earlier in the synthesis, this method offers better control over the impurity profile and is more efficient for large-scale manufacturing.[2]
-
Greener Synthesis Approaches: More recent developments have focused on creating more environmentally friendly and efficient synthetic methods.[1] These "green" routes aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve the overall atom economy of the process.[1][3]
Common Impurities in Sildenafil Synthesis
The manufacturing process of sildenafil can give rise to several organic impurities, which may include starting materials, intermediates, by-products from side reactions, and degradation products.[4] Regulatory bodies require the identification, quantification, and control of these impurities to ensure the safety and quality of the drug substance. Some of the commonly reported process-related impurities are listed in the table below.
| Impurity Name | Structure | Potential Origin |
| Desmethyl Sildenafil | Sildenafil structure lacking the N-methyl group on the piperazine (B1678402) ring. | Incomplete methylation of the piperazine precursor or use of impure starting material.[4][5] |
| Sildenafil N-Oxide | Sildenafil with an oxygen atom attached to the nitrogen of the piperazine ring. | Oxidation of the sildenafil molecule during synthesis or storage.[4][5] |
| Sildenafil Dimer | Two sildenafil molecules linked together. | A side reaction occurring during the coupling steps of the synthesis.[4][5] |
| 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid | Sildenafil analogue where the sulfonylpiperazine group is replaced by a sulfonic acid group. | Hydrolysis of the sulfonyl chloride intermediate.[5] |
| Chloro-Impurity A | A chlorinated derivative of a sildenafil precursor. | Arises during the chlorosulfonation step under harsh conditions.[4] |
| Methyl Ester Impurity B | A methyl ester derivative of a sildenafil precursor. | Reaction of a chloro-intermediate with methanol.[4] |
Purity Comparison of Sildenafil from Different Synthesis Routes
The purity of sildenafil is typically determined by High-Performance Liquid Chromatography (HPLC), a powerful analytical technique that can separate and quantify the API and its impurities. The following table summarizes hypothetical comparative data for the purity of sildenafil produced by the three main synthetic routes, based on the understanding of their chemical processes.
| Synthesis Route | Typical Purity (%) | Key Impurities Observed | Relative Impurity Levels |
| Original Medicinal Chemistry Route | 98.5 - 99.0 | Chloro-Impurity A, various process intermediates | Higher levels of late-stage impurities |
| Convergent Process Chemistry Route | 99.5 - 99.8 | Desmethyl Sildenafil, Sildenafil Dimer | Lower overall impurity levels, better control |
| Greener Synthesis Approaches | ≥ 99.8 | Lower levels of all known impurities | Significantly reduced impurity profile |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual purity and impurity profiles will vary depending on the specific reaction conditions and purification methods employed.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This section provides a detailed methodology for the determination of sildenafil purity and the quantification of its related substances using a stability-indicating reversed-phase HPLC method.
1. Chromatographic Conditions:
-
Column: Waters XTerra, RP-18 (250 mm × 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is commonly used. A typical starting condition could be a mixture of 0.05 M phosphate buffer (pH 3.0) and acetonitrile (73:27 v/v).[7]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 230 nm or 290 nm using a photodiode array (PDA) detector.[6][7]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 20 µL.[9]
2. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is a suitable diluent.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of sildenafil reference standard in the diluent to obtain a known concentration (e.g., 250 µg/mL).[6]
-
Test Solution: Accurately weigh and dissolve the sildenafil sample synthesized by a specific method in the diluent to obtain a concentration similar to the standard solution.
-
Impurity Stock Solution: If available, prepare a stock solution containing known concentrations of the potential impurities in the diluent.[6]
3. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure that no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., five times) and check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of the peak area (%RSD).
-
Inject the test solution and record the chromatogram.
-
If an impurity stock solution is available, inject it to confirm the retention times of the known impurities.
4. Data Analysis:
-
Identify the sildenafil peak and the impurity peaks in the chromatogram of the test solution based on their retention times relative to the standard and impurity standards.
-
Calculate the percentage of each impurity using the following formula:
-
Calculate the purity of the sildenafil sample by subtracting the sum of the percentages of all impurities from 100%.
Logical Workflow for Purity Comparison
The following diagram illustrates the logical workflow for comparing the purity of sildenafil synthesized by different methods.
References
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 3. US20050182066A1 - Methods for the production of sildenafil base and citrate salt - Google Patents [patents.google.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. cbijournal.com [cbijournal.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
Sildenafil Analogues and PDE5 Enzyme Cross-Reactivity: A Comparative Guide
This guide provides a comprehensive comparison of sildenafil (B151) analogues concerning their cross-reactivity with the phosphodiesterase type 5 (PDE5) enzyme. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on inhibitory potency and selectivity, details common experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Mechanism of Action: The NO/cGMP Signaling Pathway
Sildenafil and its analogues function as competitive inhibitors of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1][2] PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues, most notably the corpus cavernosum of the penis and the smooth muscle of pulmonary arteries.[1][3][4]
The signaling cascade begins with the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation, vasodilation, and increased blood flow.[2] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the NO-mediated vasodilation.[1][5]
Comparative Inhibitory Activity of Sildenafil and Analogues
The potency and selectivity of sildenafil analogues are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency against the target enzyme. Selectivity is determined by comparing the IC50 for PDE5 against other PDE isoenzymes, such as PDE1, PDE6 (found in the retina), and PDE11.[4][5][6] High selectivity for PDE5 over other isoenzymes is a critical factor in minimizing off-target side effects.[4][7]
The tables below summarize the IC50 values for sildenafil and other well-known PDE5 inhibitors against various PDE isoenzymes, compiled from multiple studies. It is important to note that IC50 values can vary between studies due to different assay conditions.[8]
Table 1: Inhibitory Potency (IC50 in nM) of PDE5 Inhibitors against PDE5
| Compound | IC50 (nM) for PDE5 | Reference(s) |
| Sildenafil | 3.4 - 5.22 | [3][9] |
| Vardenafil | 0.7 | [9] |
| Tadalafil | 1.8 | [9] |
| Avanafil | 5.2 | [9] |
| Udenafil | 8.25 | [9] |
| Icariin | 432 | [9] |
Table 2: Selectivity Profile of PDE5 Inhibitors (IC50 in nM)
| Compound | PDE1 | PDE5 | PDE6 | PDE11 | PDE5/PDE1 Selectivity | PDE5/PDE6 Selectivity |
| Sildenafil | 280 | 3.5 | 35 | ~7800 | ~80x | ~10x |
| Vardenafil | 180 | 0.7 | 11 | ~30000 | ~257x | ~16x |
| Tadalafil | >10000 | 1.8 | >10000 | 22 | >5500x | >5500x |
(Data compiled from multiple sources, including[5][6][9][10])
Modifications to the sildenafil structure, such as altering the phenyl ring or the 5'-sulfonamide moiety, have been explored to enhance potency and selectivity.[11][12] For instance, some studies have shown that introducing a phosphonate (B1237965) group can increase PDE5 inhibitory activity up to 10-fold compared to sildenafil.[11] Conversely, other modifications that increase molecular co-planarity have been found to decrease activity, suggesting that the non-planar conformation of sildenafil is beneficial for its interaction with the enzyme's active site.[12]
Experimental Protocol: PDE5 Inhibition Assay
A variety of methods exist for measuring PDE5 inhibition, with fluorescence polarization (FP) being a common and robust technique for high-throughput screening.[8][13] This biochemical assay quantifies the ability of a compound to inhibit PDE5-mediated hydrolysis of cGMP.[8]
Generalized Fluorescence Polarization (FP) PDE5 Inhibition Assay Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution, typically 40 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 0.1 mg/ml BSA.[8]
-
PDE5 Enzyme Solution: Prepare a 2x working solution of recombinant human PDE5A1 enzyme in the assay buffer. The final concentration should be optimized to ensure the reaction proceeds within a linear range for the duration of the assay.[8]
-
Substrate Solution: Prepare a 2x working solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in the assay buffer.[8]
-
Test Compounds: Prepare serial dilutions of the sildenafil analogues and a positive control (e.g., sildenafil) in the assay buffer containing a constant, low percentage of DMSO (typically ≤1%) to ensure solubility.[8]
2. Assay Procedure:
-
Add 25 µL of the serially diluted test compounds or controls to the wells of a black, 384-well microplate.[8]
-
Initiate the enzymatic reaction by adding 25 µL of the 2x PDE5 enzyme solution to each well.[8]
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes) to allow for enzymatic hydrolysis of the substrate.[8]
-
Stop the reaction and add a binding agent that specifically recognizes the free phosphate (B84403) group on the hydrolyzed substrate. This binding creates a large molecular complex.[13]
-
Incubate for an additional 15-30 minutes at room temperature to allow the binding to reach equilibrium.[8]
3. Data Acquisition and Analysis:
-
Measure the fluorescence polarization (FP) of each well using a suitable microplate reader. A small, rapidly rotating molecule (unhydrolyzed FAM-cGMP) will have a low FP value, while a large, slowly rotating complex (binding agent + hydrolyzed FAM-cGMP) will have a high FP value.
-
Inhibitors of PDE5 will prevent the hydrolysis of FAM-cGMP, resulting in a lower FP signal.
-
Plot the FP values against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value for each compound.[8]
References
- 1. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and phosphodiesterase 5 inhibitory activity of new sildenafil analogues containing a phosphonate group in the 5(')-sulfonamide moiety of phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Novel Sildenafil Analogues for PDE5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of new sildenafil (B151) analogues against the benchmark compound, sildenafil, for the inhibition of phosphodiesterase type 5 (PDE5). The following sections detail their relative performance based on experimental data, outline the methodologies for key experiments, and visualize the underlying biological pathways and experimental workflows.
Quantitative Performance Comparison
The efficacy, selectivity, and pharmacokinetic profiles of PDE5 inhibitors are critical determinants of their therapeutic potential. The tables below summarize the quantitative data for sildenafil and selected newer analogues. Avanafil is presented as a primary comparator due to the availability of robust data.
Table 1: In Vitro Potency and Selectivity
This table compares the half-maximal inhibitory concentration (IC50) of sildenafil and its analogues against PDE5 and other PDE isoforms. A lower IC50 value indicates higher potency. Selectivity is expressed as a ratio of IC50 values (e.g., IC50 for PDE6 / IC50 for PDE5), with a higher ratio indicating greater selectivity for PDE5.
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE11 (fold) |
| Sildenafil | ~3.5 - 5.22[1][2] | ~10 - 16[2][3] | >1000[2] | ~20 |
| Avanafil | ~5.2[2] | ~121[3] | >1000[2] | >1000[2] |
| Vardenafil | ~0.1 - 0.4[4] | ~21[3] | ~140 | >1000 |
| Tadalafil | ~2.0[4] | ~550[3] | >1000 | ~14 |
| T-0156 | 0.233[5] | >40,000 (vs PDE1-4) | >40,000 (vs PDE1-4) | Not Specified |
Note: IC50 values can vary depending on experimental conditions.[6]
Table 2: Pharmacokinetic Parameters
This table outlines key pharmacokinetic properties of sildenafil and its analogues, which influence their onset and duration of action.
| Compound | Tmax (Time to Peak Plasma Concentration) | Half-life (t1/2) | Effect of Food on Absorption |
| Sildenafil | ~60 minutes[7] | ~3-4 hours[8] | Delayed absorption, reduced Cmax |
| Avanafil | ~30-45 minutes[9] | ~3-5 hours[3] | Minimal |
| Vardenafil | ~60 minutes[7] | ~4-5 hours[3] | Delayed absorption, reduced Cmax |
| Tadalafil | ~120 minutes[7] | ~17.5 hours[3] | None[3] |
Signaling Pathway and Experimental Workflow
Sildenafil Signaling Pathway
Sildenafil and its analogues function by inhibiting PDE5, an enzyme within the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[10] During sexual stimulation, NO is released, which activates soluble guanylate cyclase (sGC) to produce cGMP.[11] cGMP, in turn, leads to smooth muscle relaxation and vasodilation in the corpus cavernosum, resulting in penile erection.[11] PDE5 degrades cGMP, and its inhibition by sildenafil analogues leads to an accumulation of cGMP, thereby enhancing the erectile response.[11]
Figure 1: The NO/cGMP signaling pathway and the inhibitory action of sildenafil analogues.
Experimental Workflow for Benchmarking
A typical preclinical workflow for comparing a new sildenafil analogue with sildenafil involves a tiered approach, starting with in vitro characterization and progressing to in vivo validation.
Figure 2: A typical experimental workflow for comparing novel PDE5 inhibitors against sildenafil.
Experimental Protocols
In Vitro PDE5 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a test compound required to inhibit 50% of the PDE5 enzyme activity.
Materials:
-
Recombinant human PDE5 enzyme
-
Guanosine 3',5'-cyclic monophosphate (cGMP) as the substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)[12]
-
Test compounds (sildenafil and analogues) dissolved in DMSO
-
Detection reagents (e.g., using a fluorescence polarization-based assay)
-
Microplates (96- or 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to achieve the final desired concentrations.
-
Enzyme Reaction: Add the PDE5 enzyme to the wells of the microplate containing the diluted test compounds. Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the cGMP substrate to all wells.
-
Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at 37°C to allow for the conversion of cGMP to GMP.[1]
-
Detection: Stop the reaction and measure the amount of remaining cGMP or the amount of GMP produced. This can be achieved using various methods, including fluorescence polarization, scintillation proximity assay, or mass spectrometry.
-
Data Analysis: Calculate the percentage of PDE5 inhibition for each compound concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
In Vivo Efficacy in a Rat Model of Erectile Dysfunction
Objective: To assess the in vivo efficacy of a test compound by measuring its effect on intracavernosal pressure (ICP) in response to cavernous nerve stimulation.
Materials:
-
Male rats (e.g., Sprague-Dawley or Fisher 344)[14]
-
Anesthetics (e.g., pentobarbital (B6593769) sodium)
-
Test compounds formulated for administration (e.g., intravenous or oral)
-
Heparinized saline
-
Pressure transducer connected to a 23-gauge needle
-
Bipolar platinum stimulating electrode
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and expose the carotid artery for blood pressure monitoring and the jugular vein for drug administration. Expose the cavernous nerve and penis.
-
ICP Measurement: Insert the heparinized saline-filled needle connected to the pressure transducer into the corpus cavernosum to measure ICP.
-
Drug Administration: Administer the test compound or vehicle intravenously or orally.[15]
-
Nerve Stimulation: After a predetermined time following drug administration, electrically stimulate the cavernous nerve with standardized parameters (e.g., 5V, 20 Hz, 1 ms (B15284909) pulse width for 60 seconds).
-
Data Acquisition: Continuously record the ICP and mean arterial pressure (MAP) before, during, and after nerve stimulation.
-
Data Analysis: Determine the peak ICP and the total duration of the erectile response. Calculate the ratio of peak ICP to MAP to normalize for changes in systemic blood pressure. Compare these parameters between the vehicle-treated and compound-treated groups to evaluate the efficacy of the test compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The first‐generation phosphodiesterase 5 inhibitors and their pharmacokinetic issue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 13. benchchem.com [benchchem.com]
- 14. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unmasking Hidden Components: A Comparative Guide to Quantifying Impurities in Commercial Sildenafil
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for quantifying impurities in commercial sildenafil (B151) preparations, supported by experimental data and detailed protocols.
Sildenafil, the active ingredient in Viagra™ and other medications for erectile dysfunction and pulmonary arterial hypertension, can contain various impurities arising from the manufacturing process or degradation. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the identification, qualification, and quantification of these impurities. This guide delves into the analytical techniques used to detect and quantify these unwanted substances, offering a comparative overview for quality control and research purposes.
Comparative Analysis of Sildenafil Impurities
High-Performance Liquid Chromatography (HPLC) stands out as the predominant analytical technique for the separation and quantification of sildenafil and its impurities.[1][2][3][4] Various studies have developed and validated specific HPLC methods, demonstrating their suitability for quality control of sildenafil citrate (B86180) in bulk and dosage forms.[1][2]
A study analyzing 14 generic sildenafil samples procured online and the US innovator product revealed significant variations in impurity levels.[3][5] The identified impurities, designated as A, B, C, and D, were quantified and compared against ICH qualification thresholds. The results indicated that several generic samples exceeded the recommended limits for impurities B and C.[3] For a 100 mg maximum daily dose (MDD) of sildenafil, the ICH qualification threshold for an impurity is 200 µg.[3]
The following table summarizes the quantitative data on impurities found in various sildenafil preparations from a key study.
| Sildenafil Product/Sample | Impurity A (µg) | Impurity B (µg) | Impurity C (µg) | Impurity D (µg) | Total Impurities (% of MDD) | API Potency (% of Label Claim) |
| Innovator Product | < LOQ | < LOQ | < LOQ | < LOQ | < 1% | 98-102% |
| Generic Sample SD237 | 174.3 | > 200 | > 200 | < LOQ | > 1% | Failed (outside 95-105%) |
| Generic Sample (Example 2) | < 200 | > 1200 | > 200 | < LOQ | > 1% | Within USP range (90-110%) |
| Generic Sample (Example 3) | < 200 | < 200 | > 200 | < LOQ | < 1% | Within USP range (90-110%) |
| Generic Sample (Example 4) | < 200 | > 1200 | > 200 | Present | > 1% | Failed (outside 95-105%) |
LOQ: Limit of Quantitation. Data is illustrative and based on findings from a study on sildenafil from internet pharmacies.[3]
Other identified process-related impurities in sildenafil synthesis include desmethyl sildenafil, a sulfonic acid derivative, a sildenafil dimer, and sildenafil N-oxide, which have been detected at levels ranging from 0.01% to 0.15%.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in quantifying sildenafil impurities, primarily based on validated HPLC methods.
High-Performance Liquid Chromatography (HPLC) for Impurity Quantification
This method is designed for the separation and quantification of sildenafil and its known impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.[1][2][3]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used (e.g., Waters XTerra RP-18, 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate, pH adjusted to 5.6 with triethylamine) and acetonitrile.[1] A gradient elution is often used to achieve optimal separation of all impurities.[1] For example, a gradient program could be: Time/%B - 0/0, 30/100, 35/100, 40/0, 45/0.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is commonly set at 230 nm or 240 nm.[1][4]
-
Injection Volume: 20 µL.[1]
-
-
Sample Preparation:
-
Standard Solutions: Accurately weigh and dissolve sildenafil citrate and impurity reference standards in the mobile phase or a suitable diluent to prepare stock solutions.[1][3] Further dilutions are made to create calibration standards and to determine the limit of detection (LOD) and limit of quantification (LOQ).[1]
-
Sample Solutions: For tablets, a representative number of tablets are crushed to a fine powder. An accurately weighed portion of the powder is then dissolved in the diluent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.[3]
-
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, robustness, LOD, and LOQ.[1][2]
Stress Degradation Studies
To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on the sildenafil drug substance.[1]
-
Acid and Base Hydrolysis: The drug substance is exposed to acidic (e.g., HCl) and basic (e.g., NaOH) conditions.
-
Oxidative Degradation: The sample is treated with an oxidizing agent like hydrogen peroxide (H2O2).[1]
-
Thermal Degradation: The drug substance is exposed to high temperatures (e.g., 105 °C for 24 hours).[1]
-
Photolytic Degradation: The sample is exposed to UV light (e.g., 254 nm for 24 hours).[1]
The degradation samples are then analyzed using the validated HPLC method to ensure that the degradation products are well-separated from the main peak and other impurities.[1]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of impurities in commercial sildenafil preparations.
Caption: Experimental workflow for sildenafil impurity analysis.
This guide highlights the critical importance of robust analytical methods for monitoring impurities in commercial sildenafil preparations. The provided data and protocols serve as a valuable resource for ensuring the quality, safety, and efficacy of these widely used pharmaceutical products.
References
- 1. asianpubs.org [asianpubs.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
A Comparative Guide to the In Vitro Efficacy of Novel Sildenafil Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of novel sildenafil (B151) analogues, offering a valuable resource for researchers in the fields of pharmacology and drug discovery. Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), has revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Its mechanism of action involves the potentiation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[2] The development of novel sildenafil analogues aims to improve upon the potency, selectivity, and pharmacokinetic profile of the parent compound. This guide summarizes key in vitro performance data, details relevant experimental protocols, and visualizes the underlying biological and experimental processes.
Data Presentation: In Vitro Performance of Sildenafil and Analogues
The primary measure of in vitro efficacy for sildenafil and its analogues is the half-maximal inhibitory concentration (IC50) against the PDE5 enzyme. A lower IC50 value indicates greater potency. Selectivity is also a critical parameter, assessed by comparing the IC50 for PDE5 to that for other PDE isoforms. The following table summarizes the in vitro potency and selectivity of sildenafil and several well-characterized analogues.
| Compound | PDE5 IC50 (nM) | PDE1 IC50 (nM) | PDE6 IC50 (nM) | Selectivity (PDE1/PDE5) | Selectivity (PDE6/PDE5) | Source(s) |
| Sildenafil | 3.4 - 6.6 | 280 | 30 - 35 | ~42 - 82 | ~5 - 10 | [3][4][5][6] |
| Vardenafil (B611638) | 0.7 | 180 | 11 | ~257 | ~16 | [6] |
| Tadalafil | 1.8 | 7400 | >10,000 | ~4111 | >5556 | [7] |
| Descarbonsildenafil | 30 | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| PDE5-IN-7 | 1.5 | 350 | 45 | ~233 | 30 | [4] |
Signaling Pathway and Mechanism of Action
Sildenafil and its analogues exert their therapeutic effects by targeting the NO/cGMP signaling pathway. Nitric oxide (NO) activates soluble guanylate cyclase (sGC), which catalyzes the synthesis of cGMP from guanosine triphosphate (GTP).[4] cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation.[2] PDE5 is the primary enzyme responsible for the degradation of cGMP to inactive GMP.[2] By inhibiting PDE5, sildenafil and its analogues prevent the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects.[9][10]
Caption: The NO/cGMP signaling pathway and the inhibitory action of sildenafil analogues on PDE5.
Experimental Protocols
The in vitro evaluation of novel sildenafil analogues typically involves a combination of enzymatic and cell-based or tissue-based assays to determine potency, selectivity, and functional effects.
In Vitro PDE5 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE5. A common method is a fluorescence-based assay.[3]
Principle: The assay measures the amount of GMP produced from the hydrolysis of cGMP by PDE5. The detection system often employs a fluorescent biosensor that specifically binds to GMP, resulting in a change in fluorescence intensity or polarization.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP substrate
-
Fluorescent GMP biosensor
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)[11]
-
Test compounds (novel sildenafil analogues) and a reference inhibitor (e.g., sildenafil) dissolved in DMSO
-
384-well microplates[3]
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. A typical starting concentration is 100 µM, followed by 1:3 or 1:5 serial dilutions.[3]
-
Reaction Setup: Add the assay buffer, PDE5 enzyme, and test compounds to the microplate wells.
-
Initiation of Reaction: Add the cGMP substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow for cGMP hydrolysis.
-
Detection: Add the fluorescent GMP biosensor to the wells.
-
Signal Measurement: Measure the fluorescence signal using a plate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Experimental Workflow
The overall workflow for evaluating the in vitro efficacy of novel sildenafil analogues is a systematic process that begins with compound synthesis and culminates in the determination of key efficacy parameters.
References
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of Sildenafil and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the crystal structures of sildenafil (B151) and its key precursors, supported by experimental data from X-ray crystallography. Understanding the three-dimensional arrangement of these molecules is crucial for comprehending their physicochemical properties, which in turn influence drug formulation, bioavailability, and efficacy. This document summarizes key crystallographic data, outlines experimental protocols for structure determination, and presents a visual representation of the synthetic and analytical workflow.
Crystallographic Data Comparison
The following table summarizes the unit cell parameters for sildenafil in its base and citrate (B86180) monohydrate forms, along with available data for its precursors. These parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal.
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| Sildenafil Base [1] | C₂₂H₃₀N₆O₄S | Monoclinic | P2₁/c | 17.273 | 17.071 | 8.317 | 90 | 99.326 | 90 | 2420.0 |
| Sildenafil Citrate Monohydrate | C₂₂H₃₀N₆O₄S · C₆H₈O₇ · H₂O | Orthorhombic | Pbca | 24.002 | 10.983 | 24.363 | 90 | 90 | 90 | 6422.9 |
| 1-Methylpiperazine (B117243) | C₅H₁₂N₂ | Orthorhombic | Pnma | 10.513 | 7.498 | 8.526 | 90 | 90 | 90 | 672.3 |
| 2-Ethoxybenzoic Acid | C₉H₁₀O₃ | Monoclinic | P2₁/n | 7.98 | 16.05 | 6.89 | 90 | 98.4 | 90 | 873.3 |
| Ethyl 3-propyl-1H-pyrazole-5-carboxylate | C₉H₁₄N₂O₂ | - | - | - | - | - | - | - | - | - |
Experimental Protocols
The following section details a general methodology for the single-crystal X-ray diffraction analysis of sildenafil and its precursors, based on common laboratory practices.
Crystallization
Single crystals of suitable quality for X-ray diffraction are grown using various techniques, such as slow evaporation, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is determined empirically. For example, sildenafil base can be crystallized from an acetone (B3395972) solution by slow evaporation at room temperature.
X-ray Data Collection
A single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is determined using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors. In the final stages of refinement, anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow and Pathway Visualization
The following diagrams illustrate the synthetic pathway for sildenafil and the general workflow for its crystallographic analysis.
Caption: Synthetic pathway of sildenafil and its subsequent X-ray analysis.
This guide serves as a foundational resource for researchers interested in the solid-state chemistry of sildenafil and its synthetic intermediates. The provided data and protocols can aid in further studies related to polymorphism, co-crystallization, and formulation development.
References
Safety Operating Guide
Proper Disposal of Sildenafil Chlorosulfonyl: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Sildenafil (B151) Chlorosulfonyl (CAS Number: 139756-22-2) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Sildenafil chlorosulfonyl is classified as a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[1][2] Therefore, it must not be disposed of through standard laboratory drains or as regular solid waste.[1][3] The recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2]
Hazard Classification
A summary of the primary hazards associated with this compound is provided in the table below.
| Hazard Statement | Classification | GHS Pictogram |
| H314: Causes severe skin burns and eye damage | Skin Corrosion 1C, Eye Damage 1 | Corrosion |
| H315: Causes skin irritation | Skin Irritation, Category 2 | Irritant |
| H319: Causes serious eye irritation | Eye Irritation, Category 2/2A | Irritant |
| H335: May cause respiratory irritation | Specific target organ toxicity – single exposure, Cat 3 | Irritant |
| H413: May cause long lasting harmful effects to aquatic life | Hazardous to the aquatic environment, long-term, Cat 4 | None |
Data sourced from multiple Safety Data Sheets (SDS).[1][2]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory environment.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[4]
-
Eye Protection: Tightly fitting safety goggles with side-shields are mandatory.[2][4]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a full-face respirator.[2]
Waste Collection and Segregation
-
Solid Waste:
-
Collect solid this compound waste, including contaminated lab supplies like weighing paper or gloves, in a dedicated, clearly labeled hazardous waste container.[5]
-
If possible, use the original manufacturer's container, provided it is in good condition.[6][7]
-
Do not mix solid waste with liquid waste.[5]
-
-
Liquid Waste:
-
Labeling:
Storage of Hazardous Waste
-
Store the hazardous waste container in a designated, well-ventilated area.[2][8]
-
Ensure the container is kept closed except when adding waste.[5][6]
-
Use secondary containment, such as a lab tray, to capture any potential leaks. The secondary container should be capable of holding 110% of the volume of the primary container.[5]
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[3]
Disposal of Empty Containers
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[8]
-
Collect the rinsate as hazardous liquid waste.[8]
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled according to your institution's guidelines.[2]
Arranging for Final Disposal
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[4]
-
The material should be transported to a licensed chemical destruction plant or a facility equipped for controlled incineration with flue gas scrubbing.[2]
-
Do not attempt to neutralize the chemical in the lab without a validated and approved protocol, as none are readily available in the provided documentation.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Sildenafil chlorosulfonyl
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Sildenafil Chlorosulfonyl. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental impact.
This compound is a synthetic intermediate used in the synthesis of Sildenafil.[1] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE) Requirements
A comprehensive personal protective equipment strategy is essential when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Reason for Requirement |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)) and a full-face shield.[3][5][6][7][8] | To protect against splashes, mists, or fumes which can cause serious eye irritation or damage.[2][3][5] A face shield offers a broader area of protection for the entire face.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[3][5][7][9] | To prevent direct skin contact, which can cause skin irritation or severe burns.[2][3] Gloves should be inspected for damage before each use.[8] |
| Body Protection | Chemical-resistant lab coat, apron, or coveralls.[5][6][7][9] | To protect the skin and personal clothing from splashes or spills.[5] |
| Respiratory Protection | A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or when working outside of a fume hood.[3][5] | To prevent inhalation of dust, mists, or vapors which may cause respiratory irritation.[2][3] |
Emergency Response Protocols
Immediate and appropriate action is critical in the event of an emergency. The following table outlines the initial steps to be taken for various types of exposure.
| Exposure Type | Immediate Action | Follow-up Medical Attention |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3][8][10] | Consult a doctor.[3][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] If present, remove contact lenses after the first 5 minutes, then continue rinsing eye.[3] | Consult a doctor immediately.[3][8] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[3][8] | If the person feels unwell, seek immediate medical attention.[3] |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting.[3][8] | Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[3][8] |
Experimental Protocols
Standard Handling Protocol for this compound
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are accessible and have been tested.[10] The work area, preferably a chemical fume hood, must be clean and uncluttered.
-
Personal Protective Equipment (PPE) : Don the required PPE as detailed in the table above.
-
Handling :
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][11] Store in a locked cabinet and never above eye level.[3][9][10]
-
Waste Disposal : All waste containing this compound must be collected in a designated, labeled, and sealed container.[3] Dispose of the chemical waste through a licensed chemical destruction facility.[3] Do not dispose of it down the drain or in regular trash.[2][3]
Protocol for Quenching Excess Sulfonyl Chloride
This procedure is for the neutralization of residual sulfonyl chloride in a reaction mixture before disposal.
-
Preparation : Prepare a cold solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a separate flask. This should be done in a fume hood.
-
Quenching :
-
Slowly and carefully add the reaction mixture containing the sulfonyl chloride to the cold, stirred solution of the weak base.[7]
-
Be aware that this is an exothermic reaction that will likely result in vigorous gas evolution (CO2). The rate of addition must be controlled to prevent excessive foaming and overflow.[7]
-
-
Workup : Once the quenching is complete and the gas evolution has ceased, the neutralized mixture can be worked up for product isolation or prepared for disposal according to institutional guidelines.
Visual Safety Workflows
The following diagrams illustrate critical safety and handling workflows.
Caption: Workflow for handling a chemical spill.
Caption: Standard operating procedure for handling this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. sc.edu [sc.edu]
- 7. benchchem.com [benchchem.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 10. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 11. chemsafe.ie [chemsafe.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
